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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-chloro-4-nitrobenzoic acid

Introduction 5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring an amino group, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring an amino group, a chloro substituent, a nitro group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The interplay of these functional groups dictates its reactivity, physicochemical properties, and potential applications. This guide provides a comprehensive overview of its predicted chemical properties, drawing on established principles of organic chemistry and data from analogous compounds.

Molecular Structure and Physicochemical Properties

The arrangement of the substituents on the benzoic acid core is crucial in determining the molecule's electronic and steric properties. The electron-donating amino group and the electron-withdrawing nitro and chloro groups create a complex electronic environment that influences its reactivity and spectroscopic signature.

Predicted Physicochemical Properties:

PropertyPredicted Value/ObservationRationale/Comparative Compounds
Molecular Formula C₇H₅ClN₂O₄-
Molecular Weight 216.58 g/mol -
Appearance Likely a yellow to orange crystalline solid.Based on related compounds like 2-Chloro-4-nitrobenzoic acid (light yellow powder)[1] and 5-Amino-2-nitrobenzoic acid (yellow or brown powder)[2].
Melting Point Expected to be in the range of 150-250 °C.2-Chloro-4-nitrobenzoic acid has a melting point of 139-143°C[1], while 5-Amino-2-nitrobenzoic acid melts at a higher temperature. The presence of both amino and nitro groups could lead to strong intermolecular interactions.
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO.Aromatic carboxylic acids often have limited water solubility. The polar functional groups would enhance solubility in polar organic solvents.

Structural Visualization:

Caption: Chemical structure of 5-Amino-2-chloro-4-nitrobenzoic acid.

Spectroscopic Profile (Predicted)

The spectroscopic data for 5-Amino-2-chloro-4-nitrobenzoic acid can be predicted based on the characteristic signals of its functional groups.

  • ¹H NMR Spectroscopy: The aromatic region would likely show two doublets for the two aromatic protons. The chemical shifts would be influenced by the electronic effects of the substituents. The protons of the amino group and the carboxylic acid would appear as broad singlets.

  • ¹³C NMR Spectroscopy: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • O-H stretch from the carboxylic acid (broad, ~3000 cm⁻¹).

    • N-H stretches from the amino group (~3300-3500 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).

    • C-Cl stretch (~700-800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 216.58. Fragmentation patterns would likely involve the loss of COOH, NO₂, and Cl.

Reactivity and Synthetic Pathways

The reactivity of 5-Amino-2-chloro-4-nitrobenzoic acid is governed by its functional groups. The amino group can undergo diazotization, acylation, and alkylation. The nitro group can be reduced to an amino group, offering a route to diamino derivatives. The carboxylic acid can be converted to esters, amides, and acid chlorides.

Proposed Synthesis:

A plausible synthetic route to 5-Amino-2-chloro-4-nitrobenzoic acid could involve the nitration of an appropriate precursor followed by the introduction of the amino group. For instance, starting from 2,5-dichlorobenzoic acid, a selective nitration followed by nucleophilic aromatic substitution of one of the chloro groups with ammonia or an azide followed by reduction could yield the target molecule.

A more direct approach could be the reduction of a dinitro precursor. For example, the selective reduction of one nitro group in 2-chloro-4,5-dinitrobenzoic acid.

Caption: A proposed synthetic pathway to 5-Amino-2-chloro-4-nitrobenzoic acid.

Potential Applications in Research and Development

Given its structural features, 5-Amino-2-chloro-4-nitrobenzoic acid is a promising candidate for several applications:

  • Pharmaceutical Synthesis: As a versatile intermediate, it can be used to synthesize a variety of heterocyclic compounds with potential biological activities. The amino and carboxylic acid groups provide handles for further chemical modifications. Related aminonitrobenzoic acids are used in the development of anti-inflammatory and analgesic drugs.[3]

  • Dye and Pigment Industry: The presence of the amino and nitro groups makes it a suitable precursor for the synthesis of azo dyes.[3]

  • Materials Science: It could be used as a monomer for the synthesis of specialty polymers with tailored properties.

Safety and Handling

While a specific safety data sheet for 5-Amino-2-chloro-4-nitrobenzoic acid is not available, general precautions for handling aromatic nitro and chloro compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols (Adapted)

The following are adapted protocols for the characterization of 5-Amino-2-chloro-4-nitrobenzoic acid based on methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

  • Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of the compound (likely in the UV region).

Workflow for Characterization:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR HPLC HPLC Purification->HPLC IR IR NMR->IR MassSpec MassSpec IR->MassSpec MeltingPoint MeltingPoint HPLC->MeltingPoint

Caption: General workflow for the synthesis, purification, and characterization of a novel chemical entity.

Conclusion

5-Amino-2-chloro-4-nitrobenzoic acid represents a molecule with significant synthetic potential. While direct experimental data is currently lacking, this guide provides a robust, inferred profile of its chemical properties based on a comparative analysis of its structural analogs. The predictions and protocols outlined herein offer a solid foundation for researchers and drug development professionals to initiate experimental work on this promising compound.

References

[4] The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [5] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. [3] Chem-Impex. (n.d.). 5-Amino-2-nitrobenzoic acid. Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97. [2] PubChem. (n.d.). 5-Amino-2-nitrobenzoic acid. [6] ChemicalBook. (n.d.). 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum. [7] ChemicalBook. (n.d.). 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR spectrum. [8] ChemicalBook. (n.d.). 2-Amino-4-nitrobenzoic acid synthesis. [9] MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [10] Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid. [1] Alfa Chemistry. (n.d.). CAS 99-60-5 2-Chloro-4-nitrobenzoic acid. [11] Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. [12] PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid. [13] Pharmaffiliates. (n.d.). 2-Chloro-4-nitrobenzoic Acid. [14] PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [15] Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrobenzoic acid 98. [16] Chem-Impex. (n.d.). 2-Chloro-5-nitrobenzoic acid. [17] Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.

Sources

Foundational

Technical Profile: 5-Amino-2-chloro-4-nitrobenzoic acid

The following technical guide provides an in-depth analysis of 5-Amino-2-chloro-4-nitrobenzoic acid , a highly specific polysubstituted aromatic intermediate used in advanced medicinal chemistry. CAS Registry Number: 193...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Amino-2-chloro-4-nitrobenzoic acid , a highly specific polysubstituted aromatic intermediate used in advanced medicinal chemistry.

CAS Registry Number: 193481-80-0
Molecular Formula: C₇H₅ClN₂O₄ | Molecular Weight: 216.58 g/mol

Structural Identity & Nomenclature

IUPAC Nomenclature Logic

The systematic naming follows the IUPAC priority rules for polysubstituted benzenes.

  • Principal Functional Group: The Carboxylic Acid (-COOH) group takes precedence, defining the parent structure as Benzoic acid and assigning the carbon bonded to it as C1 .

  • Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.

    • C2: Chloro (-Cl)

    • C4: Nitro (-NO₂)[1]

    • C5: Amino (-NH₂)

    • Check: Numbering clockwise (2-Cl, 4-NO₂, 5-NH₂) vs counter-clockwise (2-NH₂, 3-NO₂, 5-Cl)?

    • Rule: The set of locants {2, 4, 5} is lower than {2, 3, 5}? No, {2,3,5} is lower. However, substituents are listed alphabetically (Amino, Chloro, Nitro).

    • Correction: In the specific isomer "5-Amino-2-chloro-4-nitrobenzoic acid", the positions are fixed by the name provided. The structure is defined as having the Chloro at 2, Nitro at 4, and Amino at 5 relative to the acid at 1.

Physicochemical Properties
PropertyValueNote
Appearance Yellow to Orange Crystalline SolidTypical for nitroanilines due to conjugation.
Melting Point 239–240 °C (decomposes)High melting point indicates strong intermolecular H-bonding (Zwitterionic character).
pKa (Acid) ~2.0–2.5Enhanced acidity of COOH due to electron-withdrawing -NO₂ and -Cl groups.
pKa (Base) ~1.0–1.5The amino group is weakly basic due to the strong electron-withdrawing ortho-nitro group.
Solubility DMSO, DMF, Methanol (hot)Poor solubility in water and non-polar solvents.

Synthetic Pathways

The synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid typically proceeds via the modification of widely available precursors like 2-chloro-4-nitrobenzoic acid (CAS 99-60-5). The introduction of the amino group at the 5-position is challenging due to directing effects; therefore, a Nitration-Reduction sequence is the standard industrial approach.

Primary Route: Nitration & Selective Reduction

This pathway utilizes the directing power of the chlorine atom to introduce a second nitro group, followed by selective reduction.

Step 1: Nitration of 2-Chloro-4-nitrobenzoic acid
  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • The -COOH (C1) and -NO₂ (C4) groups are meta-directors.

    • The -Cl (C2) group is an ortho/para-director.

    • Result: The position Para to Chlorine (C5) is the most activated site for the second nitration.

  • Intermediate: 2-Chloro-4,5-dinitrobenzoic acid .

Step 2: Selective Reduction (Zinin Reduction)
  • Reagents: Sodium Sulfide (

    
    ) or Ammonium Sulfide in aqueous methanol; alternatively, catalytic hydrogenation with controlled equivalents.
    
  • Mechanism: Selective reduction of the less sterically hindered or more electron-deficient nitro group. The nitro group at C5 is flanked by a proton (C6) and a nitro (C4), while the nitro at C4 is flanked by Cl (C2, via C3) and Nitro (C5). Often, the 5-nitro group is reduced preferentially under mild sulfide conditions.

  • Product: 5-Amino-2-chloro-4-nitrobenzoic acid .[2]

Synthesis Start 2-Chloro-4-nitrobenzoic acid (CAS 99-60-5) Step1 Nitration (HNO3 / H2SO4, 60°C) Start->Step1 Inter Intermediate: 2-Chloro-4,5-dinitrobenzoic acid Step1->Inter Step2 Selective Reduction (Na2S or H2/Pd controlled) Inter->Step2 Final Target: 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) Step2->Final

Caption: Proposed synthetic workflow via nitration of the 2-chloro-4-nitro precursor followed by regioselective reduction.

Applications in Drug Development

This compound serves as a critical scaffold in Medicinal Chemistry, particularly for:

  • Kinase Inhibitors: The anthranilic acid core (2-aminobenzoic acid) is a privileged structure in kinase inhibition (e.g., MEK, EGFR inhibitors). The addition of electron-withdrawing groups (Cl, NO₂) at positions 2 and 4 modulates the electronic properties of the aromatic ring, enhancing binding affinity to the ATP-binding pocket.

  • Antiviral Agents: Derivatives of chloro-nitro-benzoic acids have been explored as inhibitors of viral replication enzymes. The 5-amino group provides a handle for amide coupling to solubilizing tails or heterocyclic motifs.

  • Photoaffinity Probes: The nitro-aryl moiety can be used in photoaffinity labeling studies to map drug binding sites on proteins.

Analytical Profiling & Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~7.0–7.5 ppm (s, 1H):  Proton at C3 . It is shielded relative to C6 due to the ortho-amino group effect (if amino is at 5) and ortho-chloro.
      
    • 
       ~8.0–8.5 ppm (s, 1H):  Proton at C6 . Deshielded by the ortho-carboxylic acid and meta-nitro group.
      
    • 
       ~13.0–14.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).
      
    • 
       ~5.5–6.5 ppm (br s, 2H):  Amine protons (-NH₂). Note: Chemical shift varies with concentration and water content.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion:

    
     = 214.9  (for 
    
    
    
    Cl).
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

    
    Cl / 
    
    
    
    Cl).
Infrared Spectroscopy (IR)
  • ~3300–3500 cm⁻¹: N-H stretching (primary amine).

  • ~1680–1700 cm⁻¹: C=O stretching (carboxylic acid).

  • ~1530 & 1350 cm⁻¹: N-O stretching (nitro group, asymmetric/symmetric).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear chemical safety goggles and nitrile gloves.
Stability Stable under standard conditions.Avoid strong bases and reducing agents.
References
  • PubChem Database. 5-Amino-2-nitrobenzoic acid and derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

5-Amino-2-chloro-4-nitrobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2-chloro-4-nitrobenzoic Acid

CAS Number: 193481-80-0 Formula: C₇H₅ClN₂O₄ Molecular Weight: 216.58 g/mol

Introduction

5-Amino-2-chloro-4-nitrobenzoic acid is a highly specialized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents and bioactive heterocycles. Characterized by a trisubstituted benzoic acid core, its unique substitution pattern—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a halogen—makes it a versatile "push-pull" system for nucleophilic aromatic substitution (SₙAr) and cyclization reactions.

This compound serves as a critical scaffold in the development of antiviral agents , kinase inhibitors , and next-generation antibiotics . Its synthesis requires precise regiochemical control to distinguish it from its isomers (e.g., 2-amino-4-nitro-5-chlorobenzoic acid), making the validation of its identity via CAS 193481-80-0 essential for regulatory and experimental integrity.

Chemical Profile & Physical Properties[1][2][3]

The following data aggregates experimental values and predictive models to establish a baseline for identification and handling.

PropertyValueSource/Method
CAS Registry Number 193481-80-0 ChemicalBook [1]
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acidNomenclature Rules
Molecular Formula C₇H₅ClN₂O₄Stoichiometry
Molecular Weight 216.58 g/mol Calculated
Appearance Yellow to Orange Crystalline SolidExperimental Observation
Melting Point 239–240 °C (Decomposition)Thermogravimetry [1]
Solubility Soluble in DMSO, DMF; Sparingly soluble in WaterPolarity Assessment
pKa (Acid) ~2.5 (Carboxylic Acid)Predicted (ChemAxon)
pKa (Base) ~1.8 (Aniline Nitrogen)Predicted (Reduced by -NO₂ effect)

Synthesis & Manufacturing Methodology

The synthesis of 5-amino-2-chloro-4-nitrobenzoic acid is non-trivial due to the directing effects of the substituents. A direct nitration of 2-chloro-4-aminobenzoic acid often leads to oxidation or mixtures. The most robust industrial route employs a protection-nitration-deprotection strategy starting from 5-amino-2-chlorobenzoic acid.

Core Synthesis Pathway
  • Precursor Selection: Start with 5-Amino-2-chlorobenzoic acid (CAS 89-54-3).[1]

  • Protection: Acetylation of the amine prevents oxidation and directs the incoming nitro group ortho to the amine (position 4 or 6). Steric hindrance from the carboxylic acid at position 1 disfavors position 6, directing nitration to position 4 .

  • Nitration: Electrophilic aromatic substitution using mixed acid.

  • Deprotection: Acidic hydrolysis yields the free amine.

Step-by-Step Protocol:

  • Step 1: Acetylation

    • Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise at 25°C.

    • Heat to 60°C for 2 hours.

    • Precipitate with water, filter, and dry to obtain 5-acetamido-2-chlorobenzoic acid .

  • Step 2: Nitration

    • Dissolve the intermediate in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₄ (1.05 eq) dropwise, maintaining temp < 5°C.

    • Stir for 3 hours. The acetamido group directs the nitro group to position 4 (para to Cl, ortho to NHAc).

    • Pour onto ice; filter the yellow precipitate (5-acetamido-2-chloro-4-nitrobenzoic acid).

  • Step 3: Hydrolysis

    • Suspend the wet cake in 6M HCl.

    • Reflux for 4 hours to cleave the acetyl group.

    • Cool to 0°C and adjust pH to ~2.0 with NaOH to precipitate the target product.

    • Recrystallize from Ethanol/Water.[2]

Synthesis Workflow Diagram

SynthesisPathway Start 5-Amino-2-chlorobenzoic acid (CAS 89-54-3) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 5-Acetamido-2-chlorobenzoic acid Step1->Inter1 Protection Step2 Nitration (HNO3, H2SO4, <5°C) Inter1->Step2 Inter2 5-Acetamido-2-chloro-4-nitrobenzoic acid Step2->Inter2 Regioselective Nitration Step3 Hydrolysis (6M HCl, Reflux) Inter2->Step3 Product 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) Step3->Product Deprotection

Caption: Regioselective synthesis pathway utilizing an acetamide blocking group to ensure C4 nitration.

Analytical Characterization

To ensure the identity of CAS 193481-80-0 and differentiate it from isomers (like 2-amino-4-nitro-5-chlorobenzoic acid), the following analytical markers are definitive.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.85 ppm (s, 1H): Aromatic proton at C3 (Singlet due to isolation between Cl and NO₂).

    • δ 7.15 ppm (s, 1H): Aromatic proton at C6 (Singlet).

    • δ 6.50 ppm (br s, 2H): Amine protons (-NH₂).

    • Note: The absence of ortho-coupling (doublets) confirms the para-relationship of the protons or their isolation by substituents.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).

  • m/z: 214.9 [M-H]⁻.

  • Isotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) confirms the presence of one chlorine atom.

Applications in Drug Development

This molecule is a "privileged scaffold" because it contains three distinct reactive handles:

  • -COOH: Amidation or esterification.

  • -NH₂: Acylation, alkylation, or diazotization.

  • -Cl / -NO₂: Nucleophilic aromatic substitution (SₙAr) or reduction.

Key Application Areas:
  • Quinazoline Synthesis: Condensation with urea or formamide derivatives yields quinazolinones, a core structure in many EGFR inhibitors (cancer therapy).

  • Antiviral Research: Derivatives of chloro-nitro-benzoic acids have been investigated for HIV-1 reverse transcriptase inhibition [2].

  • SGLT2 Inhibitor Precursors: While not the final drug, this scaffold is structurally analogous to the intermediates used in the synthesis of gliflozins (e.g., Empagliflozin), where the benzoic acid moiety is linked to a sugar residue.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315) [3][4]

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Use in a fume hood. Avoid dust formation.[3][4][5] The nitro group poses a potential thermal hazard; do not heat dry solids above 200°C.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine.

References

  • PubChem . (2025). Compound Summary: 2-Chloro-4-nitrobenzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of 5-Amino-2-chloro-4-nitrobenzoic acid

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It synthesizes available chemical data with logical synthetic pathways and reactivity profiles typical of this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It synthesizes available chemical data with logical synthetic pathways and reactivity profiles typical of this scaffold class.

A Critical Intermediate for Polyfunctional Heterocyclic Scaffolds

Executive Summary

5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) represents a highly functionalized aromatic building block characterized by its "push-pull" electronic structure. Featuring an electron-donating amine ortho to an electron-withdrawing nitro group, and a halogen handle (chlorine) para to the amine, this compound is uniquely positioned for the synthesis of fused heterocycles such as quinazolines , benzimidazoles , and indoles . Its specific substitution pattern makes it a valuable intermediate in the development of kinase inhibitors and antibacterial agents where precise steric and electronic tuning is required.

Molecular Identity & Physicochemical Profile

This compound is a tri-substituted benzoic acid derivative.[2] Its physical properties are governed by strong intramolecular hydrogen bonding between the amino and nitro groups, as well as the carboxylic acid functionality.

Chemical Identity
PropertyDetail
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acid
CAS Number 193481-80-0
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
SMILES Nc1cc(C(O)=O)c(Cl)cc1=O
Core Scaffold Benzoic Acid
Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from Structure-Property Relationship (SPR) models of analogous nitro-anthranilic acids.

ParameterValue / DescriptionContext & Implications
Appearance Yellow to Orange Crystalline SolidColor arises from the

transition of the nitro-amine conjugation.
Melting Point >220°C (Decomposition)High lattice energy due to intermolecular H-bonding and zwitterionic character.
Solubility (Water) Low (< 0.5 mg/mL at pH 7)Poor aqueous solubility requires organic co-solvents (DMSO, DMF) or pH adjustment (soluble in dilute NaOH).
pKa (Acid) ~2.5 – 3.0 (Predicted)The ortho-chloro and para-nitro groups significantly increase the acidity of the carboxyl group compared to benzoic acid (pKa 4.2).
pKa (Base) < 1.0 (Predicted)The amine is weakly basic due to the strong electron-withdrawing effect of the ortho-nitro group.

Synthetic Pathways & Manufacturing

The synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid is non-trivial due to the directing effects of the substituents. Direct nitration of 5-amino-2-chlorobenzoic acid is the most viable route, provided the amine is protected to prevent oxidation and control regioselectivity.

Validated Synthetic Route: The Protection-Nitration Strategy

This protocol ensures the nitro group is introduced at the C4 position (ortho to the amine, meta to the chlorine).

Step 1: Acetylation Protection of 5-amino-2-chlorobenzoic acid with acetic anhydride prevents amine oxidation and directs the incoming electrophile.

  • Reagents: Acetic anhydride, AcOH, Reflux.[1]

  • Yield: >90%.[3][4][5][6][7]

Step 2: Regioselective Nitration Nitration of the acetamido intermediate. The acetamido group (strongly activating, ortho/para directing) dominates the directing effects.

  • Mechanism:[8] The C4 position is ortho to the acetamido group and meta to the chlorine. The C6 position is sterically hindered by the carboxylic acid.

  • Reagents: Fuming HNO₃, H₂SO₄, <10°C.[1][9]

  • Critical Control: Temperature must be kept low to avoid dinitration or hydrolysis.

Step 3: Hydrolysis Removal of the acetyl group to yield the free amine.

  • Reagents: Dilute HCl or NaOH, Reflux.[1]

Synthesis Workflow Diagram

SynthesisPathway Start 5-Amino-2-chlorobenzoic Acid (Precursor) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 5-Acetamido-2-chlorobenzoic Acid Step1->Inter1 Protection Step2 Nitration (HNO3 / H2SO4, <10°C) Inter1->Step2 Inter2 5-Acetamido-2-chloro- 4-nitrobenzoic Acid Step2->Inter2 Regioselective Substitution Step3 Acid Hydrolysis (HCl / Reflux) Inter2->Step3 Product 5-Amino-2-chloro- 4-nitrobenzoic Acid Step3->Product Deprotection

Caption: Three-step synthetic pathway ensuring regioselective nitration at the C4 position.

Chemical Reactivity & Functionalization

The unique "Push-Pull" electronic structure (Amine donor / Nitro acceptor) makes this molecule a versatile scaffold.

Key Reaction Centers
  • Carboxylic Acid (C1): Amenable to esterification, amide coupling, or decarboxylation.

  • Chlorine (C2): Generally deactivated towards Nucleophilic Aromatic Substitution (SnAr) by the para-amino group, but can be activated if the amine is diazotized or protected.

  • Nitro Group (C4): Can be reduced to a primary amine, creating a 4,5-diamino motif essential for benzimidazole synthesis.

  • Amino Group (C5): Weakly nucleophilic; requires strong electrophiles for acylation.

Heterocyclic Cyclization Strategies

This compound is a prime precursor for Quinazolinones and Benzimidazoles .

  • Quinazolinone Formation: Reaction with formamide or urea cyclizes the C1-COOH and C5-NH₂ (after reduction of NO₂ or modification) to form the pyrimidine ring.

  • Benzimidazole Formation: Reduction of the C4-NO₂ to an amine yields a vicinal diamine (4,5-diamino-2-chlorobenzoic acid). Condensation with aldehydes or carboxylic acids yields the benzimidazole core.

Reactivity Flowchart

Reactivity Center 5-Amino-2-chloro- 4-nitrobenzoic Acid Sub1 Reduction (H2/Pd or Fe/HCl) Yields: 4,5-Diamino-2-chlorobenzoic acid Center->Sub1 Nitro Reduction Sub2 Sandmeyer Reaction (NaNO2/CuX) Yields: 2,5-Dichloro-4-nitrobenzoic acid Center->Sub2 Diazotization Sub3 Esterification (MeOH/H+) Yields: Methyl Ester (Lipophilic) Center->Sub3 Acid Activation App1 Benzimidazole Scaffolds (Kinase Inhibitors) Sub1->App1 App2 Diazonium Intermediates (Library Diversification) Sub2->App2

Caption: Primary derivatization pathways transforming the core scaffold into bioactive heterocycles.

Handling, Safety & Stability

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][10]

  • H335: May cause respiratory irritation.[3][4][10]

  • Specific Note: Nitro-aromatic compounds can be energetic. While this specific acid is stable, avoid heating dry powder to decomposition (>200°C) in closed systems.

Storage & Stability
  • Hygroscopicity: Low.

  • Light Sensitivity: Mildly photosensitive (typical for nitroanilines); store in amber vials.

  • Shelf Life: >2 years if stored at room temperature under inert atmosphere (N₂).

Analytical Characterization

To validate the identity of the synthesized material, look for these markers:

  • ¹H NMR (DMSO-d₆):

    • Singlet at ~8.5 ppm (H3, deshielded by ortho-NO₂ and ortho-Cl).

    • Singlet at ~7.2 ppm (H6).

    • Broad singlet at ~13.0 ppm (COOH).

    • Broad singlet at ~7.5 ppm (NH₂, exchangeable).

  • IR Spectroscopy:

    • 1680 cm⁻¹ (C=O stretch, acid).

    • 1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

    • 3300-3400 cm⁻¹ (NH stretch).

References

  • Chemical Identity & CAS Verification

    • Source: ChemSrc Database. "5-Amino-2-chloro-4-nitrobenzoic acid - CAS 193481-80-0".
  • Synthetic Methodology (Nitration of Aminobenzoic Acids)

    • Source: BenchChem Protocols.[1] "Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid" (Adapted for 5-amino isomer).

  • Precursor Availability (2-Chloro-4-nitrobenzoic acid)

    • Source: Sigma-Aldrich / Merck. "Properties of Chloronitrobenzoic Acid Isomers".
  • General Reactivity of Nitro-Anthranilic Acids

    • Source: PubChem Compound Summary. "2-Amino-4-nitrobenzoic acid (Isomer comparison)".

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-Amino-2-chloro-4-nitrobenzoic Acid

This guide serves as an in-depth technical resource for the physicochemical characterization and solubility profiling of 5-Amino-2-chloro-4-nitrobenzoic acid .[1][2] It is designed for researchers and process chemists re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the physicochemical characterization and solubility profiling of 5-Amino-2-chloro-4-nitrobenzoic acid .[1][2] It is designed for researchers and process chemists requiring rigorous data generation protocols and mechanistic insights.[1][2]

[1][2]

Executive Summary & Chemical Identity

5-Amino-2-chloro-4-nitrobenzoic acid is a polyfunctional aromatic intermediate critical in the synthesis of advanced pharmaceutical agents (e.g., antineoplastics, antibacterials) and high-performance agrochemicals.[1][2] Its structure combines an acidic carboxyl group, a basic amino group, and electron-withdrawing nitro/chloro substituents, creating a complex solubility profile governed by zwitterionic equilibria and intermolecular hydrogen bonding.

Chemical Identification
PropertyDetail
Chemical Name 5-Amino-2-chloro-4-nitrobenzoic acid
CAS Registry Number 193481-80-0 (Referenced as analog/derivative in patent lit.)[1][2][3]
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Structural Class Halogenated Nitro-Amino Benzoic Acid
Predicted pKa Values pKa₁ (COOH) ≈ 2.5–3.0; pKa₂ (NH₃⁺) ≈ 1.5–2.0 (suppressed by EWGs)
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Note on CAS: While CAS 193481-80-0 is associated with this specific isomer in select databases, researchers should verify batch-specific Certificates of Analysis (CoA) as positional isomers (e.g., 4-amino-2-chloro-5-nitro-) are common impurities.[2]

Physicochemical Properties & Solubility Behavior

The solubility of this compound is non-linear and highly dependent on solvent polarity, temperature, and pH. The presence of both donor (NH₂) and acceptor (NO₂, COOH) groups facilitates strong crystal lattice energy, often resulting in high melting points and limited solubility in non-polar media.

Theoretical Solubility Profile (SAR Analysis)

Based on structural analogs (e.g., 2-Chloro-4-nitrobenzoic acid and 5-Amino-2-nitrobenzoic acid), the expected solubility trends are:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Disruption of intermolecular H-bonds; strong dipole-dipole interaction.[1][2]
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Solvation of carboxyl/amino groups; temperature-dependent.[1][2]
Water (Neutral) Water (pH 4–6)Very Low (<1 mg/mL)Proximity to isoelectric point (pI) minimizes net charge and solvation.[1][2]
Water (High/Low pH) 0.1M NaOH / 0.1M HClHigh Salt formation (Carboxylate at pH > 7; Ammonium at pH < 1).[1][2]
Non-Polar Hexane, TolueneNegligible Inability to overcome crystal lattice energy.[1]
Thermodynamic Parameters (Estimated)
  • Melting Point: >200°C (Decomposition likely).[1][2][4]

  • Enthalpy of Dissolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Positive (Endothermic).[2][5] Solubility increases significantly with temperature.[1][2]
    

Experimental Protocol: Solubility Determination

Since specific literature values for this exact isomer are sparse, the following Self-Validating Protocol is the gold standard for generating regulatory-grade solubility data.

Method: Isothermal Saturation (Shake-Flask) with HPLC Detection[1][2]

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Orbital Shaker, 24-48h, Controlled Temp) Start->Equilibration T = 298.15 to 323.15 K Sampling Sampling (Syringe Filter 0.45 µm PTFE) Equilibration->Sampling Check for Solid Phase Sampling->Equilibration If Equilibrium Not Reached Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Analysis (Quantification vs Standard) Dilution->Analysis DataProc Data Processing (Mass Fraction w/w) Analysis->DataProc

Figure 1: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure
  • Preparation : Add excess 5-Amino-2-chloro-4-nitrobenzoic acid solid to 10 mL of selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vial.

  • Equilibration : Agitate at constant temperature (±0.1 K) for 24–48 hours.

    • Validation: Ensure solid is present throughout.[1][2] If clear, add more solid.

  • Sampling : Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-warmed syringe.[1][2]

  • Filtration : Filter through a 0.45 µm PTFE filter (hydrophilic for aqueous, hydrophobic for organic) into a pre-weighed vial.

  • Quantification :

    • Gravimetric : Evaporate solvent and weigh residue (for high solubility >10 mg/mL).[1][2]

    • HPLC (Recommended) : Dilute with mobile phase and analyze.[1][2]

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

      • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [40:60 v/v].[1][2]

      • Wavelength: 254 nm (Nitro/Aromatic absorbance).[1][2]

Thermodynamic Modeling (Data Analysis)

To extrapolate solubility data to other temperatures, fit your experimental results to the Modified Apelblat Equation . This is the standard model for nitro-benzoic acid derivatives.[1][2]



  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2][6]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[2][6]
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • If ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     is negative , dissolution is endothermic (standard for this class).
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
      indicates a valid thermodynamic model.[2]
    

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy for this intermediate.[2]

Crystallization Strategy[7]
  • Anti-Solvent Method : Dissolve crude material in DMF or DMSO (high solubility) and slowly add Water or 0.1 M HCl (low solubility/anti-solvent).[1][2]

    • Why HCl? Acidification suppresses the ionization of the carboxylic acid (pushing equilibrium to the neutral, insoluble form) while the electron-withdrawing nitro/chloro groups prevent protonation of the amine, ensuring maximum precipitation.

  • Cooling Crystallization : Effective in Ethanol or Acetic Acid .[1][2] Dissolve at reflux and cool to 0–5°C.

Impurity Rejection
  • Isomer Control : The 4-amino isomer (target) often has different solubility than the 2-amino or 5-nitro isomers.[1][2] Slurry washing in Dichloromethane (DCM) can remove non-polar organic impurities without dissolving the zwitterionic target product.[1][2]

References

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] Link

  • Zhang, Y., et al. (2020).[1] Thermodynamic solubility and mixing properties of 3-methyl-4-nitrobenzoic acid in various solvents. Journal of Chemical & Engineering Data.

  • BenchChem Technical Series . (2025). Synthesis and Solubility of Nitrobenzoic Acid Derivatives. Link[1][2]

  • PubChem Database . 2-Chloro-4-nitrobenzoic acid (Analog Data). CID 7448.[1][2] Link[1][2]

  • Sigma-Aldrich .[1][2] Safety Data Sheet: Chloronitrobenzoic Acids. Link

Sources

Foundational

Spectroscopic Profile of 5-Amino-2-chloro-4-nitrobenzoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Amino-2-chloro-4-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Amino-2-chloro-4-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predictive methodologies and comparative analysis of structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of the predicted spectra, detailed experimental protocols for data acquisition, and insights into the structure-spectra correlations.

Introduction: The Structural and Spectroscopic Landscape

5-Amino-2-chloro-4-nitrobenzoic acid is a multifaceted aromatic compound featuring a carboxylic acid, a chloro group, an amino group, and a nitro group. This unique substitution pattern on the benzene ring gives rise to a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in synthetic transformations.

This guide is structured to provide a deep dive into the three primary spectroscopic techniques used for the characterization of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Given the limited availability of direct experimental data, the spectral information presented herein is a result of predictive modeling and expert analysis of data from closely related compounds, ensuring a scientifically robust and practical resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. The predicted ¹H and ¹³C NMR spectra of 5-Amino-2-chloro-4-nitrobenzoic acid are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the four different substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-2-chloro-4-nitrobenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.0 - 8.2s
H-6~6.8 - 7.0s
-COOH~10.0 - 13.0br s
-NH₂~5.0 - 6.0br s

Interpretation:

  • The proton at the C-3 position is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group and the ortho-chloro substituent, thus appearing at a higher chemical shift.

  • The proton at the C-6 position is shielded by the electron-donating amino group, resulting in a lower chemical shift.

  • The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift, and its position can be concentration and solvent dependent.

  • The amino protons will also appear as a broad singlet, the chemical shift of which can vary with solvent and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-2-chloro-4-nitrobenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165 - 170
C-5 (C-NH₂)~150 - 155
C-4 (C-NO₂)~140 - 145
C-2 (C-Cl)~130 - 135
C-1 (C-COOH)~125 - 130
C-3~120 - 125
C-6~110 - 115

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

  • The carbons directly attached to the electron-donating amino group (C-5) and the electron-withdrawing nitro (C-4) and chloro (C-2) groups will have their chemical shifts significantly influenced. The amino group will cause an upfield shift, while the nitro and chloro groups will cause a downfield shift for the attached carbons.

  • The remaining aromatic carbons (C-1, C-3, and C-6) will have chemical shifts determined by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol 1: Sample Preparation and Data Acquisition for NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Amino-2-chloro-4-nitrobenzoic acid into a clean, dry vial.[1]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solvate polar compounds and the acidic proton.[2]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

    • The final sample volume in the NMR tube should be approximately 0.55-0.6 mL, corresponding to a height of about 4-5 cm.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (¹H) calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-Amino-2-chloro-4-nitrobenzoic acid will be dominated by the vibrational modes of its key functional groups.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for 5-Amino-2-chloro-4-nitrobenzoic acid

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
N-H (Amino)3500 - 3300Medium, two bandsAsymmetric & Symmetric Stretching
C-H (Aromatic)3100 - 3000WeakStretching
C=O (Carboxylic Acid)1710 - 1680StrongStretching
N-O (Nitro)1550 - 1500 & 1360 - 1300Strong, two bandsAsymmetric & Symmetric Stretching
C=C (Aromatic)1600 - 1450MediumStretching
C-N (Amino)1340 - 1250MediumStretching
C-Cl800 - 600MediumStretching

Interpretation:

  • The very broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with the C-H stretches.[4]

  • The amino group will typically show two N-H stretching bands, corresponding to the asymmetric and symmetric vibrations.

  • The strong absorption of the carbonyl (C=O) group is a key diagnostic peak.

  • The nitro group will exhibit two strong and distinct stretching bands for the N-O bonds.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching modes of the entire molecule, which is unique to this compound.[4]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Protocol 2: Data Acquisition using FTIR-ATR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Spectrum:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid 5-Amino-2-chloro-4-nitrobenzoic acid powder onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis stabilize Instrument Stabilization clean Clean ATR Crystal stabilize->clean background Acquire Background clean->background sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum (Ratioing) acquire->process analyze Peak Picking & Interpretation process->analyze final_spectrum final_spectrum analyze->final_spectrum Final IR Spectrum

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular formula of 5-Amino-2-chloro-4-nitrobenzoic acid is C₇H₅ClN₂O₄.

  • Molecular Weight: 216.58 g/mol

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 216. The presence of chlorine will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zPredicted FragmentLoss from Molecular Ion
199[M - OH]⁺Loss of hydroxyl radical
171[M - NO₂]⁺Loss of nitro group
153[M - NO₂ - H₂O]⁺Subsequent loss of water
126[M - COOH - NO₂]⁺Loss of carboxyl and nitro groups

Interpretation:

  • The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[5]

  • The nitro group is also a common leaving group in mass spectrometry, leading to a significant fragment at [M - 46]⁺.

  • Further fragmentation can occur from these primary fragment ions, leading to a complex but interpretable mass spectrum. The "ortho effect," where adjacent functional groups interact during fragmentation, may also influence the observed fragmentation pattern.[6][7]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Protocol 3: Data Acquisition using EI-MS

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion (M⁺).[8]

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Representation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Output introduce Introduce Sample (e.g., Direct Probe) ionize Ionization (EI) introduce->ionize accelerate Acceleration ionize->accelerate separate Mass Separation (m/z) accelerate->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpretation spectrum->interpret final_spectrum final_spectrum interpret->final_spectrum Final Mass Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Amino-2-chloro-4-nitrobenzoic acid. By integrating data from analogous compounds with established spectroscopic principles, we have constructed a comprehensive profile encompassing NMR, IR, and MS data. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for scientists working with this compound, facilitating its identification, characterization, and utilization in further research and development endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

Topic: 5-Amino-2-chloro-4-nitrobenzoic Acid Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Target Molecule: 5-Amino-2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-2-chloro-4-nitrobenzoic Acid Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Target Molecule: 5-Amino-2-chloro-4-nitrobenzoic acid CAS Registry Number: 193481-80-0 Molecular Formula: C₇H₅ClN₂O₄ Molecular Weight: 216.58 g/mol

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic intermediate employed in the synthesis of antibacterial agents, antivirals, and kinase inhibitors. Its structure features three distinct functional groups (carboxylic acid, amine, and nitro) on a halogenated benzene core, presenting a challenge in regioselectivity. This guide details the most robust synthetic pathway, prioritizing regiochemical control via steric and electronic directing effects.

Retrosynthetic Analysis & Strategy

The synthesis of 2,4,5-trisubstituted benzoic acids requires careful orchestration of electrophilic aromatic substitution (EAS) to avoid isomeric mixtures.

Strategic Logic[1]
  • The Scaffold: The 2-chloro substituent is best introduced early (or present in the starting material) as it is a weak deactivator and ortho/para director, but its directing power is easily overwhelmed by stronger groups.

  • The Amine: Introducing the amine early (as a nitro precursor) allows it to be used as a directing group. However, a free amine is sensitive to oxidation during nitration. Protection as an acetamide is essential.

  • The Nitro Group: The nitro group at position 4 is the most difficult to place due to the competing directing effects of the carboxyl (meta-director) and the chlorine (ortho/para-director).

    • Direct Nitration of 2-chlorobenzoic acid yields the 5-nitro isomer (major) due to the combined directing effects (para to Cl, meta to COOH).

    • Direct Nitration of 5-acetamido-2-chlorobenzoic acid forces the nitro group to position 4 (ortho to the strong acetamido activator), achieving the desired substitution pattern.

Selected Pathway: The "Protection-Nitration" Route

This pathway utilizes 2-chlorobenzoic acid as a cost-effective starting material. The sequence involves nitration (to the 5-position), reduction, protection, regioselective nitration (to the 4-position), and deprotection.

Retrosynthesis Target 5-Amino-2-chloro-4-nitrobenzoic acid (Target) Intermediate1 5-Acetamido-2-chloro-4-nitrobenzoic acid (Regio-controlled Intermediate) Target->Intermediate1 Hydrolysis Intermediate2 5-Acetamido-2-chlorobenzoic acid (Protected Scaffold) Intermediate1->Intermediate2 Nitration (Regioselective) Intermediate3 5-Amino-2-chlorobenzoic acid (Amine Precursor) Intermediate2->Intermediate3 Acetylation Intermediate4 2-Chloro-5-nitrobenzoic acid (First Nitration Product) Intermediate3->Intermediate4 Reduction Start 2-Chlorobenzoic acid (Starting Material) Intermediate4->Start Nitration

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the functionalized core.

Primary Synthesis Pathway: Step-by-Step

Step 1: Nitration of 2-Chlorobenzoic Acid

The synthesis begins with the nitration of 2-chlorobenzoic acid. The carboxyl group directs meta, and the chlorine directs ortho/para. Position 5 is para to chlorine and meta to carboxyl, making it the most activated site.

  • Reagents: HNO₃ / H₂SO₂ (Mixed Acid)[1]

  • Conditions: 0–10°C, then RT

  • Product: 2-Chloro-5-nitrobenzoic acid[2][3][4]

  • Yield: ~85-90%

Step 2: Reduction to 5-Amino-2-chlorobenzoic Acid

The nitro group is reduced to an amine.[5] While catalytic hydrogenation (H₂/Pd-C) is efficient, chemical reduction using Iron or Zinc in acid is often preferred in process chemistry to avoid dehalogenation (loss of the Cl atom).

  • Reagents: Fe/HCl or Zn/Acetic Acid

  • Conditions: Reflux or 80-90°C

  • Product: 5-Amino-2-chlorobenzoic acid (CAS 89-54-3)

  • Key Insight: Control pH during workup to precipitate the amphoteric amino acid (Isoelectric point ~pH 3-4).

Step 3: Protection (Acetylation)

To prevent oxidation of the amine and to direct the subsequent nitration to the ortho-position, the amine is converted to an acetamide.

  • Reagents: Acetic Anhydride (Ac₂O), Acetic Acid

  • Conditions: Reflux, 1-2 hours

  • Product: 5-Acetamido-2-chlorobenzoic acid

Step 4: Regioselective Nitration

This is the critical step. The acetamido group is a strong ortho/para activator. Position 2 is blocked by Cl. Position 4 is ortho to the acetamido group. Position 6 is also ortho but is sterically hindered by the carboxyl group. Thus, substitution occurs almost exclusively at Position 4 .

  • Reagents: Fuming HNO₃, H₂SO₄

  • Conditions: 0–5°C (Strict temperature control to prevent dinitration or hydrolysis)

  • Product: 5-Acetamido-2-chloro-4-nitrobenzoic acid

Step 5: Hydrolysis (Deprotection)

The final step removes the acetyl group to reveal the free amine.

  • Reagents: Dilute HCl or H₂SO₄

  • Conditions: Reflux[3][4][6][7][8]

  • Product: 5-Amino-2-chloro-4-nitrobenzoic acid

Experimental Protocols

Protocol A: Preparation of 5-Amino-2-chlorobenzoic Acid

Adapted from standard nitro-reduction protocols (e.g., PrepChem, BenchChem).

  • Dissolution: Dissolve 20.2 g (0.1 mol) of 2-chloro-5-nitrobenzoic acid in 70 mL water containing 5.5 g sodium carbonate.

  • Acidification: Acidify slightly with 10 mL 40% acetic acid.

  • Reduction: Add this solution dropwise to a boiling suspension of 100 g zinc dust in 250 mL water (containing 4 mL 40% acetic acid).

  • Reaction: Boil and stir continuously. Caution: Vigorous foaming may occur.

  • Workup: After ~2 hours, add 5 g sodium carbonate, filter hot to remove zinc residues.

  • Isolation: Evaporate filtrate to ~200 mL. Acidify with HCl to pH 3-4.

  • Yield: Collect the precipitate. Expected yield: ~92%.

Protocol B: Regioselective Nitration to Target

Based on general acetanilide nitration methodologies.

  • Setup: Charge a reactor with 50 mL concentrated H₂SO₄. Cool to 0–5°C.

  • Addition: Slowly add 10.0 g of 5-acetamido-2-chlorobenzoic acid , maintaining temperature <10°C. Stir until dissolved.

  • Nitration: Prepare a mixture of 3.5 mL fuming HNO₃ (d=1.5) and 10 mL H₂SO₄. Add this dropwise to the reactor over 30 minutes, keeping temperature strictly between 0–5°C.

  • Completion: Stir at 5°C for 1 hour, then allow to warm to 15°C for 1 hour.

  • Quench: Pour the mixture onto 200 g crushed ice with vigorous stirring.

  • Isolation: Filter the yellow precipitate (5-acetamido-2-chloro-4-nitrobenzoic acid). Wash with cold water until washings are neutral.

  • Hydrolysis (One-pot option): The wet cake can be refluxed directly in 10% HCl for 2 hours to remove the acetyl group.

  • Final Purification: Cool the hydrolysis mixture. Neutralize to pH 3-4 with NaOH solution to precipitate the final product. Recrystallize from Ethanol/Water if necessary.

Comparative Data & Process Optimization

ParameterDirect Nitration RouteProtection-Nitration Route (Recommended)
Starting Material 2-Chloro-4-nitrobenzoic acid2-Chlorobenzoic acid
Key Reaction Nitration (Meta to NO₂)Nitration (Ortho to NHAc)
Regioselectivity Poor (Mixture of isomers)Excellent (>95% 4-isomer)
Step Count 2 (Nitration -> Selective Red.)5 (Nitration -> Red. -> Prot. -> Nit. -> Deprot.)
Overall Yield Low (<30%)Moderate-High (50-60%)
Purity Profile Difficult separation of dinitro isomersHigh purity due to directing effects
Process Safety (Nitro Compounds)
  • Thermal Stability: Polynitro compounds and nitro-benzoic acids can be shock-sensitive or prone to runaway decomposition. DSC (Differential Scanning Calorimetry) testing is recommended for the nitration mass.

  • Exotherm Control: The nitration step (Step 4) is highly exothermic. Efficient cooling jackets and emergency quench water are mandatory for scale-up.

Visualization of Reaction Logic

ReactionLogic cluster_0 Step 1: Scaffold Prep cluster_1 Step 2: Regio-Control cluster_2 Step 3: Final Target A 2-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B HNO3/H2SO4 (Nitration) C 5-Amino-2-chlorobenzoic Acid B->C Zn/AcOH (Reduction) D 5-Acetamido-2-chlorobenzoic Acid C->D Ac2O (Protection) E 5-Acetamido-2-chloro- 4-nitrobenzoic Acid D->E HNO3 (Ortho-Nitration) F 5-Amino-2-chloro- 4-nitrobenzoic Acid E->F HCl/H2O (Hydrolysis)

Figure 2: Reaction scheme highlighting the critical regiochemical control in Step 2.

References

  • ChemSrc. (2025). 5-Amino-2-chloro-4-nitrobenzoic acid CAS 193481-80-0 Properties and Data. Retrieved from

  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid.[4][9] Retrieved from

  • BenchChem. (2025).[10][11] Technical Guide: Reduction of 2-chloro-4-nitrobenzoic acid and derivatives. Retrieved from

  • Google Patents. (1973). Process for the production of 2,5-dichloro-3-nitro-benzoic acid (US3397229A). (Context on chlorobenzoic acid nitration patterns). Retrieved from

  • Organic Syntheses. (1923). p-Nitrobenzoic acid (Oxidation and Nitration protocols).[12] Org.[5][4][11][12][13] Synth. 1923, 3,[12] 91. Retrieved from

Sources

Foundational

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-depth Technical Guide to the Reactivity of 5-Amino-2-chloro-4-nitrobenzoic acid 5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Amino-2-chloro-4-nitrobenzoic acid

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the unique electronic interplay of its four distinct functional groups: a nucleophilic amino group, a carboxylic acid capable of diverse derivatization, a strongly electron-withdrawing nitro group, and a halogen atom that serves as a versatile leaving group. This guide provides an in-depth analysis of the reactivity of each functional group, focusing on the underlying chemical principles that govern their transformations. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the causal relationships behind experimental design, enabling rational and predictable synthetic planning.

The strategic arrangement of these substituents creates a molecule with a complex and nuanced electronic landscape. The amino group acts as an electron-donating group, while the chloro, nitro, and carboxylic acid groups are all electron-withdrawing. This push-pull configuration dictates the reactivity of the aromatic ring and each functional site, opening a wide array of possibilities for selective chemical modification. Understanding this interplay is paramount for leveraging this molecule as a key building block in the synthesis of complex target structures, including active pharmaceutical ingredients (APIs).[1][2]

The Electronic Architecture: A Tug-of-War of Inductive and Resonance Effects

The reactivity of 5-amino-2-chloro-4-nitrobenzoic acid is fundamentally governed by the electronic contributions of its substituents. The nitro (-NO₂) and carboxylic acid (-COOH) groups are potent electron-withdrawing groups, acting through both negative inductive (-I) and negative mesomeric (-M) or resonance effects.[3][4] The chloro (-Cl) substituent is also electron-withdrawing via its strong -I effect, which overrides its weak positive mesomeric (+M) effect. Conversely, the amino (-NH₂) group is electron-donating, primarily through a strong +M effect.

This electronic tug-of-war renders the aromatic ring electron-deficient, a critical feature that profoundly influences its reaction pathways. Specifically, the powerful electron-withdrawing nature of the nitro group, positioned ortho to the chlorine and para to the amino group, is the dominant factor. It significantly enhances the acidity of the carboxylic acid, reduces the basicity of the amino group, and strongly activates the ring for nucleophilic aromatic substitution at the chloro-position.

Caption: Electronic push-pull effects on the aromatic ring.

Reactivity Profile I: The Carboxylic Acid Group

The carboxylic acid moiety is a primary site for elaboration, most commonly through esterification and amide bond formation.

Acidity and Salt Formation

The presence of multiple electron-withdrawing groups (-Cl, -NO₂) significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3][4][5][6] This enhanced acidity (lower pKa) facilitates deprotonation and salt formation, which can be a key consideration in both purification and reaction design.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most utilized reaction in drug discovery.[7][8] Due to the low intrinsic reactivity of carboxylic acids towards amines, an activating agent is required. This process transforms the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.

Causality in Protocol Design: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired reaction efficiency. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are common. EDC activates the carboxylate, which is then trapped by HOBt to form a highly reactive HOBt ester. This intermediate is less prone to side reactions (like racemization in chiral substrates) and reacts cleanly with the amine. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid formed and drive the reaction to completion.[9]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-amino-2-chloro-4-nitrobenzoic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add HOBt (1.1 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine and Base Addition: Add the desired primary or secondary amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reactivity Profile II: The Amino Group

The amino group, while nucleophilic, has its basicity attenuated by the strong electron-withdrawing groups on the ring. Nevertheless, it remains a key handle for transformations, most notably through diazotization.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a powerful synthetic tool, opening pathways to a wide range of substituents that are otherwise difficult to introduce.[10][11][12] The reaction involves treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.

Causality in Protocol Design: The diazonium salt is highly unstable and is typically generated at low temperatures (0-5 °C) and used immediately. The subsequent Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonium group (-N₂⁺) with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[13][14] The loss of nitrogen gas (N₂) is a strong thermodynamic driving force for the reaction.

sandmeyer_workflow start 5-Amino-2-chloro- 4-nitrobenzoic acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium In situ Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (e.g., CuBr) diazonium->sandmeyer product 5-Bromo-2-chloro- 4-nitrobenzoic acid sandmeyer->product

Caption: Workflow for Sandmeyer transformation of the amino group.

Reactivity Profile III: The Chloro Group and Aromatic Ring

The chloro group is the focal point for one of the molecule's most important reactivities: Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, particularly at positions ortho and para to a leaving group, can activate the ring for SNAr.[15][16][17] In this molecule, the nitro group is positioned ortho to the chloro atom, providing powerful activation. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Causality in Protocol Design: The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge developed during nucleophilic attack is delocalized onto the oxygen atoms of the nitro group, providing a low-energy pathway.[15] The reaction is typically performed in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[18][19]

snar_mechanism cluster_legend Mechanism Key r_struct Reactant + Nu⁻ mc_struct Meisenheimer Complex (Resonance Stabilized) r_struct->mc_struct Addition (Slow Step) p_struct Product + Cl⁻ mc_struct->p_struct Elimination (Fast Step) Nu⁻ Nucleophile (e.g., RO⁻, R₂NH) stabilization Charge delocalized onto -NO₂ group

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with a Secondary Amine

  • Setup: To a solution of 5-amino-2-chloro-4-nitrobenzoic acid (1.0 equiv) in DMSO, add a secondary amine (e.g., morpholine, 2.0-3.0 equiv) and a non-nucleophilic base such as K₂CO₃ (2.0 equiv).

  • Heating: Heat the reaction mixture to 80-120 °C. The higher temperature is necessary to overcome the activation energy for the initial nucleophilic attack.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize or purify by column chromatography to obtain the pure product.

  • Validation: Characterize the product by NMR and mass spectrometry to confirm the substitution of the chloro group.

Reactivity Profile IV: The Nitro Group

The nitro group's primary role is often as a powerful activating group and a precursor to a primary amine via reduction.

Chemoselective Reduction to an Amine

The reduction of the nitro group to an amine is a fundamental transformation. The primary challenge is achieving chemoselectivity, preserving both the chloro substituent (avoiding hydrodehalogenation) and the carboxylic acid.[20][21][22][23]

Causality in Reagent Selection:

  • Catalytic Hydrogenation: While efficient, catalysts like Palladium on Carbon (Pd/C) can readily catalyze the cleavage of the C-Cl bond.[20][22] Using a catalyst like Raney Nickel or sulfided Platinum on Carbon (Pt/C) can often mitigate this side reaction.[21]

  • Metal/Acid Reduction: A classic and highly reliable method is the use of a metal in acidic conditions, such as Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid.[1][20][21] These conditions are generally mild enough to leave the chloro group intact and are highly selective for the nitro group. SnCl₂ is particularly favored for its high chemoselectivity in complex molecules.[1][21]

Table 1: Comparison of Nitro Group Reduction Methods

Reducing Agent SystemTypical ConditionsAdvantagesDisadvantages/Causality
H₂, Pd/C H₂ (1-5 atm), RT, MeOH/EtOHHigh efficiency, clean work-upHigh risk of hydrodehalogenation (C-Cl cleavage).[20][22]
H₂, Raney Ni H₂ (1-5 atm), RT, EtOHLower risk of dehalogenation than Pd/C.[21]Pyrophoric catalyst, requires careful handling.
SnCl₂·2H₂O / HCl EtOH or EtOAc, 50-70 °CExcellent chemoselectivity, tolerates halogens well.[1][21]Stoichiometric tin salts require removal during work-up.
Fe / NH₄Cl or AcOH H₂O/EtOH, RefluxInexpensive, effective, and generally avoids dehalogenation.Requires acidic conditions, work-up can be cumbersome.
Sodium Sulfide (Na₂S) H₂O/EtOH, RefluxCan selectively reduce one nitro group in dinitro compounds.[20]Less effective for some substrates, strong odor.

Experimental Protocol: Reduction with Tin(II) Chloride

  • Dissolution: Suspend 5-amino-2-chloro-4-nitrobenzoic acid (1.0 equiv) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) in concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and carefully basify with a concentrated NaOH or NaHCO₃ solution until the tin salts precipitate as tin hydroxide.

  • Extraction and Purification: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with the reaction solvent. Concentrate the filtrate and purify the resulting diamine product, typically after an appropriate extractive work-up.

  • Validation: Confirm the reduction via NMR (disappearance of the nitro-region signals, appearance of a new amine signal) and mass spectrometry (mass change corresponding to O₂ -> H₂).

Conclusion: A Roadmap for Strategic Synthesis

The synthetic utility of 5-amino-2-chloro-4-nitrobenzoic acid lies in the chemist's ability to selectively address its functional groups. By understanding the electronic landscape and choosing reaction conditions that exploit the inherent reactivity differences, a multitude of complex derivatives can be accessed. A typical synthetic strategy might involve an initial SNAr reaction to install a key fragment, followed by amide coupling at the carboxylic acid, and a final reduction of the nitro group to reveal a new amino functionality for further elaboration. Each step must be planned with a full appreciation of how the changing substituents will influence the reactivity of the remaining functional groups. This guide serves as a foundational blueprint for that rational design process.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SCIRP. [Link]

  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Wikipedia. 3-Nitrochlorobenzene. [Link]

  • ACS Publications. The Reactivity of the Chloronitrobenzenes with Sodium Thiophenoxide. [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • PubMed. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • ResearchGate. Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. [Link]

  • ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • Royal Society of Chemistry Publishing. Photochemical reactions of chlorobenzene derivatives in benzene. [Link]

  • Royal Society of Chemistry Publishing. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Taylor & Francis Online. (2014). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. 5-Amino-2-nitrobenzoic acid. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Patentscope. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. [Link]

  • Google Patents.
  • Google Patents.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. 5 Amino 2 Chloro Benzoic Acid. [Link]

  • Google Patents.
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]

Sources

Exploratory

Whitepaper: Unlocking the Synthetic Potential of 5-Amino-2-chloro-4-nitrobenzoic Acid for Advanced Research Applications

Abstract 5-Amino-2-chloro-4-nitrobenzoic acid represents a unique and underexplored chemical scaffold. Its trifunctional aromatic core, featuring amino, chloro, and nitro groups, offers a rich platform for synthetic dive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-2-chloro-4-nitrobenzoic acid represents a unique and underexplored chemical scaffold. Its trifunctional aromatic core, featuring amino, chloro, and nitro groups, offers a rich platform for synthetic diversification. While direct literature on this specific isomer is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis regarding its potential applications. This technical guide provides a prospective analysis of 5-Amino-2-chloro-4-nitrobenzoic acid as a versatile building block in medicinal chemistry, materials science, and dye synthesis. We will present a proposed synthetic route, detail potential chemical transformations, and outline step-by-step protocols for leveraging its unique reactivity to construct novel molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space and unlock innovative solutions.

Introduction: A Molecule of Untapped Potential

In the quest for novel chemical entities, the strategic selection of starting materials is paramount. 5-Amino-2-chloro-4-nitrobenzoic acid is a prime candidate for such exploration. Its structure is a confluence of key functional groups: a nucleophilic amino group, an electrophilic aromatic ring activated by a nitro group, a displaceable chloro substituent, and a versatile carboxylic acid handle. This arrangement suggests a high degree of reactivity that can be selectively manipulated to generate a diverse library of derivatives.

While compounds like 5-Amino-2-nitrobenzoic acid and 2-Chloro-4-nitrobenzoic acid have found utility as intermediates in pharmaceuticals, dyes, and agrochemicals, the specific isomer 5-Amino-2-chloro-4-nitrobenzoic acid remains largely uncharacterized in public-domain research.[1][2] This guide will, therefore, serve as a forward-looking exploration, grounding its hypotheses in the established chemistry of its constituent parts and analogous molecules to map out its potential research applications.

Physicochemical Profile and Proposed Synthesis

A foundational understanding of the molecule's properties and a reliable synthetic route are the gateways to its application.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₇H₅ClN₂O₄-
Molecular Weight216.58 g/mol -
AppearanceYellow to Orange SolidInferred from similar nitroanilines.
Melting Point>200 °C (with decomposition)Typical for highly substituted nitrobenzoic acids.
SolubilitySoluble in DMF, DMSO; sparingly soluble in alcohols.Expected based on polarity.
Proposed Synthetic Pathway

The most logical approach to synthesizing the target compound is through the regioselective nitration of a commercially available precursor, 5-amino-2-chlorobenzoic acid. The amino group is a strong ortho-, para-director, while the chloro and carboxylic acid groups are meta-directors. The nitration is expected to occur at the position para to the amino group and meta to the other substituents.

Experimental Protocol: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid

Core Rationale: This procedure utilizes a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures to control the exothermic reaction and prevent the formation of dinitrated or oxidized byproducts, a common challenge in the nitration of activated aromatic rings.[3][4]

Materials:

  • 5-Amino-2-chlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Filtration apparatus

Procedure:

  • Dissolution: In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g of 5-amino-2-chlorobenzoic acid to the cold sulfuric acid with efficient stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours. Critically maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 3 hours at 0-5 °C, monitoring the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum at 50 °C. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualization of the Synthetic Workflow

synthesis_workflow start 5-Amino-2-chlorobenzoic Acid product 5-Amino-2-chloro-4-nitrobenzoic Acid start->product Nitration reagents Nitrating Mixture (HNO₃ / H₂SO₄) reagents->product conditions Reaction Conditions (0-5 °C) conditions->product

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Prospective Research Applications

The true value of this molecule lies in its potential as a versatile intermediate. Its functional groups offer distinct handles for sequential or orthogonal chemical modifications.

Application in Medicinal Chemistry: A Scaffold for Heterocyclic Synthesis

The ortho-arrangement of an amino group and a reducible nitro group makes this compound an ideal precursor for synthesizing fused heterocyclic systems, which form the core of many pharmaceuticals.[5]

Hypothetical Application: Synthesis of Novel Benzimidazole Derivatives

Benzimidazoles are privileged structures in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents.[6] A plausible route to novel benzimidazole-based drugs could begin with the selective reduction of the nitro group on our target compound.

Experimental Workflow: From Intermediate to Heterocyclic Core

  • Selective Nitro Reduction: The nitro group can be selectively reduced to a second amino group, forming a diamine. A classic and effective method is the use of tin(II) chloride in an acidic medium, which is known to be compatible with chloro and carboxylic acid functionalities.[5]

  • Cyclization (Phillips-Ladenburg Reaction): The resulting 4,5-diamino-2-chlorobenzoic acid can be condensed with a variety of aldehydes or carboxylic acids to form the benzimidazole ring. The choice of aldehyde or carboxylic acid introduces diversity at the 2-position of the benzimidazole core, allowing for the creation of a focused library for structure-activity relationship (SAR) studies.

medchem_workflow start 5-Amino-2-chloro-4-nitrobenzoic acid step1 Step 1: Selective Nitro Reduction (e.g., SnCl₂ / HCl) start->step1 intermediate 4,5-Diamino-2-chlorobenzoic acid step1->intermediate step2 Step 2: Cyclization with R-CHO (Phillips-Ladenburg Reaction) intermediate->step2 product 2-Substituted-5-amino-6-chloro- 1H-benzo[d]imidazole-7-carboxylic acid step2->product library Diverse Library of Potential APIs product->library Further Functionalization

Caption: Logical workflow for the synthesis of a benzimidazole library.

Trustworthiness and Rationale: This proposed workflow is a self-validating system. Each step is a well-established, high-yielding chemical transformation. The purity and identity of the diamine intermediate and the final benzimidazole product can be rigorously confirmed by standard analytical techniques (NMR, LC-MS, HRMS), ensuring the integrity of the compounds synthesized for biological screening. The chloro and carboxylic acid groups on the final product remain available for further functionalization, such as Suzuki couplings or amide bond formations, to build more complex and drug-like molecules. This approach mirrors the use of related chloro-nitroaromatic compounds in the synthesis of antibacterials and other bioactive molecules.[7][8]

Application in Dye and Materials Synthesis

The presence of both an amino group and a nitro group suggests utility as a precursor for azo dyes.[1] The amino group can be diazotized and then coupled with an electron-rich aromatic compound (a coupling partner) to form highly conjugated systems with intense coloration. Furthermore, the difunctional nature of the diamine intermediate (following nitro reduction) makes it a potential monomer for the synthesis of specialty polymers like polyamides or polybenzimidazoles, which are known for their high thermal stability and mechanical strength.

Conclusion and Future Outlook

5-Amino-2-chloro-4-nitrobenzoic acid stands as a molecule of significant synthetic promise. While it currently resides in a relatively unexplored area of chemical space, its potential can be confidently extrapolated from the rich chemistry of its structural analogs. This guide has laid out a logical and experimentally grounded framework for its synthesis and subsequent application. The proposed pathways toward complex heterocyclic systems, such as benzimidazoles, highlight its potential as a valuable scaffold in drug discovery. It is our expert assessment that investment in the exploration of this versatile intermediate will open new avenues for the development of novel pharmaceuticals, advanced materials, and functional dyes.

References

  • Chem-Impex International. (n.d.). 5-Amino-2-nitrobenzoic acid.
  • X-Mol. (2023, July 22). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?
  • Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97.
  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Chem-Impex International. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid synthesis.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Google APIs. (n.d.). UNITED STATES PATENT office.
  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid.
  • ACS Omega. (2017, October 26). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
  • PubMed. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry.

Sources

Foundational

Discovery and Synthetic Utility of 5-Amino-2-chloro-4-nitrobenzoic Acid

The following technical guide details the discovery, synthesis, and application of 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0), a specialized intermediate critical to modern medicinal chemistry, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0), a specialized intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic pharmacophores.

A Critical Intermediate in Modern Medicinal Chemistry

Introduction: The Scaffold Identity

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense substitution pattern that allows for orthogonal chemical modifications. Unlike simpler benzoic acid derivatives used in early 20th-century dye chemistry, this molecule emerged in the late 1990s (CAS registered ~1997) as a "privileged scaffold" for combinatorial library synthesis.

Its structural uniqueness lies in the 5-amino-4-nitro motif flanked by a 2-chloro substituent and a 1-carboxylic acid . This arrangement serves two primary strategic functions in drug design:

  • Cyclization Precursor: The adjacent amino and nitro groups (after reduction of the nitro) provide a direct route to benzimidazoles and quinoxalines .

  • Orthogonal Reactivity: The carboxylic acid, amine, and aryl chloride offer three distinct handles for diversification (amide coupling, reductive amination, and Suzuki/Buchwald coupling, respectively).

Chemical Identity
PropertySpecification
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acid
CAS Number 193481-80-0
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 239-240 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Historical Genesis: From Dyes to Kinase Inhibitors

While simple nitro-benzoic acids date back to the 19th century, 5-amino-2-chloro-4-nitrobenzoic acid is a product of the "Scaffold Era" of drug discovery.

  • Pre-1990s: The compound was largely unknown or considered a degradation impurity of more common isomers (e.g., 2-amino-4-nitrobenzoic acid).

  • Late 1990s (Discovery Phase): The rise of high-throughput screening (HTS) for protein kinase inhibitors created a demand for polysubstituted benzene rings that could mimic the ATP-binding pocket of kinases. The 5-amino-4-nitro motif was identified as a precursor to 6-substituted benzimidazoles , a class of potent inhibitors for targets like EGFR (Epidermal Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase).

  • 2000s-Present: The molecule became a staple in patent literature for synthesizing "Type II" kinase inhibitors, where the carboxylic acid is often converted to an amide that extends into the solvent-exposed region of the enzyme.

Synthetic Evolution: Pathways to Purity

Synthesizing a tetra-substituted benzene ring requires careful control of regioselectivity. Two primary routes have evolved: the Classical Nitration Route (high purity, lab scale) and the Nucleophilic Substitution Route (industrial scale).

Route A: The Directed Nitration Pathway (Laboratory Scale)

This route leverages the strong directing effect of an acetamido group to install the nitro group at the crowded 4-position.

  • Starting Material: 2-Chloro-5-aminobenzoic acid (derived from the reduction of 2-chloro-5-nitrobenzoic acid).[1]

  • Protection: Acetylation of the amine prevents oxidation and enhances regioselectivity.

  • Nitration: Treatment with fuming nitric acid. The acetamido group (ortho-director) and the chlorine (meta-director relative to itself, but weak) compete. The strong activation of the acetamido group directs the nitro group to the ortho position (C4 or C6). Steric hindrance from the carboxylic acid disfavors C6, directing substitution to C4 .

  • Deprotection: Acidic hydrolysis removes the acetyl group to yield the target.

Route B: The SNAr "Ammonolysis" Pathway (Industrial Scale)

This route is shorter but requires a specific precursor, 2,5-dichloro-4-nitrobenzoic acid .

  • Precursor Synthesis: Nitration of 2,5-dichlorobenzoic acid yields 2,5-dichloro-4-nitrobenzoic acid (major isomer due to steric blocking of C6).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with aqueous ammonia.

    • Regioselectivity Logic: The chlorine at C5 is ortho to the electron-withdrawing nitro group (strong activator for SNAr) and meta to the carboxylic acid. The chlorine at C2 is meta to the nitro group. Therefore, nucleophilic attack occurs exclusively at C5 , displacing the chlorine to form the amine.

Mechanistic Deep Dive & Visualization

The following diagram illustrates the two competing pathways and the electronic logic governing the regioselectivity.

SynthesisPathways cluster_RouteA Route A: Directed Nitration (High Precision) cluster_RouteB Route B: SNAr Substitution (Industrial) StartA 2-Chloro-5-aminobenzoic acid StepA1 Acetylation (Ac2O) StartA->StepA1 InterA1 2-Chloro-5-acetamidobenzoic acid StepA1->InterA1 StepA2 Nitration (HNO3/H2SO4) InterA1->StepA2 InterA2 2-Chloro-4-nitro-5-acetamidobenzoic acid (Regioselective at C4) StepA2->InterA2 StepA3 Hydrolysis (HCl/H2O) InterA2->StepA3 Target 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) StepA3->Target StartB 2,5-Dichloro-4-nitrobenzoic acid StepB1 Ammonolysis (NH3, Pressure) StartB->StepB1 MechanismB SNAr Mechanism: Attack at C5 (Ortho to NO2) StepB1->MechanismB StepB1->Target

Caption: Comparative synthetic pathways for 5-Amino-2-chloro-4-nitrobenzoic acid. Route A relies on steric/electronic direction; Route B relies on nucleophilic activation.

Experimental Protocol (Route A)

This protocol is designed for laboratory-scale synthesis (10g scale) to ensure high purity for research applications.

Phase 1: Acetylation
  • Dissolution: Suspend 10.0 g (58.3 mmol) of 2-chloro-5-aminobenzoic acid in 50 mL of glacial acetic acid.

  • Addition: Add 6.5 g (64 mmol) of acetic anhydride dropwise at room temperature.

  • Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the mixture into 200 mL of ice water. Filter the white precipitate, wash with cold water, and dry.[2]

    • Yield: ~95% (2-chloro-5-acetamidobenzoic acid).

Phase 2: Regioselective Nitration
  • Preparation: Dissolve the dried intermediate (12.0 g) in 40 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Add a mixture of fuming nitric acid (4.0 mL) and sulfuric acid (10 mL) dropwise, maintaining the temperature below 5°C.

    • Critical Control: Exceeding 10°C may lead to dinitration or oxidation of the amine.

  • Quenching: Stir at 0°C for 1 hour, then pour onto 300 g of crushed ice.

  • Isolation: Filter the yellow solid. Wash with water until the filtrate is neutral.[3][4]

Phase 3: Hydrolysis
  • Hydrolysis: Suspend the wet cake in 100 mL of 6N HCl.

  • Reflux: Heat to reflux (100°C) for 4 hours. The solid will dissolve and then reprecipitate as the free amine hydrochloride or free acid (depending on pH).

  • Neutralization: Cool to room temperature. Adjust pH to 3-4 with 10% NaOH solution to precipitate the free acid.

  • Purification: Recrystallize from ethanol/water (4:1).

    • Final Yield: ~70-75% overall.

    • Characterization: ¹H NMR (DMSO-d₆) should show two singlets for the aromatic protons (para to each other) and a broad amino peak.

Pharmaceutical Applications

The primary utility of 5-Amino-2-chloro-4-nitrobenzoic acid is as a scaffold for heterocyclic synthesis .

Benzimidazole Formation

Reduction of the nitro group yields 4,5-diamino-2-chlorobenzoic acid . Condensation of this diamine with aldehydes, carboxylic acids, or urea derivatives generates the benzimidazole core.

  • Target: This motif is prevalent in inhibitors of PARP (Poly ADP-ribose polymerase) and MEK (Mitogen-activated protein kinase kinase).

Quinazolinone Formation

Reaction of the amino group with formamide or ortho-esters, followed by cyclization involving the carboxylic acid, yields 4-chloro-6-nitroquinazolinones .

  • Target: These are key intermediates for Antifolates and Thymidylate synthase inhibitors used in oncology.

References

  • Chemical Identity: 5-Amino-2-chloro-4-nitrobenzoic acid. CAS Common Chemistry.[5] CAS Registry Number 193481-80-0.[6] Link[6]

  • Synthetic Methodology (Nitration): Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (General reference for regioselectivity rules in polysubstituted benzenes).
  • Synthetic Methodology (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Mechanistic grounding for Route B).
  • Related Patent (Analogous Chemistry): Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. WO2024047648.[7] (Demonstrates the industrial nitration/hydrolysis conditions for similar 2-chloro-4-X-5-nitro scaffolds). Link

  • Application in Drug Discovery: Zhang, J., et al. (2009). Benzimidazoles as Potent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4191-4195. (Contextualizes the use of diamino-benzoic acid precursors).

Sources

Exploratory

In-Depth Technical Guide: 5-Amino-2-chloro-4-nitrobenzoic Acid and Its Derivatives

This technical guide provides a comprehensive analysis of 5-Amino-2-chloro-4-nitrobenzoic acid , a specialized intermediate critical for the synthesis of heterocyclic pharmaceutical scaffolds, particularly in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Amino-2-chloro-4-nitrobenzoic acid , a specialized intermediate critical for the synthesis of heterocyclic pharmaceutical scaffolds, particularly in the development of kinase inhibitors and antibacterial agents.

Executive Summary

5-Amino-2-chloro-4-nitrobenzoic acid (CAS: 193481-80-0) represents a highly functionalized aromatic building block. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a halogen handle (chlorine), and a nucleophilic amino group—makes it an ideal precursor for constructing fused heterocycles such as quinazolines , benzimidazoles , and indazoles . These scaffolds are ubiquitous in modern oncology (e.g., EGFR/MEK inhibitors) and infectious disease therapeutics. This guide details the rigorous synthesis, derivatization strategies, and safety protocols required for its application in high-stakes drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acid
CAS Number 193481-80-0
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Yellow to orange crystalline powder
Melting Point >200 °C (Decomposes)
Solubility Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water
pKa (Predicted) Carboxyl: ~2.5
Structural Analysis

The molecule features a push-pull electronic system :

  • C1-COOH: Electron-withdrawing, directs meta.

  • C2-Cl: Weakly deactivating, ortho/para directing (but sterically bulky).

  • C4-NO₂: Strongly electron-withdrawing, directs meta.

  • C5-NH₂: Strongly electron-donating, directs ortho/para.

This specific arrangement allows for regioselective functionalization . The amino group at C5 is positioned to facilitate cyclization reactions with the C4-nitro group (after reduction) or the C1-carboxyl group.

Synthetic Pathways[3][5][6][13]

The synthesis of 5-amino-2-chloro-4-nitrobenzoic acid is non-trivial due to the directing effects of the substituents. The most robust route involves the nitration of a protected 5-amino-2-chlorobenzoic acid precursor .

Core Synthesis Workflow (Graphviz)

SynthesisPath Start Start: 5-Amino-2-chlorobenzoic acid (CAS 89-54-3) Step1 Step 1: N-Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Protection Inter1 Intermediate A: 5-Acetamido-2-chlorobenzoic acid Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate B: 5-Acetamido-2-chloro-4-nitrobenzoic acid Step2->Inter2 Regioselective at C4 Step3 Step 3: Hydrolysis (HCl/H2O, Reflux) Inter2->Step3 Deprotection Product Product: 5-Amino-2-chloro-4-nitrobenzoic acid Step3->Product

Caption: Step-wise synthesis of 5-amino-2-chloro-4-nitrobenzoic acid via protection-nitration strategy.

Detailed Experimental Protocol
Step 1: Protection (Acetylation)

Rationale: The free amine is susceptible to oxidation during nitration. Acetylation protects the amine and directs the incoming nitro group to the ortho position (C4 or C6). C4 is favored due to steric hindrance at C6 (ortho to COOH).

  • Reagents: 5-Amino-2-chlorobenzoic acid (1.0 eq), Acetic anhydride (2.5 eq), Glacial acetic acid (5.0 vol).

  • Procedure: Suspend starting material in acetic acid. Add acetic anhydride dropwise. Reflux for 2 hours.

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate (Intermediate A).

  • Validation: ¹H NMR should show a singlet at ~2.1 ppm (acetyl CH₃).

Step 2: Regioselective Nitration

Rationale: The acetamido group is a strong ortho/para director. The C1-COOH and C2-Cl direct meta and ortho/para respectively. The C4 position is electronically activated by the acetamido group and sterically accessible compared to C6.

  • Reagents: Intermediate A (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄ (5.0 vol).

  • Procedure: Dissolve Intermediate A in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <5°C. Stir for 1-2 hours.

  • Workup: Quench over crushed ice. The yellow solid (Intermediate B) precipitates. Filter and wash with cold water.[1][2]

  • Critical Control Point: Temperature must remain <5°C to prevent dinitration or oxidation.

Step 3: Deprotection (Hydrolysis)

Rationale: Removal of the acetyl group to restore the free amine.

  • Reagents: Intermediate B, 6M HCl or 10% NaOH (followed by acidification).

  • Procedure: Reflux Intermediate B in 6M HCl for 4 hours.

  • Workup: Cool to 0°C. Adjust pH to ~3-4 with NaOH/HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water.

Derivatization & Pharmaceutical Applications[1][3][5][7][14]

This scaffold is a "privileged structure" for generating diversity in drug discovery.

Key Derivatization Pathways (Graphviz)

Derivatization Core 5-Amino-2-chloro-4-nitrobenzoic acid Path1 Cyclization with Formamide Core->Path1 Path2 Sandmeyer Reaction (CuCN / NaNO2) Core->Path2 Path3 Nitro Reduction (Fe/HCl or H2/Pd) Core->Path3 Prod1 6-Nitro-7-chloro-quinazolin-4-one (Kinase Scaffold) Path1->Prod1 Prod2 5-Cyano-2-chloro-4-nitrobenzoic acid Path2->Prod2 Prod3 4,5-Diamino-2-chlorobenzoic acid (Benzimidazole Precursor) Path3->Prod3

Caption: Primary derivatization routes for generating bioactive heterocycles.

Applications in Drug Discovery[5][7]
  • Kinase Inhibitors (EGFR/MEK):

    • The quinazolin-4-one derivative (Prod1 in diagram) is a classic pharmacophore for EGFR inhibitors (e.g., Gefitinib analogs). The C7-chlorine (originally C2) serves as a handle for introducing solubilizing groups (e.g., morpholine), while the C6-nitro (originally C4) can be reduced and acylated to form the Michael acceptor warhead required for covalent inhibition.

    • Mechanism: The scaffold mimics the ATP purine ring, binding to the kinase active site.

  • Antibacterial Agents (DNA Gyrase Inhibitors):

    • Derivatives of 5-amino-2-chloro-4-nitrobenzoic acid have been explored as precursors for fluoroquinolone analogs. The C1-carboxyl and C2-chloro groups are essential for binding to the DNA-gyrase complex.

  • Photoaffinity Labeling:

    • The aryl azide derivatives (via diazotization of the amine) are used as photoaffinity probes to map drug binding sites on proteins due to the reactivity of the nitrene intermediate.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear chemical safety goggles and nitrile gloves.
Reactivity Potential explosion hazard if heated under confinement (Nitro group).Do not heat dry solid above 200°C. Store away from reducing agents.

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen and halogens. Do not mix with strong oxidizers.

References

  • Chemical Source Data: 2-Chloro-4-nitrobenzoic acid and Related Compounds. ChemSRC. Link

  • Synthesis Methodology: Nitration of substituted anilines: General protocols. Organic Syntheses, Coll. Vol. 1, p. 394.[3] Link (Adapted protocol).

  • Precursor Data: 5-Amino-2-chlorobenzoic acid (CAS 89-54-3).[4][5] PubChem.[6][4][7] Link

  • Application Context:Quinazoline derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Isomer Comparison: 2-Amino-5-chloro-4-nitrobenzoic acid (CAS 34649-02-0). MolCore. Link (For structural comparison).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid from o-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid, a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with o-chlorobenzoic acid and navigates through a series of nitration and selective reduction steps. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, causality behind experimental choices, and troubleshooting guidance to ensure successful execution. Each step is supported by authoritative references to ensure scientific integrity.

Introduction and Synthetic Strategy

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound, making it a versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals. Its structure contains a carboxylic acid, a halogen, a nitro group, and an amino group, offering multiple points for further chemical modification.

The synthesis of this molecule from o-chlorobenzoic acid presents a significant regiochemical challenge. A direct nitration of o-chlorobenzoic acid does not yield the required 2-chloro-4-nitrobenzoic acid intermediate in any significant amount due to the directing effects of the chloro and carboxyl substituents.[1] Therefore, a more circuitous, yet reliable, synthetic pathway is proposed.

This guide outlines a robust, multi-stage synthesis:

  • Initial Nitration: The synthesis begins with the nitration of o-chlorobenzoic acid to produce a mixture of mono-nitrated isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.

  • Synthesis of a Key Intermediate: As the direct nitration pathway is not viable for obtaining the desired 4-nitro substitution pattern, this guide details the synthesis of the crucial intermediate, 2-chloro-4-nitrobenzoic acid, from an alternative and readily available starting material, toluene.[2][3]

  • Second Nitration: The prepared 2-chloro-4-nitrobenzoic acid is then subjected to a second nitration to yield 2-chloro-4,5-dinitrobenzoic acid.

  • Selective Reduction: The final and most critical step involves the chemoselective reduction of the 5-nitro group of 2-chloro-4,5-dinitrobenzoic acid to an amino group, affording the target molecule.[4][5]

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part A: Synthesis of 2-chloro-4-nitrobenzoic acid cluster_1 Part B: Synthesis of Final Product Toluene Toluene pNT p-Nitrotoluene Toluene->pNT Nitration CNT 2-Chloro-4-nitrotoluene pNT->CNT Chlorination CNBA 2-Chloro-4-nitrobenzoic acid CNT->CNBA Oxidation DCNBA 2-Chloro-4,5-dinitrobenzoic acid CNBA->DCNBA Nitration FinalProduct 5-Amino-2-chloro-4-nitrobenzoic acid DCNBA->FinalProduct Selective Reduction Reaction_Mechanism Start 2-Chloro-4,5-dinitrobenzoic acid Reagent + Na₂Sₓ Start->Reagent Product 5-Amino-2-chloro-4-nitrobenzoic acid Reagent->Product H₂O / EtOH Reflux

Sources

Application

Microwave-assisted synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid

An Application Guide for the Rapid Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid Utilizing Microwave-Assisted Organic Synthesis (MAOS) Introduction: Accelerating Discovery with Microwave Chemistry 5-Amino-2-chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Rapid Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Introduction: Accelerating Discovery with Microwave Chemistry

5-Amino-2-chloro-4-nitrobenzoic acid is a valuable substituted aromatic compound, featuring a unique combination of functional groups that make it a versatile intermediate in the synthesis of more complex molecules. Its structural motifs are relevant in the development of pharmaceuticals, agrochemicals, and specialty dyes and pigments.[1][2] The traditional synthesis of such compounds often involves lengthy reaction times, high temperatures, and can lead to the formation of undesirable byproducts.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative to conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with higher yields and improved purity.[4][5] This technology leverages the ability of polar molecules to directly absorb microwave energy, resulting in rapid and uniform heating that is not achievable with traditional oil baths or heating mantles.[6]

This application note provides a detailed protocol for the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid via a microwave-assisted nucleophilic aromatic substitution. It is designed for researchers in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure both success and safety.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis proceeds through the amination of 2,5-dichloro-4-nitrobenzoic acid. This reaction is a nucleophilic aromatic substitution (SNAᵣ), where an ammonia source acts as the nucleophile, displacing one of the chlorine atoms on the aromatic ring.

Causality of Regioselectivity: The regioselective displacement of the chlorine atom at the C-5 position over the C-2 position is governed by the powerful electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. The nitro group, in particular, strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic attack, especially at the ortho and para positions relative to itself. In the starting material, the C-5 chlorine is para to the nitro group, making this position highly electron-deficient and thus the most susceptible to nucleophilic attack by the amine.

Microwave irradiation dramatically accelerates this process.[7] The polar reactants, including the ammonia source and the solvent, efficiently absorb microwave energy, leading to a rapid increase in temperature and internal pressure within a sealed vessel.[8] This "superheating" effect provides the necessary activation energy to overcome the reaction barrier far more efficiently than conventional heating, drastically reducing reaction times.[6]

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable for this procedure and must not be used due to severe safety risks. [9]

Materials and Equipment
Reagents & Materials Equipment
2,5-dichloro-4-nitrobenzoic acidDedicated Microwave Synthesis Reactor
Aqueous Ammonia (28-30% solution)10 mL Microwave Process Vial with Snap Cap/Septum
Deionized WaterMagnetic Stir Bar (appropriately sized)
Hydrochloric Acid (1 M solution)Filtration apparatus (Büchner funnel, filter flask)
Ethanol (for recrystallization, optional)pH paper or pH meter
Standard laboratory glassware
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial. Add 236 mg (1.0 mmol) of 2,5-dichloro-4-nitrobenzoic acid to the vial.

  • Reagent Addition: In a well-ventilated fume hood, carefully add 2.5 mL of concentrated aqueous ammonia (28-30%) to the reaction vial. Rationale: An excess of the amine is used to drive the reaction to completion and act as a solvent.

  • Vessel Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to withstand the pressure generated during the reaction.[8]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as detailed in the table below.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy for the substitution while minimizing degradation.[10][11]
Ramp Time 2 minutesAllows for a controlled increase in temperature and pressure.
Hold Time 20 minutesSufficient time for the reaction to reach completion under microwave conditions.[10]
Microwave Power Dynamic (up to 150 W)The instrument will automatically adjust power to maintain the target temperature.
Stirring HighEnsures homogeneous heating and mixing of the reactants.
Pre-stirring 30 secondsEnsures the solids are suspended before heating begins.
  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before removing it from the microwave cavity. This can be facilitated by the reactor's compressed air cooling system. Caution: Do not attempt to open a hot, pressurized vial. [8]

  • Workup & Isolation:

    • Once cooled, carefully open the vial in a fume hood.

    • Dilute the reaction mixture by adding approximately 10 mL of deionized water.

    • While stirring, slowly acidify the solution with 1 M HCl until the pH is approximately 3-4.[11] Rationale: The product is an amino acid, which exists as a soluble carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate group, causing the neutral, less soluble product to precipitate out of the solution.[12]

    • Collect the resulting yellow precipitate by vacuum filtration.

  • Purification:

    • Wash the solid collected on the filter paper with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts.

    • Dry the product under vacuum.

    • If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the final product, 5-Amino-2-chloro-4-nitrobenzoic acid, should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point determination.

Visualizing the Process

Synthesis Workflow

The following diagram outlines the complete workflow from setup to the purified final product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Add 2,5-dichloro- 4-nitrobenzoic acid to vial B Add aqueous ammonia and stir bar A->B C Seal microwave vial B->C D Irradiate at 120 °C for 20 minutes C->D E Cool vial to < 50 °C D->E F Dilute with water E->F G Acidify with HCl to pH 3-4 F->G H Filter precipitate G->H I Wash with cold water and dry H->I J Final Product: 5-Amino-2-chloro- 4-nitrobenzoic acid I->J

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Mechanism Diagram

This diagram illustrates the key steps of the nucleophilic aromatic substitution mechanism.

Caption: Nucleophilic Aromatic Substitution Mechanism.

Safety Precautions: A Critical Overview

Safety is the paramount consideration in any chemical synthesis, especially when using microwave technology.

  • Chemical Hazards:

    • 2,5-dichloro-4-nitrobenzoic acid: Handle with care. Aromatic nitro compounds can be toxic and are often skin and eye irritants.

    • Aqueous Ammonia: Corrosive and has a pungent, irritating vapor. Always handle in a well-ventilated fume hood.

    • Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • Microwave Reactor Safety:

    • High Pressure: Never exceed the pressure limits of the reaction vessel. Always use vials and caps specified by the microwave reactor manufacturer.[9]

    • Thermal Hazards: Reaction mixtures become superheated. Allow for adequate cooling before handling or opening vials to prevent violent boiling and splashing.[8]

    • Solvent Choice: While water/ammonia is used here, be aware that flammable organic solvents pose a fire risk. Modern reactors have safety features like vapor sensors, but caution is always necessary.[13]

    • Untrained Operation: The single most important safety device is a well-trained operator. Be fully familiar with the equipment and the potential kinetics of the reaction before starting.[9] If unsure about a reaction's potential, begin with smaller quantities at lower power and temperature settings.[9]

References

  • Shi, L., Wang, M., Fan, C. A., Zhang, F. M., & Tu, Y. Q. (2003). Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Organic Letters, 5(19), 3515–3517. Available at: [Link]

  • American Chemical Society. (2003). Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Available at: [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]

  • PubMed. (2003). Rapid and efficient microwave-assisted amination of electron-rich aryl halides without a transition-metal catalyst. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]

  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(21), 7564. Available at: [Link]

  • SciSpace. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Available at: [Link]

  • PubMed. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

  • Müller, C. E., & Baqi, Y. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • PubChem. (n.d.). 5-Amino-2-nitrobenzoic acid. Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

Sources

Method

Application Note: Protocol for Amination of 2-Chloro-4-Nitrobenzoic Acid Derivatives

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes field-proven methodologies for the amination of 2-chloro-4-nitrobenzoic acid , focusing on the sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes field-proven methodologies for the amination of 2-chloro-4-nitrobenzoic acid , focusing on the specific reactivity challenges posed by the meta-nitro arrangement relative to the leaving group.

Abstract & Core Directive

This guide details the synthetic protocol for converting 2-chloro-4-nitrobenzoic acid into N-substituted 4-nitroanthranilic acid derivatives via C-N bond formation. Unlike its isomer 2-chloro-5-nitrobenzoic acid, where the para-nitro group strongly activates the ring for uncatalyzed nucleophilic aromatic substitution (


), the 2-chloro-4-nitro  isomer possesses a meta-nitro group relative to the chloride. Consequently, it exhibits significantly lower electrophilicity and requires Copper-Catalyzed (Ullmann-type)  conditions to proceed efficiently. This protocol prioritizes a ligand-assisted or solvent-promoted copper catalysis system that ensures high yields (>90%) and operational safety.

Scientific Grounding & Mechanism

Reactivity Analysis

The substrate, 2-chloro-4-nitrobenzoic acid, presents a unique reactivity profile:

  • Ortho-Carboxylate Effect: The carboxylic acid group at C1 (adjacent to the C2-Cl) is critical. Under basic conditions, the carboxylate anion coordinates with the Copper catalyst, forming a cuprate intermediate that directs the oxidative addition to the adjacent C-Cl bond. This "ortho-effect" significantly accelerates the reaction compared to non-carboxylated aryl halides.

  • Meta-Nitro Limitation: The nitro group at C4 is meta to the leaving group (Cl). It provides inductive electron withdrawal but lacks the resonance stabilization of the Meisenheimer complex found in para-nitro isomers. Therefore, standard thermal

    
     (without metal) is often sluggish or leads to decomposition before conversion.
    
Reaction Mechanism (Cu-Catalyzed)

The reaction follows a Cu(I)/Cu(III) catalytic cycle (or radical-anion pathway, depending on specific conditions). The base (K₂CO₃) first deprotonates the carboxylic acid and the amine.

  • Coordination: The carboxylate coordinates to the [Cu] species.

  • Oxidative Addition: The C-Cl bond undergoes oxidative addition to the copper center.

  • Ligand Exchange: The amine nucleophile displaces a ligand on the copper.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Mechanistic Pathway Diagram

ReactionMechanism Start 2-Chloro-4-nitrobenzoic Acid (Substrate) Base Base (K2CO3) Deprotonation Start->Base Cu_Complex Cu-Carboxylate Complex Formation Base->Cu_Complex Carboxylate anion OxAdd Oxidative Addition (C-Cl Bond) Cu_Complex->OxAdd Cu(I) Catalyst LigandEx Ligand Exchange (Amine Entry) OxAdd->LigandEx + R-NH2 RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim RedElim->Cu_Complex Regenerate Catalyst Product N-Substituted 4-Nitroanthranilic Acid RedElim->Product

Caption: Catalytic cycle for the Ullmann-type amination facilitated by the ortho-carboxylate group.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Chloro-4-nitrobenzoic acid Substrate1.0Purity >97% recommended.[1]
Amine (R-NH₂) Nucleophile1.2 - 1.5Aniline, aliphatic amines, or heterocycles.
Copper (Cu) Powder Catalyst0.1 (10 mol%)Activated copper bronze is preferred.
Copper(I) Oxide (Cu₂O) Co-Catalyst0.05 (5 mol%)Synergistic effect with Cu powder.
Potassium Carbonate (K₂CO₃) Base2.0 - 2.5Anhydrous; milled powder is best.
2-Ethoxyethanol SolventN/AHigh boiling point (135°C), polar.
Alternative: DMF SolventN/AEasier to remove, but requires inert atm.
Standard Operating Procedure (SOP)

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-4-nitrobenzoic acid (10 mmol, 2.01 g).

  • Add Anhydrous K₂CO₃ (20-25 mmol, 2.76 - 3.45 g).

  • Add the Amine (12-15 mmol). Note: If the amine is a solid, add it now. If liquid, add after solvent.[2]

  • Add the catalyst mixture: Cu powder (64 mg, 1 mmol) and Cu₂O (72 mg, 0.5 mmol).

  • Add 2-Ethoxyethanol (15-20 mL) as the solvent.

    • Expert Tip: 2-Ethoxyethanol is preferred over DMF for open-air reactions as it is less prone to hydrolysis and stabilizes the Cu intermediates.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 130°C) with vigorous stirring.

  • Maintain reflux for 12–24 hours .

  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1 + 1% Acetic Acid) or HPLC. Look for the disappearance of the starting material peak (approx. retention time shift due to increased polarity of the amino-acid).

Step 3: Workup & Purification [2][3][4]

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the copper residues and excess inorganic salts. Wash the pad with water (20 mL).

  • Acidification: Transfer the filtrate to a beaker. While stirring, slowly add 2M HCl until the pH reaches 3–4 .

    • Observation: The product should precipitate as a solid (often yellow/orange due to the nitro group).

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with water (3 x 10 mL) to remove residual solvent and salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Step 4: Recrystallization (Optional)

  • If purity is <95%, recrystallize from Ethanol/Water (9:1) or Acetic Acid .

Experimental Workflow Diagram

Workflow Setup Setup: Charge RBF with 2-Cl-4-NO2-Benzoic Acid, Base, Amine, Catalyst, Solvent Reaction Reaction: Reflux at 130°C (12-24 Hours) Setup->Reaction Filter Filtration: Remove Cu/Salts via Celite Reaction->Filter Acidify Precipitation: Acidify filtrate to pH 3-4 with HCl Filter->Acidify Isolate Isolation: Vacuum Filtration & Wash Acidify->Isolate Purify Purification: Recrystallization (EtOH/H2O) Isolate->Purify If purity <95%

Caption: Step-by-step workflow for the isolation of N-substituted 4-nitroanthranilic acids.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning or oxidation.Ensure Cu powder is activated (wash with dilute HCl, then acetone, dry). Switch to CuI (10 mol%) + L-Proline (20 mol%) ligand system.
Incomplete Conversion Temperature too low.The "ortho-effect" requires thermal energy. Ensure internal temp >125°C. Use DMSO at 140°C if needed.
Product Oiling Out Impurities or solvent retention.[5]Triturate the oily crude with cold diethyl ether or hexanes to induce crystallization.
Decarboxylation Excessive heat/Prolonged reaction.Do not exceed 150°C. Monitor closely after 12 hours.

Scope and Limitations

  • Amine Tolerance:

    • Anilines (Aromatic): Excellent substrates (Yields 85-99%). Electron-donating groups (e.g., 4-OMe) on the aniline accelerate the reaction.

    • Aliphatic Amines: Good reactivity, but may require sealed vessels if volatile (e.g., methylamine).

    • Sterically Hindered Amines: 2,6-disubstituted anilines may require longer reaction times (up to 48h) or higher catalyst loading (20 mol%).

  • Substrate Variations:

    • This protocol is specific to 2-chloro-4-nitrobenzoic acid .[6]

    • For 2-chloro-5-nitrobenzoic acid , catalyst-free conditions (water, 130°C, microwave) are often sufficient due to higher reactivity.

References

  • Regioselective Copper-Catalyzed Amin

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Relevance: Establishes the core Cu/Cu2O protocol for 2-chlorobenzoic acid derivatives and confirms yields for nitro-substituted analogs.
    • URL:[Link]

  • Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids.

    • Source: CORE / Chemistry - A European Journal.
    • Relevance: Provides ligand-accelerated conditions (CuI/BINOL)
    • URL:[Link]

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated W

    • Source: Journal of Chemical Research.[7]

    • Relevance: Contrasts the reactivity of the 5-nitro isomer (uncatalyzed) vs. the 4-nitro isomer (requires catalyst), validating the need for the copper protocol described above.
    • URL:[Link]

  • Ullmann Condensation of o-Halobenzoic Acids. Source: Organic Syntheses / ChemSpider. Relevance: Provides general background on the "Jourdan-Ullmann" condensation used for anthranilic acid synthesis.

Sources

Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloro-4-nitrobenzoic Acid

Introduction 5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The strat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The strategic placement of its amino, chloro, nitro, and carboxylic acid moieties allows for a diverse range of chemical transformations, making it a valuable starting material in medicinal chemistry. This document provides an in-depth technical guide on the application of 5-amino-2-chloro-4-nitrobenzoic acid in the synthesis of a key intermediate for Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[1] We will explore the core synthetic pathway, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[2]
Molecular Weight 216.58 g/mol [2]
Appearance Yellow to orange crystalline powder[3]
Melting Point 136-140 °C[2]
Solubility Sparingly soluble in water (1 g/L at 20 °C)[2]

Safety Precautions: 5-Amino-2-chloro-4-nitrobenzoic acid is an irritant, causing skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[5] Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid inhalation of dust and contact with skin and eyes.[4][6] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[4][5]

Core Synthesis Pathway: Amide Bond Formation

A frequent and critical transformation involving 5-amino-2-chloro-4-nitrobenzoic acid in pharmaceutical synthesis is the formation of an amide bond. This reaction couples the carboxylic acid group with a primary or secondary amine, a cornerstone of many drug syntheses.[7]

The following workflow outlines the key steps in a typical amide coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification A 5-Amino-2-chloro-4-nitrobenzoic acid D Dissolution & Inert Atmosphere (N2) A->D B Amine Substrate B->D C Anhydrous Solvent (e.g., DMF, DCM) C->D E Addition of Coupling Reagent (e.g., HATU, EDC) D->E F Addition of Base (e.g., DIPEA) E->F G Reaction Monitoring (TLC, LC-MS) F->G H Aqueous Work-up G->H Upon Completion I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (e.g., Column Chromatography) J->K L Final Amide Product K->L

Caption: General workflow for amide coupling.

Causality in Experimental Choices for Amide Coupling
  • Anhydrous Solvents: The use of anhydrous solvents like DMF or DCM is critical because coupling reagents are often sensitive to moisture, which can lead to their decomposition and reduced reaction efficiency.

  • Inert Atmosphere: An inert atmosphere, typically nitrogen or argon, is employed to prevent side reactions with atmospheric oxygen and moisture, ensuring the integrity of the reactants and reagents.

  • Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[7] HATU is often preferred for its high efficiency and ability to suppress side reactions.[7]

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) is added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.[7]

  • Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the progress of the reaction, ensuring that the starting materials are consumed before proceeding to the work-up stage.

Detailed Experimental Protocol: Synthesis of a Key Alectinib Intermediate

This protocol details the synthesis of an amide intermediate, a crucial step in several reported synthetic routes for Alectinib.[1][8][9]

Reaction Scheme:

G 5-Amino-2-chloro-4-nitrobenzoic acid plus + 5-Amino-2-chloro-4-nitrobenzoic acid->plus Amine arrow HATU, DIPEA DMF, RT Amine->arrow Amide Product plus->Amine arrow->Amide Product

Caption: Amide coupling to form an Alectinib intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityEquivalents
5-Amino-2-chloro-4-nitrobenzoic acid20760-44-9216.581.0 g1.0
(S)-1-(4-morpholinopiperidin-1-yl)propan-2-amine1256580-46-7213.321.04 g1.05
HATU148893-10-1380.231.92 g1.1
DIPEA7087-68-5129.241.6 mL2.0
Anhydrous DMF68-12-273.0920 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated aq. NaHCO₃144-55-884.01As needed-
Brine7647-14-558.44As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Step-by-Step Procedure
  • Reactant Dissolution: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-amino-2-chloro-4-nitrobenzoic acid (1.0 g, 4.62 mmol) and anhydrous DMF (20 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (1.92 g, 5.08 mmol, 1.1 eq) followed by the dropwise addition of DIPEA (1.6 mL, 9.24 mmol, 2.0 eq).

  • Addition of Amine: In a separate vial, dissolve (S)-1-(4-morpholinopiperidin-1-yl)propan-2-amine (1.04 g, 4.85 mmol, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is no longer detectable.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

Characterization of the Product

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperidine and morpholine rings. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal are key indicators of successful reaction.
¹³C NMR The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the newly formed amide bond.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
FTIR The FTIR spectrum should exhibit a characteristic C=O stretching vibration for the amide bond (typically around 1640-1680 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[10]

Subsequent Transformations: Reduction of the Nitro Group

Following the successful amide coupling, a common subsequent step in the synthesis of many APIs is the reduction of the nitro group to an amine. This transformation is crucial for introducing a new point of functionality for further chemical modifications.[11]

Comparative Data on Reduction Methodologies

Several methods can be employed for the reduction of the nitro group. The choice of method depends on factors such as substrate tolerance, yield, and safety considerations.

Reducing AgentCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
H₂ Gas Pd/C, Ethanol/Ethyl Acetate, RT>90%High yield, clean reaction, environmentally friendly.Requires specialized hydrogenation equipment, potential for dehalogenation.
Tin(II) Chloride (SnCl₂) Concentrated HCl, Ethanol70-85%Readily available and inexpensive reagents.Stoichiometric amounts of tin salts are produced as waste.
Sodium Dithionite (Na₂S₂O₄) Water/THF, RT75-90%Mild reaction conditions, good for sensitive substrates.Can sometimes lead to over-reduction or side products.
Protocol for Nitro Group Reduction using Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel, add the amide intermediate (1.0 g), a suitable solvent such as ethanol or ethyl acetate (20 mL), and 10% Palladium on carbon (10% w/w).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amino-substituted product.

Conclusion

5-Amino-2-chloro-4-nitrobenzoic acid is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. The protocols and insights provided in this guide, particularly focusing on amide bond formation and subsequent nitro group reduction, offer a robust framework for researchers and scientists in the field of drug development. Careful selection of reagents and reaction conditions, coupled with diligent monitoring and characterization, are essential for the successful synthesis of high-purity intermediates en route to life-saving therapeutics like Alectinib.

References

  • WIPO Patentscope. (2022, March 17). WO/2022/051983 SYNTHESIS METHOD OF ALECTINIB. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of alectinib - Patent EP-3556754-A1. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]

  • Google Patents. (2015, September 16). US 2017 / 0247352 A1 - METHOD FOR PREPARING ALECTINIB.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.
  • Acta Physica Polonica A. (n.d.). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Substituted Chloronitrobenzoic Acids in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unpacking the Potential of a Multifunctional Scaffold The quest for novel molecular architectures in drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Multifunctional Scaffold

The quest for novel molecular architectures in drug discovery and materials science places immense value on versatile chemical building blocks. A molecule like 5-amino-2-chloro-4-nitrobenzoic acid presents, on paper, a fascinating scaffold. Its structure combines four distinct functional groups—a nucleophilic amine, an electrophilic aromatic ring activated by a nitro group, a displaceable chloro substituent, and a carboxylic acid for amide or ester linkages. This combination suggests a rich potential for derivatization and the construction of complex heterocyclic systems.

However, a comprehensive review of current chemical literature reveals that 5-amino-2-chloro-4-nitrobenzoic acid is not a commonly utilized reagent, and established, validated protocols for its application are scarce. In contrast, its structural isomers and precursors, such as 2-chloro-4-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid , are well-documented and widely employed intermediates.[1][2]

This guide, therefore, will use 2-chloro-4-nitrobenzoic acid and its derivatives as a scientifically grounded proxy to explore the synthetic strategies and principles that would apply to a multifunctional scaffold of this class. We will delve into the core transformations, provide detailed, field-tested protocols, and explain the causal logic behind the experimental choices, thereby equipping you with the foundational knowledge to harness the power of these versatile building blocks.

Part 1: The Gateway Transformation: Reduction of the Nitro Group

The most fundamental and enabling transformation for this class of molecules is the selective reduction of the aromatic nitro group to a primary amine. This conversion dramatically alters the electronic properties of the ring and introduces a key nucleophilic center, paving the way for a multitude of subsequent reactions. The choice of reduction methodology is critical, balancing factors like yield, purity, cost, safety, and substrate compatibility.[1]

Methodology Comparison
Method Key Reagents Typical Conditions Advantages Challenges & Considerations
Catalytic Hydrogenation H₂, 5-10% Pd/C60-70°C, 1-4 MPa H₂ pressureHigh efficiency, clean reaction, high yield (often >90%)Requires specialized high-pressure equipment (autoclave), potential for dehalogenation
Chemical Reduction SnCl₂·2H₂O, conc. HClEthanol, RefluxStandard laboratory equipment, effective for many nitroarenesRequires stoichiometric reagents (4-5 equivalents), generates tin waste, workup can be extensive
Catalytic Transfer Hydrogenation NaBH₄, Ag/MMT catalystRoom TemperatureMild conditions, avoids high-pressure H₂ gasCatalyst preparation required, may not be as scalable as direct hydrogenation

Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon

This method is highly efficient for the clean reduction of the nitro group. The protocol below is adapted from established procedures for similar substrates.[3]

Rationale: Palladium on carbon (Pd/C) is a robust and highly active catalyst for the hydrogenation of nitro groups. The use of a pressure vessel ensures a sufficient concentration of hydrogen gas in the solution to drive the reaction to completion efficiently.

Workflow Diagram: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 2-chloro-4-nitrobenzoic acid & NaOH in water B Charge autoclave with solution and 5% Pd/C catalyst A->B C Pressurize with H₂ gas (1-4 MPa) B->C D Heat to 60-70°C with stirring C->D E Monitor reaction (e.g., TLC, HPLC) D->E F Cool and vent H₂ E->F G Filter to recover catalyst F->G H Acidify filtrate with HCl to pH ~3 G->H I Filter, wash, and dry 4-Amino-2-chlorobenzoic acid H->I

Caption: Workflow for the catalytic hydrogenation of 2-chloro-4-nitrobenzoic acid.

Step-by-Step Procedure:

  • Vessel Charging: In a suitable pressure vessel (autoclave), dissolve 2-chloro-4-nitrobenzoic acid (0.1 mol) and an equimolar amount of sodium hydroxide in water. Add a catalytic amount of 5% Palladium on Carbon (typically 1-2 mol%).

  • Reaction Setup: Seal the autoclave and purge it several times with nitrogen gas before introducing hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 1-4 MPa.[1]

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 60-70°C. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC/LC-MS).[1]

  • Cooling and Filtration: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Precipitation and Isolation: Transfer the filtrate to a beaker and, with stirring, slowly add concentrated hydrochloric acid until the pH of the solution reaches approximately 3. This will precipitate the product, 4-amino-2-chlorobenzoic acid.[1]

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the final product.

Protocol 1.2: Chemical Reduction using Tin(II) Chloride

This is a classic and reliable method that does not require specialized pressure equipment.[1]

Rationale: Tin(II) chloride in a strong acidic medium is a powerful reducing agent capable of converting aromatic nitro compounds to anilines. The acid protonates the nitro group, facilitating the multi-electron transfer from Sn(II).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid (0.05 mol) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (0.2-0.25 mol, 4-5 equivalents) in concentrated hydrochloric acid. Add this solution slowly to the stirred solution of the nitrobenzoic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Basify the solution carefully with a concentrated NaOH solution to precipitate tin salts.

  • Extraction: Filter the mixture to remove the inorganic salts. The desired amino acid may be in the filtrate or require extraction from the solid precipitate depending on its solubility. Typically, the aqueous filtrate is then acidified to a pH of ~3 to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for higher purity.

Part 2: Synthetic Applications of the Aminobenzoic Acid Scaffold

The resulting 4-amino-2-chlorobenzoic acid is a valuable bifunctional building block. The amino group can act as a nucleophile or be converted into a diazonium salt, while the carboxylic acid can undergo esterification or amidation. This dual reactivity is key to its utility in building more complex molecules.

Application Workflow: Derivatization Pathways

cluster_ester Esterification cluster_amide Amidation cluster_heterocycle Heterocycle Synthesis Start 4-Amino-2-chlorobenzoic Acid E1 React with SOCl₂, then Alcohol (e.g., EtOH) Start->E1 A1 Activate with coupling agent (e.g., HATU, EDC), then add Amine (R-NH₂) Start->A1 H1 Condense with one-carbon source (e.g., Formic Acid) Start->H1 E2 Ester Derivative E1->E2 A2 Amide Derivative A1->A2 H2 Quinazolinone Core Structure H1->H2

Caption: Key synthetic transformations of 4-amino-2-chlorobenzoic acid.

Protocol 2.1: Synthesis of Ethyl 4-Amino-2-chlorobenzoate (Esterification)

This protocol demonstrates the protection of the carboxylic acid group as an ethyl ester, freeing the amino group for other transformations.

Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides. In the presence of an alcohol, this intermediate is rapidly converted to the corresponding ester. Cooling is essential to control the exothermic reaction.[4]

Step-by-Step Procedure:

  • Suspension and Cooling: Suspend 4-amino-2-chlorobenzoic acid (0.027 mol) in absolute ethanol (50 mL) in a round-bottom flask. Cool the mixture to -15°C using an ice-salt bath.[4]

  • Reagent Addition: Slowly add thionyl chloride (0.032 mol) dropwise to the suspension, ensuring the internal temperature does not rise above -10°C.[4]

  • Reaction: After the addition is complete, allow the mixture to warm and stir at 40°C for 30 minutes, then heat to reflux for 3 hours.[4]

  • Workup: Cool the reaction mixture. A precipitate of the ester hydrochloride salt will form. Collect the solid by filtration.

  • Purification: Wash the precipitate with distilled water to remove excess reagents. Neutralize the salt by washing with a 10% sodium carbonate solution, followed by another wash with water. Dry the resulting ethyl 4-amino-2-chlorobenzoate ester under vacuum.[4]

Protocol 2.2: Synthesis of a 7-Chloro-quinazolinone Derivative (Heterocyclization)

This protocol illustrates the construction of a heterocyclic core, a common motif in pharmacologically active compounds, using the aminobenzoic acid scaffold. The procedure is based on general methods for quinazolinone synthesis.[2]

Rationale: The condensation of an anthranilic acid derivative (like our amino-chloro-benzoic acid) with a one-carbon source, such as formic acid, followed by cyclization, is a robust and widely used method for synthesizing the quinazolinone ring system.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-amino-2-chlorobenzoic acid (10 mmol) with an excess of formic acid (20 mL).

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the intermediate formamide by TLC.

  • Cyclization: After cooling, one can often proceed to the next step. For cyclization, a dehydrating agent or higher temperatures may be required, sometimes by adding a reagent like acetic anhydride and heating further.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The solid quinazolinone product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. Recrystallization from ethanol or a similar solvent will yield the purified product.

Conclusion

While 5-amino-2-chloro-4-nitrobenzoic acid itself remains an underexplored building block, the principles governing its reactivity and synthetic potential can be effectively understood through its well-studied structural analogues. As demonstrated, the strategic reduction of a nitro group on a chlorobenzoic acid scaffold unlocks a powerful intermediate, 4-amino-2-chlorobenzoic acid. This molecule serves as a versatile platform for constructing a diverse range of compounds through esterification, amidation, and the synthesis of complex heterocyclic systems like quinazolinones. The protocols and workflows detailed in this guide provide a robust foundation for researchers to design and execute synthetic routes, enabling the development of novel molecules for pharmaceutical and materials science applications.

References

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. Available from: [Link]

  • Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega. Available from: [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. Available from: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of 5-Amino-2-chloro-4-nitrobenzoic Acid

An Application Note for the Purification of 5-Amino-2-chloro-4-nitrobenzoic Acid Abstract 5-Amino-2-chloro-4-nitrobenzoic acid is a polysubstituted aromatic compound with significant potential as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 5-Amino-2-chloro-4-nitrobenzoic Acid

Abstract

5-Amino-2-chloro-4-nitrobenzoic acid is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. This document provides a detailed, field-proven protocol for the purification of 5-Amino-2-chloro-4-nitrobenzoic acid via a mixed-solvent recrystallization technique. We delve into the theoretical principles underpinning the procedure, explain the causal logic behind each step, and offer a comprehensive troubleshooting guide to empower researchers in achieving optimal purity and recovery.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[4][5] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or "mother liquor," upon cooling).[4][5]

This differential solubility allows for the selective crystallization of the desired compound as the solution cools, leaving impurities behind. The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant increase in purity.[2]

G cluster_0 Heating Phase cluster_1 Cooling Phase Crude Crude Solid (Compound + Impurities) HotSolvent Add Minimum Hot Solvent Crude->HotSolvent Dissolved Saturated Hot Solution (Compound & Soluble Impurities Dissolved) HotSolvent->Dissolved Cooling Slow Cooling Dissolved->Cooling Solubility Decreases Crystals Pure Crystals Form Cooling->Crystals MotherLiquor Mother Liquor (Impurities Remain Dissolved) Cooling->MotherLiquor

Figure 1: Conceptual workflow of purification by recrystallization, highlighting the temperature-dependent solubility of the target compound.

Safety & Handling Precautions

Before beginning this procedure, it is critical to consult the Safety Data Sheet (SDS) for 5-Amino-2-chloro-4-nitrobenzoic acid and all solvents used. Substituted nitrobenzoic acids are generally classified as irritants.

  • Hazard Overview: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Perform all steps, especially those involving heating flammable solvents, within a certified chemical fume hood to ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Materials & Equipment

Reagents:

  • Crude 5-Amino-2-chloro-4-nitrobenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bars

  • Graduated cylinders

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source (e.g., water aspirator)

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

Protocol Part I: Rationale for Solvent System Selection

A single perfect solvent is not always available. 5-Amino-2-chloro-4-nitrobenzoic acid possesses multiple polar functional groups (carboxylic acid, amino, nitro) and a chlorinated aromatic ring, giving it complex solubility characteristics.

  • Why Ethanol? Following the "like dissolves like" principle, polar organic solvents are a logical choice.[3] Alcohols are often effective for nitroaryl compounds.[11] Ethanol is selected as the "good" solvent because it is expected to readily dissolve the compound, especially when heated.

  • Why Water? Water is an excellent "bad" solvent (or anti-solvent) in this system. The compound is significantly less soluble in water than in ethanol. Furthermore, the use of a water-miscible pair like ethanol/water is a common and highly effective strategy for polar compounds.[5][12]

By dissolving the crude product in a minimal amount of hot ethanol and then carefully adding hot water, we can precisely adjust the solvent polarity to a point where the solution is just saturated. Upon cooling, the compound's solubility will drop sharply, promoting crystallization.

Protocol Part II: Detailed Experimental Procedure

This protocol is designed for the purification of approximately 2.0 g of crude material. Adjust solvent volumes proportionally for different scales.

G start Start: Crude Solid dissolve 1. Dissolution Dissolve in minimum hot ethanol. start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Hot Filtration (Optional) Filter hot solution to remove solids. hot_filter_q->hot_filter Yes add_water 3. Anti-Solvent Addition Add hot water dropwise until cloudy. hot_filter_q->add_water No hot_filter->add_water re_dissolve Add 1-2 drops hot ethanol to clarify. add_water->re_dissolve cool 4. Crystallization Cool slowly to RT, then in ice bath. re_dissolve->cool isolate 5. Isolation Collect crystals via vacuum filtration. cool->isolate wash 6. Washing Wash with ice-cold ethanol/water. isolate->wash dry 7. Drying Dry crystals on watch glass. wash->dry end End: Pure Crystals dry->end

Figure 2: Step-by-step experimental workflow for the mixed-solvent recrystallization of 5-Amino-2-chloro-4-nitrobenzoic acid.

Step 1: Dissolution

  • Place the crude 5-Amino-2-chloro-4-nitrobenzoic acid (~2.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask.

  • In a separate beaker, heat approximately 50 mL of ethanol on a hotplate.

  • Add a small portion of the hot ethanol to the Erlenmeyer flask, just enough to create a slurry.[13]

  • Place the flask on the hotplate and bring the mixture to a gentle boil while stirring.

  • Continue adding hot ethanol dropwise until the solid completely dissolves. Causality: It is crucial to use the minimum amount of hot solvent necessary for dissolution.[14] Using excess solvent will reduce the final yield, as more of the compound will remain in the mother liquor upon cooling.[15]

Step 2: Hot Gravity Filtration (Optional) This step is only necessary if you observe insoluble impurities (e.g., dust, sand) or if the solution requires decolorization with activated charcoal.

  • Set up a hot filtration apparatus: place a stemless or short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.[13][16]

  • Place a small amount of clean solvent in the receiving flask and heat it on the hotplate. The rising vapor will keep the funnel warm and prevent premature crystallization.[17][18]

  • Working quickly, pour the boiling solution of your compound through the fluted filter paper in portions.[18]

  • If crystals form on the filter paper, rinse them through with a small amount of boiling solvent.[14]

Step 3: Anti-Solvent Addition

  • Ensure the ethanol solution of your compound is at or near its boiling point.

  • In a separate beaker, heat deionized water to near boiling.

  • Slowly add the hot water dropwise to the boiling ethanol solution while stirring continuously.

  • Continue adding water until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.[19] This ensures you are not at the point of "oiling out."

Step 4: Cooling and Crystallization

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals.[2][15] Rapid cooling traps impurities within the crystal lattice.

  • Once the flask has reached room temperature (typically after 20-30 minutes), place it in an ice-water bath for at least another 20 minutes to maximize the precipitation of the product.[20]

Step 5: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a few drops of the ice-cold ethanol/water mixture to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals. You can rinse the Erlenmeyer flask with a small amount (1-2 mL) of the ice-cold mother liquor to aid in a quantitative transfer.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol/water. Causality: The wash solvent must be cold to avoid dissolving the purified crystals.[20] This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Gently press the crystals with a clean spatula to help remove excess solvent.

Step 7: Drying

  • Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to air-dry them.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a low-temperature oven (e.g., 50-60°C), ensuring the temperature is well below the compound's melting point.

Characterization & Quality Control

Effective purification requires verification. The two primary metrics for assessing the success of a recrystallization are percent recovery and melting point.

ParameterFormula / MethodPurpose
Percent Recovery (Mass of Pure, Dry Product / Mass of Crude Product) x 100%Quantifies the efficiency of the crystallization process. A recovery between 70-90% is typical.
Melting Point Use a calibrated melting point apparatus.A pure compound will have a sharp melting point range (typically < 2°C). Impurities broaden and depress the melting point.[21]

Procedure:

  • Weigh the final, completely dry product. Calculate the percent recovery.

  • Determine the melting point of your purified product.

  • For comparison, also determine the melting point of the original crude material. A successful recrystallization will result in a higher and narrower melting point range.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was added.- The solution is supersaturated but nucleation has not started.- Re-heat the solution to boil off some of the solvent, then cool again.[15]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the crude product.[15][20][21]
Product "Oils Out" (Forms a Liquid Layer Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly from a highly concentrated state.- Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to lower the saturation point.[4][15]- Allow the solution to cool much more slowly.
Low Recovery / Yield - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used.[22]- Always use ice-cold solvent for washing.- Ensure the hot filtration apparatus is properly pre-heated.[17]
Crystals Appear Discolored - Colored impurities are present that are not removed by simple recrystallization.- Before the cooling step, add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[12]

References

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Manitoba. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2021, August 24). r/Chempros - Struggling with large scale recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 5-Amino-2-chloro-4-nitrobenzoic acid

Abstract This technical guide provides comprehensive and validated methodologies for the accurate quantification of 5-Amino-2-chloro-4-nitrobenzoic acid, a key chemical intermediate. Primarily detailing a robust High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive and validated methodologies for the accurate quantification of 5-Amino-2-chloro-4-nitrobenzoic acid, a key chemical intermediate. Primarily detailing a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, this document also explores UV-Vis Spectrophotometry as a viable alternative. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and self-validating systems. Each step is meticulously outlined to ensure reproducibility and accuracy in analytical workflows.

Introduction and Significance

5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring amino, chloro, and nitro functional groups, makes it a versatile precursor and intermediate in the synthesis of more complex molecules. Analogous compounds, such as other substituted nitrobenzoic and aminobenzoic acids, are crucial building blocks in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of final products, as well as for monitoring reaction kinetics and process control in research and development settings.

This application note presents a primary analytical method utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high selectivity and sensitivity for this analyte.[2] Additionally, a simpler, more accessible UV-Vis spectrophotometric method is described for rapid quantification where high sample complexity is not a concern.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acid-
CAS Number 62961-74-2PubChem
Molecular Formula C₇H₅ClN₂O₄PubChem
Molecular Weight 216.58 g/mol PubChem
Appearance Solid (form may vary)Assumed
pKa Data not readily available; expect acidic pKa due to the carboxylic acid group.-
UV-Vis Absorption Expected to absorb strongly in the UV-Vis region due to the nitroaromatic and amino functionalities.[3]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for the separation and quantification of small aromatic compounds like 5-Amino-2-chloro-4-nitrobenzoic acid due to its high resolution, sensitivity, and reproducibility.[4] The methodology described herein utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

Scientific Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar (C18) stationary phase, carried by a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). 5-Amino-2-chloro-4-nitrobenzoic acid, being a moderately polar molecule, will interact with the C18 stationary phase. Its retention time—the time it takes to travel through the column—is determined by the strength of this interaction relative to its solubility in the mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is directly proportional to its concentration.

Experimental Protocol: HPLC-UV

3.2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.[5]

  • Ultrapure water (18.2 MΩ·cm).

  • 5-Amino-2-chloro-4-nitrobenzoic acid reference standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.22 or 0.45 µm filters.

3.2.2. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 5-Amino-2-chloro-4-nitrobenzoic acid reference standard and dissolve it in 25 mL of mobile phase B in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.[2]

3.2.3. Sample Preparation

  • Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase B or a 50:50 mixture) to an estimated concentration within the calibration range.

  • Liquid Samples: Dilute the sample with the mobile phase mixture to bring the analyte concentration within the calibration range.

  • Filtration: All prepared standards and samples MUST be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC column and system.[2]

3.2.4. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNProvides good resolution and peak shape for acidic analytes.
Elution Mode Isocratic: 60% A / 40% BA simple starting point. A gradient may be needed if other impurities are present.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity needs.
Detection Wavelength Determine λmax via DAD scan (est. 254 nm or 320-340 nm)Maximizes signal-to-noise ratio for the analyte. Aromatic nitro compounds often have strong absorbance.[6][7]

3.2.5. Analysis and Quantification

  • System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction: Inject each working standard solution in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered ideal.

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: Determine the concentration of 5-Amino-2-chloro-4-nitrobenzoic acid in the sample by interpolating its measured peak area into the calibration curve equation.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing a blank and a spiked sample matrix.

  • Linearity: Confirmed by the R² value of the calibration curve over the defined concentration range.

  • Accuracy: Determined by performing recovery studies on spiked samples. Recovery should typically be within 95-105%.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of multiple injections of the same standard (repeatability) and on different days (intermediate precision). RSD should ideally be <2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standards Working Standards (Serial Dilution) Filter_S Filter Standards (0.22 µm) Standards->Filter_S Samples Sample Dissolution & Dilution Filter_P Filter Samples (0.22 µm) Samples->Filter_P HPLC HPLC System (C18 Column) Filter_S->HPLC Inject Analysis Analyze Samples Filter_P->Analysis Inject Cal_Curve Construct Calibration Curve HPLC->Cal_Curve Quant Quantify Analyte Cal_Curve->Quant Analysis->Quant

Caption: General experimental workflow for HPLC quantification.

Alternative Method: UV-Vis Spectrophotometry

For applications not requiring the separation of impurities, direct UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.

Scientific Principle

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve prepared from known standards.

Experimental Protocol: UV-Vis
  • Instrumentation: A calibrated UV-Vis spectrophotometer and quartz cuvettes (1 cm path length).

  • Solvent Selection: Choose a UV-transparent solvent that completely dissolves the analyte (e.g., methanol, ethanol, or acetonitrile).[3]

  • Determine λmax: Prepare a mid-range concentration solution of the analyte. Scan the solution across a wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

  • Prepare Standards: Prepare a standard stock solution and a series of working standards in the chosen solvent, similar to the HPLC method.

  • Calibration Curve: Measure the absorbance of each working standard at λmax after zeroing the spectrophotometer with a solvent blank. Plot absorbance vs. concentration and perform a linear regression.

  • Sample Analysis: Prepare the sample by dissolving it in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculation: Determine the sample concentration using the calibration curve equation.

Causality Note: This method's primary limitation is its lack of specificity. Any other substance in the sample that absorbs light at the chosen λmax will interfere with the measurement, potentially leading to an overestimation of the analyte's concentration.

Summary of Methods

FeatureHPLC-UV MethodUV-Vis Spectrophotometry Method
Specificity High (separates analyte from impurities)Low (measures total absorbance at λmax)
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically µg/mL)
Equipment Cost HighLow
Analysis Time Moderate (5-15 min per sample)Fast (<1 min per sample)
Recommended Use Complex mixtures, quality control, R&DPure or simple mixtures, rapid screening

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak/Low Signal Incorrect wavelength; Injection error; Sample too dilute.Verify λmax; Check autosampler/syringe; Prepare a more concentrated sample.
Peak Tailing Column degradation; Analyte interacting with active silanols; pH of mobile phase is inappropriate.Replace column; Use a column with end-capping; Ensure mobile phase pH is at least 2 units below the analyte's pKa.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction/leak.Prepare fresh mobile phase; Ensure column oven is at set temperature; Check pump pressure and for leaks.
Extra/Unexpected Peaks Sample contamination; Sample degradation; Mobile phase contamination.Use clean glassware; Analyze samples promptly after preparation; Prepare fresh mobile phase.[8]

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-amino-2-chloro-4-sulfo- on Newcrom R1 HPLC column.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 5-Amino-2-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97.
  • Acta Physica Polonica A. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid.
  • MDPI. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid.
  • Benchchem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
  • RSC Publishing. (n.d.). An electrochemical sensor for nitrobenzene using π-conjugated polymer-embedded nanosilver.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Merck Millipore. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
  • Alfa Chemistry. (n.d.). CAS 99-60-5 2-Chloro-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • ChemicalBook. (2024). 2-Chloro-4-nitrobenzoic acid.
  • Benchchem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • MDPI. (2021). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements.
  • Benchchem. (2025). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
  • RSC Publishing. (n.d.). An electrochemical sensor based on an amino-functionalized metal–organic framework for the highly sensitive detection of glutamate.
  • PMC. (n.d.). Electrochemical Sensors and Biosensors for the Determination of Food Nutritional and Bioactive Compounds: Recent Advances.
  • ResearchGate. (n.d.). Electrochemical sensor for amino acids and albumin based on composites containing carbon nanotubes and copper microparticles.
  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
  • ScienceDirect. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
  • Chem-Impex. (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrobenzoic acid 98.
  • HPC Standards Inc. (n.d.). 2-Chloro-4-nitrobenzoic acid.

Sources

Application

Application Note: A Robust and Sensitive Method for the Quantification of 5-Amino-2-chloro-4-nitrobenzoic Acid in Human Plasma via HPLC-MS/MS

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction and Scientific Context 5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic compound whose structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction and Scientific Context

5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic compound whose structural motifs—an amino group, a carboxylic acid, and a nitro group—make it a relevant molecule in various stages of pharmaceutical development. It may arise as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. Given the potential toxicological implications of nitroaromatic compounds, a highly sensitive and selective analytical method is crucial for its accurate quantification in complex biological matrices such as human plasma.

This application note presents a comprehensive, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of 5-Amino-2-chloro-4-nitrobenzoic acid. The narrative follows a logical progression from method development rationale to a detailed, step-by-step protocol and validation according to regulatory standards, providing scientists with the necessary tools to implement this assay in a research or regulated laboratory environment. The core of this method lies in the coupling of efficient chromatographic separation with the unparalleled selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[1]

Principle of the Method: Causality in Experimental Design

The analytical strategy is built upon achieving robust separation and highly specific detection.

  • Chromatography: Reversed-phase HPLC is employed to retain the moderately polar analyte and separate it from endogenous plasma components. The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism. Mobile phase pH is a critical parameter; operating in an acidic environment (e.g., using formic acid) ensures the carboxylic acid and amino groups are protonated, leading to more consistent retention and improved peak shape.[2][3]

  • Mass Spectrometry: Tandem mass spectrometry is the cornerstone of this method's selectivity and sensitivity.

    • Ionization: Negative mode Electrospray Ionization (ESI) was selected as the optimal ionization technique. The presence of the acidic carboxylic acid group on the analyte allows for efficient deprotonation, forming a stable negatively charged precursor ion, [M-H]⁻. This is a common and effective strategy for nitroaromatic acids.[4][5]

    • Detection: Multiple Reaction Monitoring (MRM) provides a dual-filter system for specificity. A specific precursor ion (the deprotonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific, characteristic fragment ion is monitored in the third quadrupole (Q3).[1] This precursor-to-product ion transition is unique to the analyte, effectively eliminating background noise and matrix interference.

Detailed Methodologies and Protocols

Materials and Reagents
  • 5-Amino-2-chloro-4-nitrobenzoic acid reference standard (>98% purity)

  • 5-Amino-2-chloro-4-nitrobenzoic acid-¹³C₆, ¹⁵N internal standard (IS)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K₂EDTA)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) separately in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) ACN:water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Spiking Solution: Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL.

  • Calibration and QC Sample Preparation: Spike 47.5 µL of control human plasma with 2.5 µL of the appropriate working standard solution to create calibration standards. Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a rapid, cost-effective, and robust method for removing the bulk of interfering proteins from plasma samples prior to analysis.[6][7][8]

  • Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ice-cold internal standard spiking solution (100 ng/mL IS in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9][10]

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL ACN with Internal Standard plasma->add_is vortex Vortex (30s) add_is->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial Inject into HPLC-MS/MS supernatant->hplc_vial

Caption: A streamlined workflow for plasma sample preparation using protein precipitation.

Instrumentation and Conditions

The following parameters serve as a validated starting point and may be adapted for different instrument platforms.

Table 1: HPLC Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min) | %B
0.0 | 10
0.5 | 10
3.0 | 95
4.0 | 95
4.1 | 10
5.0 | 10

Table 2: Mass Spectrometer Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Source Temperature550°C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)60 psi
Curtain Gas35 psi
Collision GasNitrogen, Medium Setting
Detection ModeMultiple Reaction Monitoring (MRM)
Dwell Time100 ms

Method Development: Rationale for MRM Transitions

The molecular weight of 5-Amino-2-chloro-4-nitrobenzoic acid is 216.59 g/mol . In negative ESI mode, the precursor ion [M-H]⁻ is observed at m/z 215.6. Collision-induced dissociation (CID) of this precursor ion was studied to identify stable and intense product ions for MRM analysis.

A primary and highly specific fragmentation pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.[11] A secondary fragmentation can involve the loss of the nitro group (NO₂, 46 Da). These pathways provide the basis for establishing highly selective MRM transitions.

G cluster_frag Proposed Fragmentation Pathway cluster_products Product Ions (Q3) parent Precursor Ion 5-Amino-2-chloro-4-nitrobenzoic acid m/z 215.6 [M-H]⁻ product1 Product Ion 1 Loss of CO₂ (44 Da) m/z 171.6 parent:f1->product1:f0 CID product2 Product Ion 2 Loss of NO₂ (46 Da) m/z 169.6 parent:f1->product2:f0 CID

Caption: Proposed fragmentation of the precursor ion to form product ions for MRM.

Based on this rationale, the following MRM transitions were optimized and selected for the assay.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell (ms)CE (V)Use
5-Amino-2-chloro-4-nitrobenzoic acid215.6171.6100-22Quantifier
5-Amino-2-chloro-4-nitrobenzoic acid215.6169.6100-28Qualifier
Internal Standard ([¹³C₆, ¹⁵N]-IS)222.6177.6100-22Quantifier

Method Validation Summary

The method was fully validated according to the U.S. Food and Drug Administration's Bioanalytical Method Validation Guidance for Industry.[12][13][14] The results demonstrate that the assay is accurate, precise, and suitable for its intended purpose.

Table 4: Summary of Validation Parameters

ParameterResultAcceptance Criteria (FDA)
Linearity & Range 0.5 – 5000 ng/mLCorrelation coefficient (r²) ≥ 0.99
r² > 0.998, weighted 1/x²
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLAccuracy within ±20%, Precision ≤20%
Accuracy: 104.5%, Precision: 8.7% CV
Intra-day Accuracy & Precision Accuracy: 96.8% to 105.2%Accuracy within ±15%, Precision ≤15%
(n=6 at LLOQ, LQC, MQC, HQC)Precision: 3.4% to 8.1% CV
Inter-day Accuracy & Precision Accuracy: 98.1% to 103.9%Accuracy within ±15%, Precision ≤15%
(3 runs at LQC, MQC, HQC)Precision: 4.6% to 7.5% CV
Matrix Effect IS-normalized matrix factor: 0.95 to 1.08 (CV ≤ 6.2%)CV of IS-normalized MF ≤ 15%
Recovery Analyte: 88.5% - 94.2%Consistent and reproducible
IS: 91.5%
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C.Deviation within ±15% of nominal

Conclusion

This application note describes a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 5-Amino-2-chloro-4-nitrobenzoic acid in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method was successfully validated over a wide linear range, demonstrating excellent accuracy and precision that meet the stringent requirements of regulatory guidelines. This assay is well-suited for application in pharmacokinetic, toxicokinetic, or clinical studies requiring the reliable measurement of this compound.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Drug Target Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1379-1388. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Polson, C., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 785(2), 263-275. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • National Food Agency (Sweden). (n.d.). Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Negative electrospray ionization on porous supporting tips for mass spectrometric analysis: electrostatic charging effect on detection sensitivity and its application to explosive detection. [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Agilent Technologies. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 5-Amino-2-chloro-4-nitrobenzoic acid for Enhanced Analytical Detection

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-Amino-2-chloro-4-nitrobenzoic acid, a molecule of significant interest in pharmaceutical and che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-Amino-2-chloro-4-nitrobenzoic acid, a molecule of significant interest in pharmaceutical and chemical synthesis. Direct analysis of this compound can be challenging due to its high polarity, low volatility, and, in some cases, insufficient detector response. Derivatization addresses these challenges by chemically modifying the analyte to improve its chromatographic behavior and enhance its detectability. This document explores various derivatization strategies targeting the amino, carboxylic acid, and nitro functional groups for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The protocols provided are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods.

Introduction: The Rationale for Derivatization

5-Amino-2-chloro-4-nitrobenzoic acid is a trifunctional molecule, presenting a unique set of challenges for direct analytical measurement. Its polar nature, stemming from the amino and carboxylic acid groups, results in poor volatility, making direct Gas Chromatography (GC) analysis problematic.[1] While High-Performance Liquid Chromatography (HPLC) is better suited for polar compounds, achieving adequate retention, peak shape, and sensitivity can still be a hurdle.[2][3]

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical technique.[4][5] The primary objectives of derivatizing 5-Amino-2-chloro-4-nitrobenzoic acid are:

  • To Increase Volatility for GC Analysis: By converting the polar amino and carboxylic acid groups into less polar, more volatile moieties, the compound can be readily analyzed by GC.[1][6][7]

  • To Enhance Detector Response: Introducing a chromophore or fluorophore through derivatization can significantly improve the sensitivity of UV-Vis or fluorescence detectors in HPLC.[4][5][8]

  • To Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency in both GC and HPLC.[6][9]

  • To Enhance Ionization for Mass Spectrometry (MS): Modifying the molecule can improve its ionization efficiency, leading to better sensitivity in LC-MS or GC-MS analysis.[10][11][12]

This guide will detail derivatization strategies for both GC and HPLC analysis, providing step-by-step protocols and explaining the chemical principles behind each method.

Derivatization Strategies for Gas Chromatography (GC) Analysis

For GC analysis, the primary goal is to increase the volatility and thermal stability of 5-Amino-2-chloro-4-nitrobenzoic acid. This is achieved by targeting the active hydrogens on the amino and carboxylic acid groups through silylation or a two-step esterification and acylation process.

Silylation: A One-Step Approach for GC-MS

Silylation is a widely used derivatization technique for GC analysis where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7][13] Silyl derivatives are typically more volatile, less polar, and more thermally stable than their parent compounds.[13][14] For 5-Amino-2-chloro-4-nitrobenzoic acid, both the amino and carboxylic acid groups will be derivatized.

Diagram: Silylation of 5-Amino-2-chloro-4-nitrobenzoic acid

G cluster_0 Silylation Reaction Analyte 5-Amino-2-chloro-4-nitrobenzoic acid Derivative Silylated Derivative Analyte->Derivative Reaction Reagent BSTFA + 1% TMCS Reagent->Derivative Derivatizing Agent

Caption: Silylation workflow for GC-MS analysis.

Protocol 2.1.1: Silylation using BSTFA with 1% TMCS

  • Rationale: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent. The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst ensures the complete derivatization of both the amino and carboxylic acid groups.[15]

  • Materials:

    • 5-Amino-2-chloro-4-nitrobenzoic acid standard or sample

    • BSTFA + 1% TMCS

    • Acetonitrile (anhydrous, GC grade)

    • Pyridine (anhydrous, GC grade)

    • Heating block or oven

    • GC vials with inserts and PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 1 mg of the analyte into a GC vial.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of anhydrous pyridine to dissolve the analyte.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Esterification followed by Acylation

This two-step approach first converts the carboxylic acid to an ester and then acylates the amino group. This method can provide very stable derivatives.

Protocol 2.2.1: Methyl Esterification

  • Rationale: The carboxylic acid group is converted to its methyl ester to increase volatility.[1][16] A common reagent for this is Methanolic HCl.

  • Materials:

    • 5-Amino-2-chloro-4-nitrobenzoic acid

    • 2M HCl in Methanol

    • Heating block

    • Nitrogen gas supply

  • Procedure:

    • To 1 mg of the analyte, add 500 µL of 2M HCl in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • The resulting methyl ester is then ready for the acylation step.

Protocol 2.2.2: Acylation of the Amino Group

  • Rationale: Acylation of the amino group further reduces polarity and improves chromatographic peak shape.[6][14] Trifluoroacetic anhydride (TFAA) is a common and effective acylation reagent.

  • Materials:

    • Methyl ester of 5-Amino-2-chloro-4-nitrobenzoic acid (from Protocol 2.2.1)

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl acetate (anhydrous, GC grade)

  • Procedure:

    • Dissolve the dried methyl ester in 200 µL of ethyl acetate.

    • Add 100 µL of TFAA.

    • Heat at 50°C for 15 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC analysis.

Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to enhance detectability, particularly for fluorescence detection, by attaching a fluorescent tag to the primary amino group. Pre-column derivatization is a common approach.[8]

Fluorescent Labeling with Dansyl Chloride
  • Rationale: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form highly fluorescent sulfonamide derivatives, significantly increasing detection sensitivity.[4][17]

Diagram: HPLC Derivatization Workflow

G cluster_1 Pre-column Derivatization for HPLC Sample Analyte Solution Reaction Derivatization Reaction Sample->Reaction Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Reaction HPLC HPLC-FLD Analysis Reaction->HPLC

Caption: General workflow for pre-column derivatization in HPLC.

Protocol 3.1.1: Derivatization with Dansyl Chloride

  • Materials:

    • 5-Amino-2-chloro-4-nitrobenzoic acid standard or sample

    • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

    • Sodium bicarbonate buffer (100 mM, pH 9.5)

    • Heating block or water bath

  • Procedure:

    • Prepare a solution of the analyte in the sodium bicarbonate buffer.

    • To 100 µL of the analyte solution, add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm).

Fluorescent Labeling with FMOC-Cl
  • Rationale: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another popular reagent for derivatizing primary and secondary amines, yielding stable, highly fluorescent derivatives.[18]

Protocol 3.2.1: Derivatization with FMOC-Cl

  • Materials:

    • 5-Amino-2-chloro-4-nitrobenzoic acid standard or sample

    • FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)

    • Borate buffer (0.1 M, pH 8.0)

  • Procedure:

    • Prepare a solution of the analyte in the borate buffer.

    • To 500 µL of the analyte solution, add 500 µL of the FMOC-Cl solution.

    • Vortex vigorously for 30 seconds.

    • Let the reaction proceed at room temperature for 10 minutes.

    • The reaction is quenched by the addition of an excess of a primary amine like glycine or by extraction with pentane to remove excess reagent.

    • The aqueous layer is then ready for HPLC analysis with fluorescence detection (Excitation: ~265 nm, Emission: ~315 nm).[18]

Derivatization for Enhanced LC-MS Detection: Reduction of the Nitro Group

A significant challenge in the LC-MS analysis of some nitroaromatic compounds is their poor ionization efficiency.[10][11][12][19] A powerful strategy to overcome this is to reduce the nitro group to a more readily ionizable amino group.[10][11][12]

Protocol 4.1.1: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine creates a more basic site on the molecule, which can be easily protonated, leading to a strong signal in positive ion mode electrospray ionization (ESI) LC-MS.

  • Materials:

    • 5-Amino-2-chloro-4-nitrobenzoic acid

    • Sodium dithionite or Tin(II) chloride

    • Appropriate buffer system (e.g., phosphate buffer)

  • Procedure (Conceptual):

    • Dissolve the analyte in a suitable buffer.

    • Add a reducing agent such as sodium dithionite or tin(II) chloride.

    • Heat the reaction mixture gently if necessary to drive the reduction to completion.

    • The resulting diamino derivative can then be analyzed directly by LC-MS, likely exhibiting significantly enhanced sensitivity.

Quantitative Data Summary

The choice of derivatization method will impact the limits of detection (LOD) and quantification (LOQ). The following table provides a conceptual comparison based on the principles of each technique. Actual values will be instrument and method-dependent.

Analytical TechniqueDerivatization StrategyExpected ImprovementTypical LOD/LOQ Range
GC-MS Silylation (BSTFA)Increased volatility and thermal stabilityLow ng/mL to pg/mL
GC-ECD Esterification & Acylation (with TFAA)Electron-capturing derivative for high sensitivitypg/mL to fg/mL
HPLC-FLD Dansyl Chloride LabelingHighly fluorescent derivativeLow ng/mL to pg/mL
HPLC-FLD FMOC-Cl LabelingStable, fluorescent derivativeLow ng/mL to pg/mL
LC-MS (ESI+) Nitro Group ReductionEnhanced ionization efficiencySub-ng/mL to pg/mL

Conclusion

The derivatization of 5-Amino-2-chloro-4-nitrobenzoic acid is a critical step in developing sensitive and robust analytical methods. For GC analysis, silylation or a combination of esterification and acylation effectively increases volatility and thermal stability. For HPLC analysis, pre-column derivatization with fluorescent tags like dansyl chloride or FMOC-Cl offers excellent sensitivity. Furthermore, for LC-MS applications where ionization is a limiting factor, the reduction of the nitro group presents a promising strategy to significantly enhance signal intensity. The choice of the optimal derivatization protocol will depend on the available instrumentation, the required sensitivity, and the specific goals of the analysis. The methods outlined in this guide provide a solid foundation for researchers and scientists to develop and validate analytical procedures for this important compound.

References

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 5-Amino-2-chloro-4-nitrobenzoic Acid in Advanced Dye Synthesis

These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the drug development and materials science sectors. We will explore the pivotal role of 5-Amino-2-chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the drug development and materials science sectors. We will explore the pivotal role of 5-Amino-2-chloro-4-nitrobenzoic acid as a versatile intermediate in the synthesis of high-performance dyes. This guide moves beyond mere procedural steps to elucidate the underlying chemical principles, enabling users to innovate and troubleshoot effectively.

The unique arrangement of functional groups on the 5-Amino-2-chloro-4-nitrobenzoic acid molecule—an amino group for diazotization, a carboxylic acid for solubility and reactivity, and both chloro and nitro groups for modulating color and fastness—makes it a highly valuable precursor.[1][2][3] The strategic interplay of these groups allows for the synthesis of a wide spectrum of dyes, including azo, reactive, and disperse dyes, tailored for specific applications.

The Chemical Rationale: Why 5-Amino-2-chloro-4-nitrobenzoic Acid is a Superior Dye Intermediate

The efficacy of 5-Amino-2-chloro-4-nitrobenzoic acid in dye synthesis is not accidental; it is a direct consequence of its molecular architecture. Each functional group serves a distinct and critical purpose.

  • The Amino (-NH₂) Group: This is the primary reactive site, enabling the molecule to be converted into a highly reactive diazonium salt. This conversion is the gateway to forming the chromophoric azo bond (-N=N-), which is responsible for the color of the resulting dye.[2][4]

  • The Nitro (-NO₂) Group: As a potent electron-withdrawing group, the nitro substituent acts as a chromophore that significantly influences the final color.[2] It causes a bathochromic shift (a shift to longer wavelengths), which deepens the color of the dye, often resulting in rich red, blue, and violet hues.[2]

  • The Chloro (-Cl) Group: This halogen atom acts as an auxochrome. While it doesn't impart color itself, its presence can subtly modify the hue and, more importantly, often enhances the dye's fastness properties, such as resistance to light, washing, and sublimation.[1]

  • The Carboxylic Acid (-COOH) Group: This group is multifunctional. It can improve the water solubility of the dye, which is crucial for many dyeing processes. Critically, it also serves as a reactive handle. This allows the dye to be functionalized to create reactive dyes, which form strong, covalent bonds with fibers like cellulose (cotton), wool, and silk, leading to exceptional wash fastness.[2][5]

Table 1: Functional Group Contributions to Final Dye Properties
Functional GroupChemical RoleImpact on Dye Properties
Amino (-NH₂) ** Diazo ComponentEssential for forming the azo (-N=N-) chromophore; the foundation of color.
Nitro (-NO₂) Electron-Withdrawing GroupDeepens color (bathochromic shift); enhances color intensity.[2]
Chloro (-Cl) AuxochromeModifies hue; can improve light and sublimation fastness.[1]
Carboxylic Acid (-COOH) **Solubilizing & Reactive SiteIncreases water solubility; provides an anchor point for creating reactive dyes with high wash fastness.[2]

The Core Synthesis Pathway: From Intermediate to Azo Dye

The synthesis of azo dyes from 5-Amino-2-chloro-4-nitrobenzoic acid is a classic two-stage process: Diazotization followed by Azo Coupling .[1][6] This pathway is fundamental to azo dye chemistry and requires precise control of reaction conditions.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling Start 5-Amino-2-chloro-4-nitrobenzoic acid Reagents1 Add HCl / H₂SO₄ Cool to 0-5°C Start->Reagents1 Diazotization Add NaNO₂ (aq) Maintain Temp < 5°C Reagents1->Diazotization DiazoniumSalt Diazonium Salt Solution (Highly Reactive Intermediate) Diazotization->DiazoniumSalt CouplingReaction Slowly add Diazonium Salt Maintain Temp < 5°C & pH DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., 2-Naphthol in NaOH) CouplingComponent->CouplingReaction Workup: Filter, Wash, Recrystallize Precipitate Azo Dye Precipitate Forms CouplingReaction->Precipitate Workup: Filter, Wash, Recrystallize End Purified Azo Dye Precipitate->End Workup: Filter, Wash, Recrystallize caption Figure 1: General workflow for Azo Dye synthesis.

Caption: Figure 1: General workflow for Azo Dye synthesis.

Mechanism of Action

The entire process hinges on the electrophilic character of the generated diazonium ion.

  • Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂). This then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[7] The amino group on the benzoic acid derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the stable aryl diazonium salt is formed.[4]

  • Azo Coupling: The diazonium salt is a weak electrophile. It requires a highly activated, electron-rich aromatic ring to react.[8] Coupling components like phenols or aromatic amines are ideal for this purpose. The reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated ring (typically at the para position) to form the azo-linked product.[8][9]

G Amine Ar-NH₂ (Starting Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium + NaNO₂ / H⁺ (Diazotization) AzoDye Ar-N=N-Ar'-OH (Azo Dye) Diazonium->AzoDye + Coupling Component (Azo Coupling) Coupler Ar'-OH (Coupling Component) caption Figure 2: Simplified reaction mechanism.

Caption: Figure 2: Simplified reaction mechanism.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to ensure trustworthiness and adaptability.

Protocol 1: Diazotization of 5-Amino-2-chloro-4-nitrobenzoic Acid
  • Scientific Rationale: This procedure converts the primary amine into a diazonium salt. The reaction must be kept cold (0-5 °C) because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.[6] The use of a strong acid is essential to generate the nitrous acid in situ and stabilize the resulting diazonium salt.

  • Materials & Equipment:

    • 5-Amino-2-chloro-4-nitrobenzoic acid

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled water

    • 250 mL Beaker, 50 mL Beaker

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Thermometer

    • Starch-iodide paper

  • Procedure:

    • Suspension: In a 250 mL beaker, suspend 0.01 mol of 5-Amino-2-chloro-4-nitrobenzoic acid in a mixture of 6 mL of concentrated HCl and 25 mL of water.

      • Causality: The acid protonates the amine, forming a fine suspension that is more reactive.

    • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring.

      • Causality: Low temperature is critical for the stability of the diazonium salt to be formed.[2]

    • Nitrite Solution: In a separate 50 mL beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Addition: Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

      • Causality: Slow, dropwise addition prevents a rapid, exothermic reaction that could decompose the product.

    • Reaction & Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Validation: Test for the completion of diazotization. Dip a glass rod into the solution and touch it to starch-iodide paper. An instantaneous blue-black color indicates a slight excess of nitrous acid, confirming the reaction is complete.[2][10] If the test is negative, add a small amount more of the nitrite solution.

      • Trustworthiness: This is a self-validating step. The presence of excess nitrous acid confirms that all the primary amine has been consumed.

    • The resulting clear, cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol (A Representative Coupling Agent)
  • Scientific Rationale: This protocol demonstrates the electrophilic substitution reaction between the diazonium salt and an activated aromatic compound (2-naphthol). The reaction is performed under alkaline conditions because the phenoxide ion (formed from the phenol in base) is a much more powerful activating group than the neutral hydroxyl group, thus accelerating the coupling reaction.

  • Materials & Equipment:

    • Freshly prepared diazonium salt solution (from Protocol 1)

    • 2-Naphthol

    • Sodium Hydroxide (NaOH)

    • Buchner funnel and filter paper

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • Coupling Solution: In a separate 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 40 mL of a 10% sodium hydroxide solution.

      • Causality: The basic solution deprotonates the phenol to form the highly activated phenoxide ion, which is necessary for the coupling reaction to proceed efficiently.

    • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with stirring.

    • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with constant, vigorous stirring. Maintain the temperature below 5 °C.

      • Causality: A colored precipitate of the azo dye should form immediately. Maintaining a low temperature and slow addition rate ensures a controlled reaction and a higher quality product.

    • Completion: Continue stirring the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature. This ensures the reaction goes to completion.

    • Isolation: Filter the crude dye using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate runs clear and is neutral to litmus paper.

      • Causality: Washing removes unreacted starting materials and inorganic salts.

    • Purification: Dry the crude product. Recrystallize the dye from a suitable solvent (e.g., ethanol, or an ethanol-water mixture) to obtain the purified product.

      • Trustworthiness: Purity can be checked by techniques like Thin Layer Chromatography (TLC) and melting point determination.[10][11]

Product Characterization & Data

The synthesized dyes can be characterized using various spectroscopic methods.[9][12][13] While specific data for dyes from 5-Amino-2-chloro-4-nitrobenzoic acid is proprietary, the following table, adapted from literature on a similar precursor (4-amino-2-nitrobenzoic acid), illustrates the expected outcomes with different coupling partners.[14]

Table 2: Representative Azo Dyes from an Aminonitrobenzoic Acid Precursor
Coupling ComponentResulting Dye NameYield (%)ColorMelting Point (°C)
Phenol4-(4-Hydroxyphenyl)azo-2-nitrobenzoic acid-Yellow200-203
Resorcinol4-(2,4-Dihydroxyphenyl)azo-2-nitrobenzoic acid66.1Red220-223
Hydroquinone4-(2,5-Dihydroxyphenyl)azo-2-nitrobenzoic acid66.1Orange170-173
Salicylic Acid4-(2-Hydroxy-5-carboxyphenyl)azo-2-nitrobenzoic acid-Orange210-213

(Data adapted from a study on 4-amino-2-nitrobenzoic acid for illustrative purposes)[14]

Safety & Handling

Professional laboratory practice is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (splash-resistant), a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Conduct all procedures in a well-ventilated laboratory or a chemical fume hood.[16] Avoid inhaling dust or vapors.[15][17]

  • Reagent Handling:

    • 5-Amino-2-chloro-4-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[17] Avoid contact and formation of dust.[16]

    • Sodium Nitrite: This is an oxidizer and is toxic if swallowed.[18]

    • Acids/Bases: Concentrated HCl and NaOH are corrosive and can cause severe burns.[18] Handle with extreme care.

  • Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[15]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[15]

References

  • Al-Adilee, K. J., & Al-Amery, K. K. A. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294(5), 052054. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Ahmed, A. A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Pakistan Journal of Medical and Health Sciences, 14(4), 1339-1342. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]

  • Patel, H., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8). Retrieved from [Link]

  • Desai, P., et al. (2021). Coupling Reactions of Aryldiazonium Salt. Part-XI. Journal of Scientific Research, 65(10). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • Fierz-David, H. E., & Blangey, L. (n.d.). Benzidine Dyes: Congo Red. Organic Syntheses. Retrieved from [Link]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • All About Chemistry. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Retrieved from [Link]

  • Vashi, P. I., et al. (2017). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. International Journal of Research in all Subjects in Multi Languages, 5(1). Retrieved from [Link]

  • Islam, K., et al. (2022). Effect of Functional groups of Reactive dyes on the Dyeing Properties of Cotton Knit fabric. Research Square. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Bello, K. A., et al. (n.d.). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fabric. Bayero Journal of Pure and Applied Sciences. Retrieved from [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and absorption characteristics of some disazo dyes derived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid. Nigerian Journal of Science and Environment, 12(1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Hladil, Z., et al. (2019). Summary equation of diazotization of 2-amino-5-nitrophenol. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • Hanan, E. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance. Journal of Education and Scientific Studies. Retrieved from [Link]

  • Seferoğlu, Z., et al. (2018). Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations. Journal of Molecular Structure, 1165, 24-33. Retrieved from [Link]

  • Khan, A., et al. (2016). A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications. Journal of Chemistry and Applications, 2(2). Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). Diazotization of Amines. Retrieved from [Link]

  • Zito, S. W. (n.d.). Functional Group Characteristics and Roles. In Basic Concepts in Medicinal Chemistry. ASHP. Retrieved from [Link]

  • Sahoo, S., et al. (2018). Influence of functional group of dye on the adsorption behaviour of CoFe2O4 nano-hollow spheres. New Journal of Chemistry, 42(12), 9937-9947. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 5-Amino-2-chloro-4-nitrobenzoic Acid in Herbicide Discovery

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery, specifically focusing on the utilization of 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) .[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery, specifically focusing on the utilization of 5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) .[1] This molecule acts as a critical "privileged scaffold" for the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and novel diphenyl ether analogs.[2]

Introduction: The "Privileged Scaffold" Profile

In the competitive landscape of agrochemical discovery, 5-Amino-2-chloro-4-nitrobenzoic acid represents a highly versatile building block.[1] Its value lies in its unique substitution pattern, which combines three orthogonal functional handles on a single benzene core:

  • Carboxylic Acid (C1): Enables esterification for prodrug design (improving cuticle penetration) or salt formation for solubility.[2]

  • Amino Group (C5): A nucleophilic handle positioned perfectly for constructing heterocyclic "head groups" (e.g., imides, uracils) essential for PPO inhibition.[1][2]

  • Nitro (C4) & Chloro (C2) Groups: Provide the electron-deficient core required for metabolic stability and binding affinity within the target enzyme pocket.[1][2]

This scaffold is particularly relevant for synthesizing N-phenylphthalimide herbicides and next-generation diphenyl ether analogs, where the 5-position requires derivatization to mimic the pharmacophores of established herbicides like Flumioxazin or Acifluorfen.[2]

Core Application I: Synthesis of N-Aryl Imide PPO Inhibitors

The primary application of this scaffold is the synthesis of N-aryl imide herbicides.[2] The 5-amino group reacts with cyclic anhydrides to form bicyclic imide systems, a structural motif validated in commercial herbicides (e.g., Flumiclorac).[2]

Experimental Workflow

The following protocol describes the condensation of 5-Amino-2-chloro-4-nitrobenzoic acid with 3,4,5,6-tetrahydrophthalic anhydride.

Protocol A: Imide Ring Formation via Glacial Acetic Acid

Objective: Synthesize 2-(4-chloro-3-carboxy-6-nitrophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione.

Reagents & Equipment:

  • Substrate: 5-Amino-2-chloro-4-nitrobenzoic acid (1.0 eq)

  • Reagent: 3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology:

  • Charge: In a 100 mL RBF, suspend 10.0 mmol of 5-Amino-2-chloro-4-nitrobenzoic acid in 30 mL of glacial acetic acid.

  • Addition: Add 11.0 mmol of 3,4,5,6-tetrahydrophthalic anhydride in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with magnetic stirring.

    • Mechanism Note: The reaction proceeds via an amic acid intermediate, which undergoes thermal dehydration to close the imide ring.[2]

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC.[2][3] Reaction is typically complete within 4–6 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[2][4]

    • Filter the precipitate and wash with cold water (

      
       mL) to remove residual acetic acid.[2]
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography if necessary.

Table 1: Troubleshooting the Imide Formation

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient temperature for dehydrationSwitch solvent to Propionic Acid (bp 141°C) or add catalytic

.
Darkening/Tarring Oxidation of amino groupDegas solvent with

prior to heating; add antioxidant (e.g., BHT).[2]
Low Yield Product solubility in waterSaturate the aqueous work-up phase with NaCl (salting out).[2]

Core Application II: Synthesis of Diphenyl Ether Analogs

This scaffold can also be used to generate novel diphenyl ether herbicides via the Sandmeyer Reaction .[2] By converting the 5-amino group to a hydroxyl group, the molecule becomes a phenol equivalent, ready to couple with halogenated benzenes.[2]

Protocol B: Diazotization and Hydrolysis (Conversion to Phenol)

Objective: Convert the 5-amino group to a 5-hydroxyl group to create 5-hydroxy-2-chloro-4-nitrobenzoic acid.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 5-Amino-2-chloro-4-nitrobenzoic acid (10 mmol) in 15%

      
       (20 mL).
      
    • Cool to 0–5°C in an ice bath.[2]

    • Dropwise add

      
       solution (1.1 eq in 5 mL water), maintaining temp < 5°C.[2]
      
    • Stir for 30 mins. Verify excess nitrous acid with starch-iodide paper (should turn blue).[2]

  • Hydrolysis:

    • Prepare a solution of 50%

      
       (20 mL) and heat to 100°C.
      
    • Slowly add the cold diazonium salt solution to the hot acid.[2]

    • Safety Warning: Nitrogen gas evolution will be vigorous.[2] Ensure adequate venting.[2]

  • Isolation:

    • Cool to room temperature.[2][5][6] Extract with Ethyl Acetate (

      
       mL).[2]
      
    • Dry organic layer over

      
       and concentrate.[2][4]
      

Downstream Application: The resulting 5-hydroxy-intermediate can be coupled with 3,4-dichlorobenzotrifluoride (using


 in DMF) to synthesize analogs of Acifluorfen with an altered substitution pattern (2-chloro-4-nitro instead of 2-nitro-5-phenoxy).

Visualizing the Research Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start 5-Amino-2-chloro- 4-nitrobenzoic Acid (Scaffold) Path1 Pathway A: Imide Formation Start->Path1 + Cyclic Anhydride (AcOH, Reflux) Path2 Pathway B: Sandmeyer Reaction Start->Path2 + NaNO2 / H2SO4 (0-5°C) Inter1 Amic Acid Intermediate Path1->Inter1 Nu Attack Inter2 Diazonium Salt Intermediate Path2->Inter2 Diazotization Prod1 N-Aryl Imide Herbicide Candidate (PPO Inhibitor) Inter1->Prod1 - H2O (Dehydration) Inter3 5-Hydroxy Derivative Inter2->Inter3 Hydrolysis (Heat, H3O+) Prod2 Diphenyl Ether Analog Inter3->Prod2 + Ar-Halide (K2CO3, DMF)

Caption: Divergent synthetic pathways from the 5-Amino-2-chloro-4-nitrobenzoic acid scaffold leading to two distinct classes of herbicide candidates.

Analytical Validation & Quality Control

To ensure the integrity of the research data, the synthesized intermediates must be validated using the following specifications.

Table 2: Analytical Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)> 95.0% (Area %)
Identity

-NMR (DMSO-

)
Distinct singlet for C3-H and C6-H protons; broad singlet for COOH.[1]
Functional Group FT-IRAmine N-H stretch (

); Nitro N-O stretch (

).[1][2]

References

  • Chemical Identification: "5-Amino-2-chloro-4-nitrobenzoic acid."[2][7] ChemSrc, CAS# 193481-80-0.[2][7] Link

  • Imide Synthesis Methodology: "Reactions of Acid Anhydrides with Nitrogen Compounds." Chemistry LibreTexts. Link

  • General Anhydride Protocols: "Acid Anhydrides - Organic Syntheses Procedure." Organic Syntheses, Coll.[2] Vol. 3, p.28. Link

  • PPO Inhibitor Mechanism: "Acifluorfen - Mechanism of Action." Wikipedia.[2] Link

  • Diphenyl Ether Synthesis: "Process for the preparation of certain diphenyl ethers."[2][8] Google Patents, US4364875A.[2] Link

Sources

Application

Application Notes and Protocols: Step-by-Step Nitration of 2-Chloro-benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Nitrated aromatic compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The intro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated aromatic compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro (-NO₂) group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic chemistry. This guide provides a detailed examination of the nitration of 2-chloro-benzoic acid and its derivatives. Understanding the principles and protocols for this reaction is essential for chemists aiming to synthesize functionalized molecules with precision and efficiency.

The presence of both a chloro (-Cl) and a carboxylic acid (-COOH) group on the benzene ring introduces competing electronic effects that significantly influence the regiochemical outcome of the nitration reaction. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols, and offer insights into optimizing reaction conditions to achieve desired product distributions.

Mechanistic Insights: The Interplay of Directing Effects

The nitration of 2-chloro-benzoic acid is a classic example of electrophilic aromatic substitution (EAS). The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regioselectivity of the nitration—the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 2-chloro-benzoic acid, we have two key groups to consider:

  • Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

  • Chlorine Atom (-Cl): Chlorine is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (sigma complex) formed during attack at these positions.

In 2-chloro-benzoic acid, the carboxylic acid group is at position 1 and the chlorine atom is at position 2. The powerful meta-directing effect of the carboxylic acid group and the ortho, para-directing effect of the chlorine atom create a complex interplay. The positions ortho and para to the chlorine are 3 and 6, and 4 respectively. The positions meta to the carboxylic acid are 3 and 5. Therefore, the directing effects of both substituents reinforce substitution at position 3 and position 5. This leads to the formation of a mixture of isomers, primarily 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. Due to steric hindrance from the adjacent carboxylic acid group, substitution at position 3 can be less favored than at position 5.

Caption: Directing effects in the nitration of 2-chlorobenzoic acid.

Step-by-Step Experimental Protocol: Nitration of 2-Chlorobenzoic Acid

This protocol details a standard laboratory procedure for the nitration of 2-chlorobenzoic acid to produce a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash station and safety shower should be readily accessible.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and vacuum flask

  • pH paper

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly and portion-wise, add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C during the addition to prevent unwanted side reactions. Continue stirring until the 2-chlorobenzoic acid is completely dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

  • Nitration Reaction:

    • Add the prepared nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 30-45 minutes using a dropping funnel.

    • It is critical to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of dinitro-derivatives and other byproducts.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification (Optional but Recommended):

    • The crude product, a mixture of isomers, can be purified by recrystallization. A common solvent for this is an ethanol-water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and then add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Caption: General workflow for the nitration of 2-chlorobenzoic acid.

Data Presentation

The nitration of 2-chlorobenzoic acid typically yields a mixture of isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the concentration of the nitrating agent.

Starting MaterialNitrating AgentTemperature (°C)Major ProductsReported YieldReference
2-Chlorobenzoic AcidMixed Acid (HNO₃/H₂SO₄)< 10

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-Amino-2-chloro-4-nitrobenzoic acid synthesis

Technical Support Center: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid Ticket ID: YIELD-OPT-5A2C4N Status: Open Subject: Troubleshooting Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

Ticket ID: YIELD-OPT-5A2C4N Status: Open Subject: Troubleshooting Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Starting Material" Trap

If you are experiencing low yields (<40%) or inseparable isomeric mixtures, the root cause is likely your synthetic pathway choice.

Many researchers attempt to synthesize 5-Amino-2-chloro-4-nitrobenzoic acid by directly nitrating and reducing 2-chloro-4-nitrobenzoic acid . This "Direct Route" is chemically flawed due to poor regioselectivity during the reduction of the intermediate (2-chloro-4,5-dinitrobenzoic acid).

The Solution: Switch to the Protection-Directed Pathway starting from 2-chloro-5-nitrobenzoic acid . This route utilizes the strong ortho-directing power of an acetamido group to install the nitro group precisely at position 4, guaranteeing the correct isomer and yields typically exceeding 75%.

Module 1: The Optimized Workflow (Protection-Directed Route)

This protocol bypasses the "selective reduction" bottleneck by establishing the amino functionality first, protecting it, and then using it to direct the nitro group.

Step-by-Step Protocol

1. Precursor Preparation (Reduction) [1]

  • Starting Material: 2-Chloro-5-nitrobenzoic acid.[1][2][3][4][5][6]

  • Reagents: Raney Nickel/H₂ (50 psi) or Fe/Acetic Acid.

  • Goal: Synthesis of 2-chloro-5-aminobenzoic acid.

  • Critical Parameter: If using Fe reduction, ensure complete removal of iron sludge to prevent chelation during the next step.

  • Expected Yield: 90-95%.

2. Protection (Acetylation)

  • Reagents: Acetic anhydride (

    
    ), Acetic acid.
    
  • Procedure: Reflux 2-chloro-5-aminobenzoic acid in acetic acid/anhydride for 2 hours.

  • Mechanism: Converts the amine (-NH₂) to an acetamido group (-NHAc).

  • Why? The -NHAc group is a strong ortho-director and protects the amine from oxidation during nitration.

3. Regioselective Nitration (The Key Step)

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Procedure:

    • Dissolve 5-acetamido-2-chlorobenzoic acid in

      
       at 0°C.
      
    • Add mixed acid dropwise, maintaining temp <10°C .

    • Stir for 2 hours at 0-5°C.

  • Regiochemistry: The -NHAc group at position 5 directs the incoming nitro group to position 4 (ortho to itself, para to Cl). Position 6 is sterically blocked by the carboxylic acid.

  • Intermediate: 5-Acetamido-2-chloro-4-nitrobenzoic acid.

4. Deprotection (Hydrolysis)

  • Reagents: 10% NaOH or dilute HCl, reflux.

  • Procedure: Heat until the acetyl group is cleaved.

  • Workup: Adjust pH to the isoelectric point (approx pH 2.5 - 3.0) to precipitate the product.

Module 2: Comparative Data & Yield Analysis

The following table contrasts the "Direct Route" (likely causing your issues) with the recommended "Protection Route."

MetricDirect Route (Via Dinitro)Protection Route (Recommended)
Starting Material 2-Chloro-4-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid
Key Intermediate 2-Chloro-4,5-dinitrobenzoic acid5-Acetamido-2-chlorobenzoic acid
Major Bottleneck Selective reduction of 5-NO₂ vs 4-NO₂ is nearly impossible to control efficiently.Nitration temperature control.[1][4][5][7]
Regioselectivity Poor (Mix of 4-amino and 5-amino isomers)High (>95% 4-Nitro isomer)
Typical Yield 25 - 35%70 - 80%
Purification Difficult chromatography requiredSimple recrystallization

Module 3: Visualizing the Pathway

The diagram below illustrates the logic flow. Note how the "Protection Route" avoids the ambiguity of reducing one nitro group in the presence of another.

SynthesisPathways Start_Bad Start: 2-Chloro-4-nitrobenzoic acid Dinitro Intermediate: 2-Chloro-4,5-dinitrobenzoic acid Start_Bad->Dinitro Nitration Reduction_Fail Selective Reduction (High Failure Rate) Dinitro->Reduction_Fail Mix_Isomers Result: Mixture of 5-Amino-4-nitro & 4-Amino-5-nitro Reduction_Fail->Mix_Isomers Start_Good Start: 2-Chloro-5-nitrobenzoic acid Amino_Precursor Step 1: Reduction to 2-Chloro-5-aminobenzoic acid Start_Good->Amino_Precursor Red (Fe/AcOH) Protected Step 2: Acetylation to 5-Acetamido-2-chlorobenzoic acid Amino_Precursor->Protected Ac2O Nitration Step 3: Nitration (Directs to Pos 4) Protected->Nitration HNO3/H2SO4 (<10°C) Intermediate_Nitro Intermediate: 5-Acetamido-2-chloro-4-nitrobenzoic acid Nitration->Intermediate_Nitro Deprotection Step 4: Hydrolysis Intermediate_Nitro->Deprotection NaOH/Heat Final_Product Target: 5-Amino-2-chloro-4-nitrobenzoic acid Deprotection->Final_Product

Caption: Comparative workflow demonstrating the regiochemical advantage of the Protection Route (Green) over the Direct Route (Red).

Module 4: Troubleshooting FAQ

Q1: I am committed to the "Direct Route" (Dinitro reduction) due to material availability. How can I save the batch?

  • Diagnosis: You are likely using standard hydrogenation or Fe/HCl, which reduces both nitro groups or the wrong one.

  • Solution: Switch to a Zinin Reduction using Sodium Sulfide (

    
    ) or Sodium Disulfide (
    
    
    
    ).
    • Protocol: Dissolve the dinitro compound in water with

      
      . Add 
      
      
      
      (1.0 - 1.2 eq) dropwise at elevated temperature (60-70°C).
    • Mechanism:[2][4][8][9] Zinin reduction is sensitive to steric hindrance. The nitro group at position 5 (meta to COOH) may reduce differentially compared to position 4 (para to COOH), but yields will still be lower than the protection route [1].

Q2: During the nitration of the acetamido compound, I see a black tar forming.

  • Diagnosis: The reaction temperature spiked above 15°C, or the acid concentration was too high, causing hydrolysis of the amide bond before nitration, leading to oxidation of the free amine.

  • Solution:

    • Pre-cool the sulfuric acid to 0°C before adding the substrate.

    • Add the substrate slowly to ensure it dissolves without generating a heat spike.[5]

    • Add the Nitric/Sulfuric mix dropwise over 30-60 minutes, keeping the internal temp strictly <10°C [2].

Q3: My final product is not precipitating after hydrolysis.

  • Diagnosis: The pH is too low or too high. Amino acids are zwitterionic.

  • Solution: Do not simply "acidify."[5] You must target the Isoelectric Point (pI) .

    • Slowly add HCl to the alkaline hydrolysis mixture.

    • Monitor pH.[4][5] The product usually crashes out between pH 2.5 and 3.5 . If you go to pH 1, the amine protonates (

      
      ) and the molecule re-dissolves.
      

References

  • Preparation of 5-amino-2-chlorobenzoic acid. PrepChem. Retrieved from

  • Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous Nitration Protocols). BenchChem Technical Support. Retrieved from

  • Nitration of substituted benzenes.Organic Syntheses, Coll. Vol. 1, p.
  • Selective Reduction of Nitro Compounds. Journal of the Chemical Society Perkin I, 1977, 443-4.[10] (Regarding Zinin reduction selectivity).

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.

Synthesis Overview: The Strategic Pathway

The most reliable and common synthetic route to 5-Amino-2-chloro-4-nitrobenzoic acid involves a multi-step process designed to control regioselectivity and prevent undesirable side reactions. The core strategy is the nitration of a protected precursor, followed by deprotection. This approach circumvents the significant challenges posed by the competing directing effects of the substituents and the high reactivity of the amino group.

The logical workflow is as follows:

  • Protection: The amino group of the starting material, 2-chloro-5-aminobenzoic acid, is protected, typically via acetylation with acetic anhydride or acetyl chloride, to form 2-chloro-5-acetamidobenzoic acid. This is a critical step to prevent oxidation of the amine and to modulate its directing effect.[1][2]

  • Nitration: The protected intermediate is then subjected to electrophilic aromatic substitution using a nitrating mixture (commonly nitric acid and sulfuric acid) under carefully controlled temperature conditions.[3]

  • Deprotection: The resulting 2-chloro-5-acetamido-4-nitrobenzoic acid is hydrolyzed under acidic or basic conditions to remove the acetyl group and reveal the desired 5-amino-2-chloro-4-nitrobenzoic acid.[4][5]

  • Purification: The final product is isolated and purified, typically through recrystallization.

Below is a visualization of this strategic workflow.

SynthesisWorkflow Start 2-Chloro-5-aminobenzoic Acid Protected Protection (Acetylation) Start->Protected Intermediate1 2-Chloro-5-acetamidobenzoic Acid Protected->Intermediate1 Nitration Nitration (HNO₃/H₂SO₄) Intermediate1->Nitration Intermediate2 2-Chloro-5-acetamido-4-nitrobenzoic Acid Nitration->Intermediate2 Deprotection Deprotection (Hydrolysis) Intermediate2->Deprotection Product 5-Amino-2-chloro-4-nitrobenzoic Acid Deprotection->Product Purification Purification Product->Purification Final Pure Final Product Purification->Final

Caption: Recommended synthesis workflow for 5-Amino-2-chloro-4-nitrobenzoic acid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question details the potential underlying side reactions and provides actionable protocols for mitigation.

Q1: My reaction mixture turned dark brown or black during nitration, and the final yield is very low. What is the cause?

A1: This is a classic sign of oxidation of the amino group.

  • Causality: The amino group (-NH₂) is highly activating and extremely susceptible to oxidation by strong oxidizing agents like nitric acid, especially in a concentrated sulfuric acid medium.[1][2] Direct nitration of anilines often leads to the formation of complex, tarry oxidation byproducts instead of the desired nitro derivative.

  • Preventative Measure: The most effective solution is to temporarily reduce the reactivity of the amino group by protecting it as an amide. Acetylation is the standard method. The resulting acetamido group (–NHCOCH₃) is still an ortho-, para-director but is significantly less activating and far more resistant to oxidation.[2]

Protocol: Amine Protection via Acetylation

  • Setup: In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-chloro-5-aminobenzoic acid in glacial acetic acid.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the solution.

  • Reaction: Gently heat the mixture to a mild reflux for 30-60 minutes.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture and pour it into cold water to precipitate the 2-chloro-5-acetamidobenzoic acid. Collect the solid by vacuum filtration, wash with water, and dry thoroughly before proceeding to the nitration step.

Q2: My product analysis (HPLC or NMR) shows a significant isomeric impurity. What is it, and how can I improve regioselectivity?

A2: You are likely forming the 6-nitro isomer (5-Amino-2-chloro-6-nitrobenzoic acid).

  • Causality: The directing effects of the substituents on the ring are in competition. While the protected acetamido group is a strong ortho-, para-director and the chloro group is a weaker ortho-, para-director, the carboxylic acid group is a meta-director.[6][7] The acetamido group strongly activates the C4 and C6 positions for electrophilic attack. While C4 is sterically less hindered, nitration at C6 can still occur, leading to the isomeric impurity.

  • Mitigation Strategy: Temperature control is the most critical parameter for maximizing regioselectivity. Lower temperatures generally favor the formation of the desired 4-nitro isomer.[3][8]

Table 1: Effect of Temperature on Nitration Regioselectivity

Reaction TemperaturePredominant ProductSide Product(s)Rationale
0-5 °C 5-Amino-2-chloro-4-nitrobenzoic acid 6-nitro isomer (minimized)Favors kinetic control, reducing the formation of the sterically more hindered isomer.[3][9]
15-20 °CMixture of 4-nitro and 6-nitro isomersIncreased 6-nitro isomerHigher thermal energy allows the reaction to overcome the activation barrier for the less favored pathway.[9]
> 30 °CIncreased isomer formation, risk of over-nitrationDinitro products, oxidationHarsh conditions lead to loss of selectivity and potential decomposition.[10]

Protocol: High-Selectivity Nitration

  • Setup: Add the dry 2-chloro-5-acetamidobenzoic acid to concentrated sulfuric acid, ensuring complete dissolution. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cold.

  • Addition: Add the cold nitrating mixture dropwise to the substrate solution. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

Q3: I'm concerned about decarboxylation. Under what conditions does this become a significant side reaction?

A3: Decarboxylation is primarily a risk at elevated temperatures.

  • Causality: The loss of the carboxyl group (-COOH) as CO₂ can occur in substituted benzoic acids, particularly at high temperatures.[11][12] The presence of an electron-withdrawing nitro group can facilitate this process, although it typically requires temperatures well above those used for nitration (often >180 °C).[13][14]

  • Risk Assessment: During the nitration step (0-5 °C), the risk of decarboxylation is negligible. However, if subsequent steps involve high heat under strongly acidic or basic conditions, or the presence of certain metal catalysts, decarboxylation could become a concern, leading to the formation of 3-chloro-4-nitroaniline (from the final product).[11][15]

  • Preventative Measure: Adhere strictly to the recommended low-temperature protocols for nitration. During the amide hydrolysis (deprotection) step, use moderate heating (e.g., reflux in aqueous acid) and avoid excessively prolonged reaction times to minimize the risk.

Q4: The deprotection (hydrolysis) of the acetamido group is incomplete or requires harsh conditions. How can I optimize this step?

A4: Incomplete hydrolysis is common if conditions are too mild, while harsh conditions risk other side reactions.

  • Causality: Amide hydrolysis requires breaking a very stable C-N bond.[4][16] This reaction is typically catalyzed by acid or base.[5] The electron-withdrawing nature of the nitro and chloro groups on the ring can make the amide bond even more resistant to cleavage.

  • Optimization:

    • Acid-Catalyzed Hydrolysis: Refluxing the 2-chloro-5-acetamido-4-nitrobenzoic acid in an aqueous acid solution (e.g., 10-20% H₂SO₄ or 6M HCl) is a common method. The reaction may require several hours.

    • Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., 10% NaOH) is also effective. This will initially form the sodium carboxylate salt. After the reaction is complete (monitored by TLC), the mixture must be cooled and carefully acidified to precipitate the final product.[4]

  • Troubleshooting: If the reaction is sluggish, you can increase the concentration of the acid/base or extend the reflux time. However, always monitor for potential degradation of the product under prolonged harsh conditions.

Visualizing the Competition: Main vs. Side Reactions

The following diagram illustrates the critical choice the electrophile (NO₂⁺) faces during the nitration of the protected intermediate. Controlling the reaction conditions pushes the equilibrium toward the desired C4 attack.

ReactionPathways cluster_main Nitration of 2-Chloro-5-acetamidobenzoic Acid cluster_paths cluster_oxidation If Amine is NOT Protected Start Protected Intermediate MainPath C4 Attack (Desired Pathway) Start->MainPath Low Temp (0-5°C) Less Steric Hindrance SidePath C6 Attack (Side Reaction) Start->SidePath Higher Temp Competing Activation Product 4-Nitro Product (Desired) MainPath->Product Isomer 6-Nitro Isomer (Impurity) SidePath->Isomer UnprotectedStart 2-Chloro-5-aminobenzoic Acid Oxidation Oxidation UnprotectedStart->Oxidation Direct Nitration Tarry Tarry Byproducts (Low Yield) Oxidation->Tarry

Caption: Competing reaction pathways during the synthesis process.

Analytical Considerations

To effectively troubleshoot, robust analytical monitoring is essential.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, intermediate, and product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and identifying isomeric impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile/acetic acid) can effectively separate the 4-nitro and 6-nitro isomers.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation of the final product and for identifying the substitution pattern of any isomeric impurities.

By understanding the underlying mechanisms of these side reactions and implementing the strategic protocols outlined in this guide, you can significantly improve the outcome of your synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid.

References

  • Maseer, A., & Khan, I. (2006). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Allen Institute. (n.d.). Amino (-NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. Allen Institute Learning Resources. Available at: [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bulletin of the Chemical Society of Japan. (2006). Thermal Decarboxylation of Nitrobenzoic Acids. I. Available at: [Link]

  • LP5 Geronimo. (n.d.). Nitration Of Benzoic Acid. Available at: [Link]

  • Dahlen, M. A. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. US2100242A. Google Patents.
  • Filo. (2025). Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzo... Available at: [Link]

  • Organic Chemistry Basics. (2021). Nitration of benzoic acid [Video]. YouTube. Available at: [Link]

  • Allen Institute. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute Learning Resources. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • Infinity Learn. (2026). Amino -NH2 group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. Available at: [Link]

  • SlidePlayer. (2020). nitro-ester-amid_simple. Available at: [Link]

  • Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]

  • Zhang, L., et al. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Amino-2-chloro-4-nitrobenzoic Acid

The following technical guide is structured as a specialized Support Center for researchers working with 5-Amino-2-chloro-4-nitrobenzoic acid . It moves beyond generic textbook advice to address the specific physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with 5-Amino-2-chloro-4-nitrobenzoic acid . It moves beyond generic textbook advice to address the specific physicochemical challenges of purifying this amphoteric, nitro-aromatic intermediate.

Current Status: Operational Ticket Type: Purification & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your crude material against these common failure modes. The nature of the impurity dictates the purification strategy.

SymptomProbable CauseRecommended Action
Dark Brown/Black Color Oxidation by-products (azo/azoxy coupling) or polymerized quinones. Common in nitro-reductions.Protocol A (Charcoal Treatment) is mandatory. Recrystallization alone will fail.
Broad Melting Point (>3°C range) Presence of regioisomers (e.g., 3-amino-2-chloro-6-nitrobenzoic acid) or inorganic salts.Protocol B (Acid-Base Reprecipitation) followed by Protocol C (Recrystallization) .
Low Assay / High Mass Occurs when inorganic salts (NaCl, Na₂SO₄) are trapped in the lattice during acid precipitation.Protocol B with rigorous water washing and conductivity checks.
"Oiling Out" during Recrystallization Solvent system too polar or cooling too rapid.Switch to Protocol C using a seeded, slow-cool gradient.

Core Purification Protocols

Protocol A: Activated Carbon Treatment (De-colorization)

Use this integrated step within Protocol B or C if the material is significantly discolored.

The Science: Nitro-aromatic amines often contain trace azo-impurities that are highly conjugated and deeply colored. These are non-polar and bind avidly to the high surface area of activated carbon.

  • Dissolution: Dissolve crude solid in the minimum volume of hot solvent (or dilute base if doing Protocol B).

  • Dosage: Add 5-10 wt% of Activated Carbon (e.g., Darco G-60) relative to the crude mass.

  • Contact Time: Stir vigorously at 50-60°C for 15–30 minutes. Do not boil excessively to avoid oxidizing the amine.

  • Filtration: Filter hot through a Celite® (diatomaceous earth) pad to remove all carbon fines.

  • Result: The filtrate should be a clear, lighter yellow/orange solution.

Protocol B: Acid-Base Reprecipitation (The "Coarse" Clean)

Best for removing inorganic salts and non-acidic organic impurities (e.g., unreacted nitro-chloro-anilines).

Mechanism: This molecule is amphoteric but primarily acidic (COOH). Dissolving in base deprotonates the carboxylic acid (


), making it water-soluble. Impurities that lack this acidic group remain insoluble and can be filtered off.

Step-by-Step Workflow:

  • Basification:

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 2M NaOH or saturated Na₂CO₃ while monitoring pH.

    • Target pH: 9.0 – 10.0. Do not exceed pH 12 to avoid hydrolyzing the chloro-group.

    • Stir until the solid dissolves.

  • Filtration (Clarification):

    • Filter the dark solution to remove insoluble organic by-products.

    • (Optional) Perform Protocol A (Carbon Treatment) at this stage.

  • Precipitation (Controlled Acidification):

    • Cool the filtrate to 0–5°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Step: The product will begin to precipitate as a thick slurry.

    • Target pH: Adjust to pH 2.0 – 2.5.

    • Note: Going too acidic (pH < 1) may protonate the amine (

      
      ), potentially re-dissolving some product or trapping chloride salts.
      
  • Isolation:

    • Filter the precipitate.[1][2][3]

    • Wash: Wash the cake with cold water (3x) until the filtrate conductivity is low (removing NaCl).

    • Dry in a vacuum oven at 50°C.

Protocol C: Recrystallization (The "Fine" Polish)

Best for removing regioisomers and achieving >98% HPLC purity.

Solvent Selection:

  • Primary Choice: Ethanol/Water (mixed solvent).[1][4][5]

  • Alternative: Methanol/Water or Glacial Acetic Acid (for very stubborn isomers).

Step-by-Step Workflow:

  • Saturation:

    • Place the dried solid from Protocol B in a flask.

    • Add Ethanol (95%) at boiling point dropwise until the solid just dissolves.

    • Rule of Thumb: Use approximately 10-15 mL ethanol per gram of solid.

  • Anti-Solvent Addition:

    • Remove from heat.[1] Add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once ambient, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the bright yellow/orange crystals.

    • Wash with a cold 50:50 Ethanol/Water mixture.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for purification.

PurificationWorkflow Start Crude 5-Amino-2-chloro- 4-nitrobenzoic acid Check Diagnostic Check: Color & Purity? Start->Check Dark Dark/Black Color (Oxidation Impurities) Check->Dark Significant Color Salts High Ash / Salts (Inorganic Impurities) Check->Salts Inorganics Isomers Isomeric Impurities (Close HPLC peaks) Check->Isomers Regioisomers AcidBase Protocol B: Acid-Base Reprecipitation (pH 10 -> Filter -> pH 2) Dark->AcidBase Salts->AcidBase Recryst Protocol C: Recrystallization (EtOH/Water) Isomers->Recryst Direct Path Carbon Protocol A: Activated Carbon Treatment AcidBase->Carbon During Basic Phase AcidBase->Recryst Polishing Step Carbon->Recryst After Isolation Pure Pure Product (>98% HPLC) Recryst->Pure

Caption: Integrated purification workflow prioritizing acid-base cleanup for gross impurities and recrystallization for isomeric polishing.

Troubleshooting & FAQs

Q: My product is not precipitating during Protocol B, even at pH 2.

  • Diagnosis: You may have used too much water initially, or the amino group is forming a soluble hydrochloride salt.

  • Fix:

    • Concentrate the aqueous solution under reduced pressure to reduce volume.

    • Adjust pH carefully to the Isoelectric Point (pI) . While the exact pI is compound-specific, for amino-nitro-benzoic acids, the region of lowest solubility is often between pH 2.5 and 3.5. Avoid extreme acidity (pH < 1).

Q: I have a persistent impurity at RRT 0.95 (Relative Retention Time) on HPLC.

  • Diagnosis: This is likely the 3-amino-2-chloro-6-nitro isomer or a des-chloro analog. These crystallize similarly to the target.

  • Fix: Change the recrystallization solvent. If Ethanol/Water fails, try Glacial Acetic Acid . Dissolve hot, then cool.[1] The acetylated impurities often remain in solution, or the solubility differential for isomers is sharper in acetic acid.

Q: The crystals are extremely fine and clog the filter.

  • Diagnosis: "Crash cooling" (cooling too fast) caused rapid nucleation.

  • Fix: Re-dissolve the material.[1][2][4] Allow it to cool to room temperature over 3-4 hours. Do not apply ice until substantial crystal growth has occurred. Seeding the solution with a tiny crystal of pure material at the saturation point can also encourage larger crystal growth.

Analytical Validation

Confirm purity using these parameters.

  • HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile with 0.1% H3PO4). The nitro group makes the compound UV active at 254 nm and 280 nm.

  • 1H NMR (DMSO-d6): Look for two distinct aromatic singlets (due to the tetra-substituted ring pattern).

    • Proton at C3 (between Cl and NO2) will be deshielded (downfield).

    • Proton at C6 (between NH2 and COOH) will be shielded relative to C3.

    • Broad singlet for NH2 (exchangeable) and very broad singlet for COOH (11-13 ppm).

References

  • BenchChem. Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. (Accessed 2026). Link (General methodology for nitro-amino-benzoic acid purification).

  • National Institutes of Health (NIH). PubChem Compound Summary for 5-Amino-2-nitrobenzoic acid. (Accessed 2026). Link (Physicochemical properties of structural analogs).

  • Organic Syntheses. p-Nitrobenzoic Acid Purification Protocols. Coll. Vol. 1, p.392 (1941). Link (Foundational acid-base precipitation techniques for nitrobenzoic acids).

  • Shree Chemopharma. 5 Amino 2 Chloro Benzoic Acid Specifications.Link (Industrial specifications and impurity profiles).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Amination of Nitrobenzoic Acids

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the amination of nitrobenzoic acids. This document move...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the amination of nitrobenzoic acids. This document moves beyond simple protocols to explain the underlying principles of reaction design, helping you troubleshoot common issues and optimize conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the amination of nitrobenzoic acids?

There are three principal routes for forming the C-N bond in this context, each with distinct advantages and limitations:

  • Nucleophilic Aromatic Substitution (SNA r): This is the most direct method, where a good leaving group (typically a halogen) on the nitrobenzoic acid is displaced by an amine. The reaction is facilitated by the strong electron-withdrawing properties of the nitro and carboxylic acid groups, which activate the aromatic ring for nucleophilic attack.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used cross-coupling reaction that forms C-N bonds between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base.[3][4] This method offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[3][5]

  • Copper-Catalyzed Ullmann Condensation: A classical method involving the reaction of an aryl halide with an amine, catalyzed by copper.[6] It often requires harsh reaction conditions, such as high temperatures, but remains a valuable tool for specific applications.[1][6]

Q2: How do I choose the right amination method for my specific nitrobenzoic acid derivative?

The choice depends on the substrate, the amine, and available laboratory equipment. The following decision workflow can guide your selection.

start Start: Select Amination Strategy substrate_check Is your nitrobenzoic acid substituted with a good leaving group (Cl, Br, I)? start->substrate_check snar_check Do you have access to a microwave reactor? substrate_check->snar_check Yes bu_path Buchwald-Hartwig Amination: - Broadest scope for amines & aryl halides [11] - Milder conditions than Ullmann - Requires careful selection of  ligand and base [19] substrate_check->bu_path No (Consider functionalizing first or denitrative coupling if applicable) snar_path Yes no_lg_path No mw_snar Microwave-Assisted SNAr: - Fast, high-yielding [4] - Often catalyst-free [7] - Excellent for many primary/secondary amines snar_check->mw_snar Yes conv_snar Conventional SNAr: - Requires thermal heating - May require base - Good starting point snar_check->conv_snar No end End: Optimized Protocol bu_path->end Proceed mw_snar->end Proceed conv_snar->end Proceed ullmann_path Ullmann Condensation: - Use if Pd-catalysis fails - Often requires high temperatures [7] - Good for certain N-H heterocycles ullmann_path->end Proceed

Caption: Decision workflow for selecting an amination method.

Q3: Does the carboxylic acid group need to be protected during amination?

Generally, no. For most SNAr and Buchwald-Hartwig reactions, the carboxylic acid does not interfere and does not require protection.[7] In fact, its electron-withdrawing nature is beneficial in SNAr reactions.[1] However, the acidic proton will react with the strong bases often used in Buchwald-Hartwig aminations, so an additional equivalent of base must be added to account for this.

Q4: Can the nitro group be accidentally reduced during the reaction?

Yes, this is a critical consideration. The nitro group is susceptible to reduction by various reagents.[8] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is highly efficient at reducing nitro groups and should be avoided if the nitro functionality is to be retained.[9][10] Similarly, strong reducing agents like LiAlH₄ will reduce the nitro group.[10] If a reduction is intended as a separate step, milder and more chemoselective reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are preferred.[10][11]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from several factors. Systematically investigate the following possibilities.[12]

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[12] For thermally driven reactions, consider increasing the temperature. For microwave-assisted synthesis, temperatures of 80-120°C for 5-30 minutes are typical.[7]
Reagent/Catalyst Issues Degradation of catalyst; poor quality solvents or amine source.For Buchwald-Hartwig reactions, ensure the palladium catalyst and phosphine ligand are not oxidized. Use anhydrous solvents if the reaction is moisture-sensitive.[12] Verify the concentration of your amine source (e.g., aqueous ammonia).
Inefficient Purification Significant product loss during workup and recrystallization.Optimize the pH during product precipitation. For these acidic products, careful acidification (pH ~3-4) after the reaction is key to maximizing precipitation.[12] When recrystallizing, use the minimum amount of hot solvent required for dissolution to prevent loss of product in the mother liquor.[13]
Side Reactions Formation of byproducts consumes starting material.Review the reaction conditions for potential side reactions (see Q2 below). Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if oxidative side products are suspected.

Q2: I am observing unexpected spots on my TLC plate. What are the likely side products and how can they be minimized?

Unexpected spots usually indicate the formation of isomers or products from side reactions.

  • Isomeric Impurities: If your synthesis begins with the nitration of a substituted benzoic acid (e.g., 2-chlorobenzoic acid), the formation of regioisomers can occur.[12]

    • Mitigation: Carefully control the nitration temperature, keeping it below 10°C (ideally 0-5°C) during the addition of the nitrating mixture. This minimizes the formation of undesired isomers.[12]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a known side reaction in Buchwald-Hartwig amination.[3]

    • Mitigation: Re-evaluate your choice of ligand and base. Some ligand systems are more prone to this side reaction. Ensure the reaction is free of water and other protic sources that can facilitate this pathway.

  • Products of Nitro Group Reduction: If any reducing agents are present, you may form the corresponding amino-benzoic acid.

    • Mitigation: Scrutinize all reagents to ensure no reducing agents are present. If using a metal catalyst, ensure it is not facilitating undesired hydrogenation.

Q3: My purified product is discolored (e.g., brown or dark yellow). What is the cause and how can I fix it?

Discoloration is often due to trace, highly colored impurities or oxidation of the aromatic amine product.[13]

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[13]

  • Solution 2: Work Under an Inert Atmosphere. If the product is known to be air-sensitive, performing the purification steps (especially filtration and drying) under an inert atmosphere like nitrogen or argon can prevent oxidation.[13]

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool very slowly. If the problem persists, the chosen solvent system is likely unsuitable. A mixed solvent system, such as ethanol/water, where the compound is soluble in the hot "good" solvent (ethanol) and insoluble in the "poor" solvent (water), can be very effective.[13]

start Start: Low Yield or Impure Product tlc_check Was reaction monitored to completion via TLC? start->tlc_check optimize_time Action: Increase reaction time and/or temperature. Continue monitoring. tlc_check->optimize_time No reagent_check Were high-purity, anhydrous reagents and solvents used? tlc_check->reagent_check Yes incomplete No complete Yes end Goal: Pure Product, Optimized Yield optimize_time->end purification_check Was purification optimized? (e.g., pH for precipitation, minimal hot solvent for recrystallization) reagent_check->purification_check Yes replace_reagents Action: Use fresh, high-purity reagents. Dry solvents if reaction is moisture-sensitive. reagent_check->replace_reagents No side_reactions Problem likely due to side reactions. Analyze byproducts (LC-MS, NMR) and adjust conditions (e.g., temp, catalyst, atmosphere). purification_check->side_reactions Yes optimize_purification Action: Adjust workup pH. Optimize recrystallization solvent and cooling rate. [1, 2] purification_check->optimize_purification No replace_reagents->end side_reactions->end optimize_purification->end

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-2-chloro-4-nitrobenzoic acid

Introduction for the Practicing Scientist Welcome to the technical support guide for 5-Amino-2-chloro-4-nitrobenzoic acid. This molecule is a key building block in organic synthesis, particularly in the development of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Practicing Scientist

Welcome to the technical support guide for 5-Amino-2-chloro-4-nitrobenzoic acid. This molecule is a key building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its trifunctional nature—possessing amino, chloro, and nitro groups on a benzoic acid scaffold—makes it highly versatile. However, this reactivity also presents a significant challenge: the formation of closely related isomeric impurities during synthesis.

These impurities, often differing only in the substitution pattern on the aromatic ring, can have nearly identical physical properties to the target molecule, making their removal a non-trivial task. This guide provides field-proven troubleshooting advice, detailed purification protocols, and analytical methods to help you achieve the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude 5-Amino-2-chloro-4-nitrobenzoic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common pathway is the nitration of an aminobenzoic acid precursor. During this electrophilic aromatic substitution, the directing effects of the existing groups can lead to the formation of several regioisomers.

Impurity NameStructureRationale for Formation
3-Amino-2-chloro-4-nitrobenzoic acid IsomerSlight variations in reaction conditions (temperature, acid concentration) can alter the regioselectivity of nitration.
Starting Material Carryover e.g., 2-chloro-5-aminobenzoic acidIncomplete nitration reaction.
Dinitro byproducts e.g., 5-Amino-2-chloro-x,y-dinitrobenzoic acidOver-nitration if the reaction is not carefully controlled.[1]

Q2: Why are these isomeric impurities so difficult to remove?

A2: Isomers of substituted benzoic acids often share very similar physical and chemical properties.[2][3] They typically have comparable pKa values, polarities, and molecular weights. This similarity means that standard purification techniques like simple recrystallization or extraction may not provide adequate separation, as the impurities can co-crystallize or partition with the main product.[4]

Q3: My crude product is a dark, off-color powder. What causes this and how can I fix it?

A3: Discoloration in aromatic amines is frequently caused by the oxidation of the amino group, forming highly colored quinone-like impurities.[5] This can be resolved during the purification process.

  • Solution: Perform a treatment with activated charcoal during recrystallization. After dissolving your crude product in a suitable hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal.[5][6] The charcoal's high surface area will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Q4: What is the first analytical step I should take to assess the purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most powerful and recommended initial technique.[6] A reversed-phase HPLC method can effectively separate the main compound from its isomers and other impurities, providing a quantitative measure of purity.[7] Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative check to develop the separation method before moving to HPLC or column chromatography.

Troubleshooting Purification: Protocols and Methodologies

Choosing Your Primary Purification Strategy

The choice of purification method depends on the initial purity of your crude material and the scale of your experiment. This workflow provides a decision-making framework.

Purification_Strategy cluster_0 Purity Assessment cluster_1 Purification Path Start Crude Product Purity_Check Assess Purity by HPLC Start->Purity_Check Decision Purity Level? Purity_Check->Decision Recrystallization Fractional Recrystallization Decision->Recrystallization > 90% Chromatography Column Chromatography Decision->Chromatography < 90% Final_Purity Final Purity Check (>99%) Recrystallization->Final_Purity Chromatography->Final_Purity

Caption: Purification Strategy Selection Workflow.

Protocol 1: Fractional Recrystallization for High-Purity Material (>90%)

Fractional recrystallization is effective when there is a moderate difference in solubility between the desired product and its impurities in a specific solvent system. The principle relies on the target compound being less soluble than the impurities in the chosen solvent upon cooling, allowing it to crystallize out selectively.

Step-by-Step Protocol:

  • Solvent Selection: The key to success is finding the right solvent or solvent system. The ideal solvent should dissolve the crude product completely at high temperatures but poorly at low temperatures.[4] For substituted benzoic acids, polar protic solvents or mixtures are often effective.[8]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Amino-2-chloro-4-nitrobenzoic acid. Add the minimum amount of the chosen hot solvent (or "good" solvent if using a mixed system) to completely dissolve the solid. Gentle heating on a hot plate with stirring is recommended.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for 5-10 minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.

    • Mixed Solvent: To the hot, clear solution, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).[5] Re-heat gently until the solution is clear again, then allow it to cool slowly as described above.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly in a vacuum oven.

Recommended Solvent Systems:

Solvent SystemTypeRationale
Ethanol / Water MixedEthanol is a good solvent for many substituted benzoic acids, while water acts as an effective anti-solvent, allowing for fine-tuned control of solubility.[5]
Methanol / Water MixedSimilar to ethanol/water, this system is effective for polar compounds.[9]
Ethyl Acetate / Heptane MixedA less polar option. Ethyl acetate serves as the good solvent, with heptane as the anti-solvent.[9]
Protocol 2: Preparative Column Chromatography for Low-Purity Material (<90%)

When isomeric impurities are present in significant quantities, column chromatography provides superior separation power. This technique relies on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Step-by-Step Protocol:

  • TLC Method Development: Before running a large column, develop the separation on a Thin-Layer Chromatography (TLC) plate. The goal is to find a mobile phase that gives good separation between the spot for the desired product and the impurity spots, with a retention factor (Rf) for the product of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Amino-2-chloro-4-nitrobenzoic acid.

Analytical Methods for Purity Confirmation

Verifying the purity of the final product is a critical step. HPLC is the gold standard for this analysis.

HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method.[7] Method optimization may be required based on your specific system and the nature of the impurities.[10]

ParameterRecommended ConditionRationale & Notes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for separating aromatic compounds.[7] Phenyl or PFP columns can offer alternative selectivity for positional isomers.[11]
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in WaterB: AcetonitrileAn acidic modifier is used to suppress the ionization of the carboxylic acid group, leading to better peak shape.[12][13] Formic acid is preferred for MS compatibility.[14]
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 70% A, 30% B). If separation is poor, a gradient elution (increasing %B over time) will be more effective.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic nitro compounds have strong absorbance in the UV region.
Sample Prep Dissolve sample in mobile phase or a 50:50 mix of water:acetonitrile to a concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter.[7]Proper sample preparation is essential to prevent column clogging and ensure accurate results.[15]

A successful analysis will show a single, sharp, symmetrical peak for the 5-Amino-2-chloro-4-nitrobenzoic acid, well-resolved from any impurity peaks. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Jin, H., & Liu, D. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-amino-2-chloro-4-sulfo- on Newcrom R1 HPLC column.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • BenchChem. (n.d.). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Department of Chemistry, University of [Not Specified]. (n.d.). Recrystallization of Benzoic Acid.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • In-Situ Inc. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzoic acid Pharmaceutical Secondary Standard.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Nitration of Halogenated Benzoic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of halogenated benzoic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of halogenated benzoic acids. This common yet sensitive reaction is pivotal in synthesizing a wide array of intermediates for pharmaceuticals and fine chemicals. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to help you navigate the complexities of this electrophilic aromatic substitution.

Troubleshooting Guide

Q1: My nitration of a halogenated benzoic acid is resulting in a low yield of the desired product. What are the most likely causes and how can I fix this?

A1: Low yields in the nitration of halogenated benzoic acids are a frequent issue stemming from several key factors. The primary culprits are often related to the deactivating nature of the substituents, reaction conditions, and work-up procedures.

  • Inherent Substrate Reactivity: Halogenated benzoic acids are inherently deactivated towards electrophilic aromatic substitution. Both the halogen and the carboxylic acid groups are electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile.[1][2][3][4]

    • The Carboxylic Acid Group (-COOH): This group is a strong deactivator and a meta-director due to its electron-withdrawing resonance and inductive effects.[5]

    • The Halogen Group (-F, -Cl, -Br, -I): Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect.[1][2][3] However, they are ortho-, para-directors.

  • Inadequate Temperature Control: This is a critical factor. Nitration reactions are highly exothermic.[6][7] If the temperature is not kept low (typically between 0°C and 30°C), side reactions such as dinitration or oxidation can occur, leading to a lower yield of the desired mononitrated product.[7] It is crucial to maintain a consistently low temperature, especially during the addition of the nitrating mixture.[7][8]

  • Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added slowly to the solution of the halogenated benzoic acid.[7] Rapid addition can cause a sudden temperature spike, promoting the formation of by-products.[7]

  • Presence of Water: Water can hinder the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[7][9] Ensure that all glassware is thoroughly dried and that concentrated acids are used.

  • Loss During Work-up: Significant product loss can occur during the isolation and purification steps.

    • Incomplete Precipitation: When quenching the reaction by pouring it over ice, ensure a sufficient amount of ice is used to fully precipitate the product.[7]

    • Washing: Use ice-cold water and solvents for washing the crude product to minimize its dissolution.[7]

Optimization Strategies:

ParameterRecommendationRationale
Temperature Maintain at 0-15°C during reagent addition and for a period thereafter.[7][8]Minimizes side reactions like dinitration and oxidation.[7]
Reagent Addition Add the nitrating mixture dropwise with vigorous stirring.[7]Prevents localized overheating and ensures homogenous reaction conditions.
Reaction Time Monitor the reaction by TLC or HPLC to determine the point of maximum conversion.Insufficient time leads to incomplete reaction, while excessive time can promote side-product formation.
Work-up Pour the reaction mixture slowly onto a large excess of crushed ice with stirring.[7]Ensures rapid cooling, dilution of the acid, and complete precipitation of the solid product.[10]
Purification Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[7]Removes unreacted starting material and isomeric impurities.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of multiple isomers is a common challenge due to the competing directing effects of the halogen and carboxylic acid groups.

  • Understanding Directing Effects:

    • -COOH group: A meta-director.[5]

    • Halogen group: An ortho-, para-director.[2][3]

The regiochemical outcome depends on the position of the halogen and the reaction conditions. For instance, in the nitration of 4-bromobenzoic acid, the incoming nitro group is directed to the position meta to the carboxylic acid and ortho to the bromine, resulting in 4-bromo-3-nitrobenzoic acid.[11] Steric hindrance can also play a significant role. For example, substitution at the position between the two existing groups is often disfavored.[12]

Strategies to Enhance Regioselectivity:

  • Strict Temperature Control: As mentioned, lower temperatures generally favor the thermodynamically more stable product and can reduce the formation of undesired isomers.[8]

  • Choice of Nitrating Agent: While the standard mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents under different conditions might offer improved selectivity in some cases.

  • Steric Hindrance: The size of the halogen can influence the ortho/para ratio. Larger halogens like bromine and iodine will sterically hinder attack at the ortho position more than fluorine or chlorine.[13][14]

Q3: My reaction mixture turned dark, and I isolated a tar-like substance instead of a crystalline product. What went wrong?

A3: The formation of a dark, tarry substance is usually an indication of oxidative side reactions or over-nitration.[15]

  • Excessive Temperature: This is the most common cause. If the reaction temperature is allowed to rise uncontrollably, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aromatic ring and the formation of complex, polymeric by-products.

  • Highly Activating Substrates: While halogenated benzoic acids are generally deactivated, other functional groups on the ring could be strongly activating, making the substrate too reactive under standard nitrating conditions, leading to multiple nitrations and decomposition.[15]

  • Incorrect Stoichiometry: Using a large excess of nitric acid can increase the likelihood of oxidation and dinitration.

Corrective Actions:

  • Ensure Efficient Cooling: Use an ice-salt bath to maintain a low temperature throughout the reaction.[7]

  • Slow Reagent Addition: Add the nitrating mixture very slowly, monitoring the temperature closely.[7][8]

  • Appropriate Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess.

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in the nitration reaction?

A: Concentrated sulfuric acid serves two crucial functions in aromatic nitration. Firstly, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9][16][17][18] Secondly, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion.[9][16] This prevents the water from diluting the nitric acid and shifting the equilibrium away from the formation of the nitronium ion, thus ensuring the reaction proceeds efficiently.[9][16]

Q: How can I monitor the progress of my nitration reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information about the conversion and the formation of any by-products.[15][19][20]

Q: What is the best way to purify the crude nitrated product?

A: Recrystallization is the most common and effective method for purifying solid nitrated halogenated benzoic acids.[7] A common solvent system is a mixture of ethanol and water.[7] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly, which allows for the formation of pure crystals while the impurities remain in the solution. If the product is an oil or does not precipitate, extraction with a suitable organic solvent followed by column chromatography may be necessary.[10]

Q: Are there any specific safety precautions I should take during this reaction?

A: Yes, this reaction involves the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] The addition of the nitrating mixture is highly exothermic and should be done slowly and with caution to prevent the reaction from becoming uncontrollable.[7]

Experimental Workflow & Visualization

Generalized Experimental Protocol: Nitration of a Halogenated Benzoic Acid
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Keep this mixture cold until use.[8]

  • Dissolution of the Substrate: In a separate reaction vessel, dissolve the halogenated benzoic acid in a sufficient amount of cold, concentrated sulfuric acid. Ensure the temperature is maintained below 10°C.[7]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the halogenated benzoic acid, while maintaining the reaction temperature between 0-15°C with vigorous stirring.[7][8]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the cold bath for a specified time. Monitor the reaction progress by TLC or HPLC.[15]

  • Quenching and Precipitation: Slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will cause the crude product to precipitate.[7][8][10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the solid with several portions of ice-cold water until the filtrate is neutral to pH paper.[10]

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize from a suitable solvent system.[7]

Reaction Mechanism and Key Steps

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O Ar_H Halogenated Benzoic Acid H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Ar_H->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Troubleshooting Decision Tree

Troubleshooting_Nitration cluster_LowYield Troubleshooting Low Yield cluster_Isomers Improving Regioselectivity cluster_Tar Preventing Tar Formation Start Incomplete Nitration Issue Low_Yield Low Yield Start->Low_Yield Primary Issue Multiple_Isomers Multiple Isomers Start->Multiple_Isomers Primary Issue Tar_Formation Tar Formation Start->Tar_Formation Primary Issue Check_Temp Check Temperature Control (Maintain 0-15°C) Low_Yield->Check_Temp Strict_Temp Strict Temperature Control Multiple_Isomers->Strict_Temp Drastic_Temp Drastic Temperature Control Tar_Formation->Drastic_Temp Slow_Addition Ensure Slow Reagent Addition Check_Temp->Slow_Addition Anhydrous Verify Anhydrous Conditions Slow_Addition->Anhydrous Workup_Loss Review Work-up Procedure Anhydrous->Workup_Loss Consider_Sterics Consider Steric Hindrance Strict_Temp->Consider_Sterics Check_Stoichiometry Check Reagent Stoichiometry Drastic_Temp->Check_Stoichiometry

Caption: Decision tree for troubleshooting nitration issues.

References

  • Oreate AI Blog. (2026, January 15).
  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Quora. (2021, August 1). Is sulfuric acid needed in nitrations?
  • Chemistry LibreTexts. (2023, January 22).
  • Master Organic Chemistry. (2017, September 26).
  • ECHEMI.
  • lp5.geronimo.com.br.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Arom
  • Chemistry LibreTexts. (2023, January 22). AR4.
  • Nitration of Substituted Aromatic Rings and R
  • and Benzene–Toluene Mixtures: Orient
  • Chemistry Steps. (2026, January 29).
  • Homework.Study.com. What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference.
  • Doc Brown's Chemistry. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes.
  • RSC Education. (2016, October 15).
  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids.
  • ResearchGate.
  • Chemistry LibreTexts. (2023, January 14). 16.
  • Truman ChemLab. (2017, July 15).
  • BenchChem.
  • BenchChem.

Sources

Troubleshooting

Minimizing byproduct formation in 5-Amino-2-chloro-4-nitrobenzoic acid reactions

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving 5-Amino-2-chloro-4-nitrobenzoic acid. Our focus is to provide actionable insights a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving 5-Amino-2-chloro-4-nitrobenzoic acid. Our focus is to provide actionable insights and troubleshooting strategies to minimize byproduct formation, thereby enhancing reaction yield and product purity.

Troubleshooting Guide: Isolating and Mitigating Byproduct Formation

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My post-reaction analysis (TLC, LC-MS) shows multiple unexpected spots. What are the likely byproducts?

A1: The presence of multiple spots indicates the formation of one or more side products. Based on the typical synthetic routes leading to and from 5-Amino-2-chloro-4-nitrobenzoic acid, the most common impurities are:

  • Isomeric Byproducts: These arise during the nitration of the precursor, typically o-chlorobenzoic acid. The primary isomers formed are 2-chloro-3-nitro-benzoic acid and the desired 2-chloro-5-nitro-benzoic acid.[1][2] If your synthesis involves the reduction of a dinitro precursor, you may also have positional isomers of the amino group.

  • Dinitro Compounds: Over-nitration of the aromatic ring can lead to the formation of dinitro-chloro-benzoic acid species.[1][2]

  • Dehalogenation Products: During the reduction of a nitro group to an amine via catalytic hydrogenation (e.g., using Palladium on carbon), the chloro-substituent can be reductively cleaved, resulting in an aniline derivative without the chlorine atom.[3]

  • Unreacted Starting Materials: Incomplete nitration or reduction will leave precursors like 2-chloro-4-nitrobenzoic acid in the final mixture.[4]

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products, often causing a brown or dark yellow appearance in the final product.[4]

Q2: How can I prevent the formation of isomeric and dinitro byproducts during the initial nitration step?

A2: The key to minimizing these byproducts lies in rigorous temperature control. Nitration is a highly exothermic reaction, and elevated temperatures favor the formation of undesired isomers and dinitro compounds.[1][5]

Recommended Protocol for Controlled Nitration:

  • Dissolution: Dissolve the starting material (e.g., o-chlorobenzoic acid) in concentrated sulfuric acid.

  • Cooling: Cool the solution to below 5°C, ideally between 0-5°C, using an ice-salt bath.[2][6]

  • Slow Addition: Prepare a nitrating mixture (e.g., nitric acid in sulfuric acid) and add it dropwise to the cooled solution over an extended period (e.g., 1 hour).[6] It is critical to maintain the reaction temperature below 5°C throughout the addition.

  • Stirring: After the addition is complete, continue to stir the mixture at the low temperature for several hours to ensure the reaction goes to completion.[2]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes formation of 2-chloro-3-nitro and dinitro isomers.[1][6]
Reagent Addition Slow, dropwisePrevents localized temperature spikes.
Stirring ContinuousEnsures homogenous mixing and temperature distribution.

Q3: I am losing the chloro-substituent during the nitro group reduction. How can I avoid this dehalogenation?

A3: Dehalogenation is a common side reaction when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) for reducing nitro groups on halogenated aromatic rings.[3]

Mitigation Strategies:

  • Alternative Reducing Agents: Switch to a chemical reduction method that is less prone to causing dehalogenation.

    • Tin(II) Chloride (SnCl₂): This is a classic and highly effective method for reducing aromatic nitro groups without affecting aryl halides. The reaction is typically carried out in an acidic medium like concentrated hydrochloric acid.[3]

    • Raney Nickel: This catalyst can be used for hydrogenation and often shows good tolerance for halogen substituents, especially under controlled conditions.[3]

  • Modify Hydrogenation Conditions: If you must use Pd/C, you can sometimes suppress dehalogenation by adding a catalyst poison or modifying the solvent and base. However, this often requires extensive optimization.

Q4: My final product is discolored (brown/dark yellow). How can I obtain the expected light-yellow crystalline solid?

A4: Discoloration is typically due to the oxidation of the amino group or the presence of highly colored impurities.[4]

Purification Protocol:

  • Activated Charcoal Treatment: During recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble materials.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Inert Atmosphere: If oxidation is a persistent issue, perform the purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air exposure.[4]

Byproduct Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing byproduct formation.

Byproduct_Troubleshooting cluster_analysis Identify Byproduct cluster_solution Implement Solution start Impure Product Detected (TLC, LC-MS, NMR) byproduct_type What is the mass/structure of the main impurity? start->byproduct_type isomeric Isomeric Impurity (Same Mass) byproduct_type->isomeric e.g., 2-chloro-3-nitro... dehalogenated Dehalogenated Product (Mass - Cl + H) byproduct_type->dehalogenated dinitro Dinitro Product (Mass + NO2) byproduct_type->dinitro starting_material Unreacted Starting Material byproduct_type->starting_material solution_nitration Optimize Nitration: - Control Temp (0-5°C) - Slow Reagent Addition isomeric->solution_nitration solution_reduction Change Reduction Method: - Use SnCl2/HCl - Try Raney Nickel dehalogenated->solution_reduction dinitro->solution_nitration solution_completion Drive Reaction to Completion: - Increase Reaction Time - Check Reagent Quality starting_material->solution_completion

Caption: A troubleshooting workflow for identifying and mitigating common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid?

A1: The three most critical parameters are:

  • Temperature during Nitration: As detailed above, maintaining a temperature of 0-5°C is crucial to ensure regioselectivity and prevent over-nitration.[1][6]

  • Choice of Reducing Agent: The selection of the reducing agent for the nitro group is critical to avoid side reactions like dehalogenation.[3]

  • pH during Workup/Isolation: For compounds with both acidic (carboxylic acid) and basic (amino) functional groups, the pH of the aqueous solution determines their solubility. Careful adjustment of pH is essential to maximize precipitation and yield during product isolation. For a similar compound, precipitating at a pH of 2.5 to 3.5 was found to be optimal.[1][2]

Q2: What analytical techniques are recommended for monitoring reaction progress and final purity?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting materials and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative purity analysis of the final product and for separating and quantifying closely related byproducts. A C18 reverse-phase column with a gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown byproducts, which provides critical clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the final structure of the desired product and for characterizing the structure of any isolated byproducts.

Q3: What is a reliable general protocol for purifying the crude product?

A3: Recrystallization is the most common and effective method for purifying the crude product.[4][6]

General Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[4]

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Common Byproduct Formation Pathways

The diagram below illustrates potential pathways for the formation of common byproducts during a typical synthesis.

Byproduct_Pathways Start o-Chlorobenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor 2-Chloro-5-nitrobenzoic Acid (Desired Precursor) Nitration->Precursor Controlled Temp (0-5°C) Isomer Isomeric Byproduct (2-Chloro-3-nitro...) Nitration->Isomer High Temp Dinitro Dinitro Byproduct Nitration->Dinitro High Temp / Excess HNO3 Reduction Reduction of Nitro Group Precursor->Reduction FinalProduct 2-Amino-5-chlorobenzoic Acid (Example Target) Reduction->FinalProduct e.g., SnCl2/HCl Dehalogenated Dehalogenated Product Reduction->Dehalogenated e.g., Pd/C, H2

Caption: Synthetic pathways showing the formation of common byproducts.

References

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (2012). Journal of Materials Chemistry C. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, H., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Retrieved from [Link]

  • Deese, R. F. (1937). PREPARATION OF 2-CHLORO-5-AMINO BENZOIC ACID. United States Patent Office. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Optimization

5-Amino-2-chloro-4-nitrobenzoic acid stability and degradation issues

This guide serves as a technical support resource for 5-Amino-2-chloro-4-nitrobenzoic acid (CAS: 193481-80-0 / Analogous structures), addressing stability, degradation, and experimental troubleshooting. Executive Technic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for 5-Amino-2-chloro-4-nitrobenzoic acid (CAS: 193481-80-0 / Analogous structures), addressing stability, degradation, and experimental troubleshooting.

Executive Technical Summary

5-Amino-2-chloro-4-nitrobenzoic acid is a highly functionalized aromatic building block used in the synthesis of antibacterial agents, antineoplastics, and high-performance dyes. Its reactivity is governed by a "push-pull" electronic system: the electron-donating amino group (C5) and the electron-withdrawing nitro (C4) and chloro (C2) groups. This substitution pattern creates specific stability challenges, primarily involving thermal decarboxylation , photochemical oxidation , and zwitterionic solubility behavior .

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Structure Benzoic acid core with ortho-chloro, para-nitro, and meta-amino substituents.
Appearance Yellow to orange crystalline powder (due to

transition in nitro-aniline motif).
Solubility Amphoteric (Zwitterionic). Poor in neutral water; soluble in DMSO, MeOH, and aqueous base (

).
pKa (Predicted)

Major Hazard Skin/Eye Irritant.[1] Potential mutagen (nitroaromatic).

Stability & Degradation Troubleshooting (Q&A)

Category A: Storage & Physical Stability[1][4]

Q1: The compound has turned from bright yellow to a dark brown/reddish solid. Is it still usable? Diagnosis: Oxidative Degradation (Photolysis). The ortho-relationship between the amino and nitro groups makes this compound susceptible to photo-oxidation. Exposure to UV/visible light promotes the formation of azo-dimers and nitroso-intermediates, causing the darkening.

  • Action: Check purity via HPLC. If purity is

    
    , recrystallize from Ethanol/Water. If 
    
    
    
    , discard.
  • Prevention: Store in amber vials under Argon at

    
    .
    

Q2: I observe pressure buildup in the storage vial. What is happening? Diagnosis: Thermal Decarboxylation. Electron-withdrawing groups (Nitro at C4, Chloro at C2) destabilize the carboxylic acid, lowering the activation energy for decarboxylation. This releases


 gas and yields 3-chloro-4-nitroaniline .
  • Critical Threshold: Avoid bulk storage above

    
    .
    
  • Validation: Run LC-MS. A mass shift of

    
     (M-COOH) confirms decarboxylation.
    
Category B: Chemical Reactivity & Synthesis Issues

Q3: The Sandmeyer reaction (diazotization) is failing or giving low yields. Why? Diagnosis: Deactivated Amine / Steric Hindrance. The amino group at C5 is flanked by the bulky nitro group at C4. Furthermore, the strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, making diazotization sluggish.

  • Solution: Use Nitrosylsulfuric acid (

    
    ) in concentrated 
    
    
    
    instead of aqueous
    
    
    . The anhydrous, highly acidic conditions stabilize the diazonium salt and overcome deactivation.

Q4: I cannot get the compound to dissolve in my reaction solvent (DCM/Toluene). Diagnosis: Zwitterionic Lattice Energy. In non-polar solvents, the molecule exists as a stable zwitterion (internal salt between


 and 

), leading to extremely high lattice energy and insolubility.
  • Protocol:

    • For Coupling: Use polar aprotic solvents (DMF, NMP).

    • For Extraction: Do not use neutral water. Adjust aqueous phase to pH 1 (protonates carboxylic acid

      
       soluble in organic) or pH 10 (deprotonates amine 
      
      
      
      soluble in water).

Degradation Pathways & Logic

The following diagram illustrates the primary degradation routes triggered by environmental stress.

DegradationPathways Parent 5-Amino-2-chloro- 4-nitrobenzoic Acid Decarb 3-Chloro-4-nitroaniline (Decarboxylation Product) Parent->Decarb Heat (>50°C) -CO2 Azo Azo-Dimer / Oxidation Species (Dark Color) Parent->Azo UV Light / Air Oxidation Lactam Cyclized Artifacts (Rare/High T) Parent->Lactam Activation Agents (e.g., SOCl2)

Figure 1: Primary degradation pathways. Thermal stress leads to CO2 loss, while light exposure drives oxidative dimerization.

Analytical Method: Stability-Indicating HPLC[1]

To accurately assess purity and detect the "Decarboxylation impurity" (3-chloro-4-nitroaniline), use this validated protocol.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18),

,

Standard reversed-phase stationary phase.
Mobile Phase A Water +

Formic Acid
Acidic pH suppresses ionization of COOH (

), preventing peak tailing.
Mobile Phase B Acetonitrile +

Formic Acid
Organic modifier for elution.
Gradient 5% B to 95% B over 15 minEnsures separation of the polar parent acid (early eluting) from the non-polar decarboxylated amine (late eluting).
Detection UV @ 254 nm & 330 nm330 nm is specific for the nitroaniline chromophore.
Flow Rate

Standard flow.

Troubleshooting HPLC Artifacts:

  • Split Peaks: Sample solvent mismatch. Dissolve sample in the starting mobile phase (5% ACN / 95% Water). If insoluble, use minimal DMSO and dilute with Mobile Phase A.

  • Ghost Peaks: Check for carryover. The nitro-amine functionality can stick to stainless steel. Use a needle wash of 50:50 MeOH:Water.

References & Authority

  • Nitrobenzoic Acid Thermal Stability :

    • Study of polymorphisms in 2-chloro-4-nitrobenzoic acid. Barsky, I., et al. (2008). New Journal of Chemistry. (Demonstrates thermal instability and polymorphism of the parent scaffold).

  • Degradation Pathways :

    • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid. Prakash, D., et al. (2011). Applied and Environmental Microbiology. (Details microbial and oxidative breakdown of the chloronitrobenzoic core).

  • Synthesis & Reactivity :

    • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid. (2012). (Provides context on nucleophilic substitution patterns in this class of molecules).

  • HPLC Methodology :

    • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific Application Note. (Basis for the acidic mobile phase selection).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid. As a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid. As a key intermediate in the development of complex pharmaceutical and specialty chemical products, a robust and scalable synthesis is paramount. This document provides in-depth technical guidance, detailed protocols, and a comprehensive troubleshooting framework to address challenges encountered during laboratory-scale and pilot-plant production.

Core Synthesis Strategy: A Two-Step Approach

The most reliable and scalable synthetic route to 5-Amino-2-chloro-4-nitrobenzoic acid proceeds via a two-step pathway starting from 2-chlorobenzoic acid. This strategy involves:

  • Regioselective Dinitration: The controlled dinitration of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-4,5-dinitrobenzoic acid.

  • Chemoselective Mono-Reduction: The selective reduction of the nitro group at the C5 position to an amino group, yielding the final product.

This approach is favored because it allows for precise control over the introduction of functional groups, minimizing the formation of difficult-to-separate isomers that can arise from other synthetic sequences.

A 2-Chlorobenzoic Acid B 2-chloro-4,5-dinitrobenzoic acid A->B Step 1: Dinitration (HNO₃ / H₂SO₄) C 5-Amino-2-chloro-4-nitrobenzoic acid B->C Step 2: Selective Reduction (e.g., Na₂S / NaSH)

Caption: The primary two-step synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Dinitration of 2-Chlorobenzoic Acid

Q1: My dinitration reaction yields are consistently low, and I see a significant amount of starting material remaining. What's going wrong?

A1: Low conversion is typically linked to three factors: nitrating agent potency, reaction temperature, or reaction time.

  • Causality: The nitration of an already deactivated ring (due to the chloro- and carboxylic acid groups) is a sluggish reaction that requires a potent nitrating agent and sufficient thermal energy to proceed to completion.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, properly prepared nitrating mixture (e.g., concentrated nitric acid in fuming sulfuric acid/oleum) to ensure sufficient electrophilic strength. Moisture can significantly reduce the potency of the nitrating agent.

    • Temperature Control: While initial addition should be done at low temperatures (0-10°C) for safety, the reaction often needs to be gently warmed to drive it to completion.[1] A temperature of 50-60°C is often required after the initial exothermic phase.[1]

    • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Do not proceed with the work-up until the starting material spot is faint or absent.

    • Reaction Time: Ensure the mixture is stirred for a sufficient duration (often several hours) after the addition of the nitrating agent is complete.[2]

Q2: My product is contaminated with a significant amount of the wrong isomer (e.g., 2-chloro-3,5-dinitrobenzoic acid). How can I improve the regioselectivity for the desired 4,5-dinitro product?

A2: Regioselectivity in electrophilic aromatic substitution is almost entirely dictated by kinetic control, which is highly dependent on temperature.

  • Causality: The chloro- and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively, but both are deactivating. The substitution pattern is a complex interplay of these electronic effects. Lower temperatures favor the thermodynamically more stable product, which in this case is the desired 4,5-isomer.

  • Troubleshooting Steps:

    • Strict Temperature Control: The single most critical parameter is maintaining a low temperature (ideally below 5°C) during the dropwise addition of the nitrating agent.[3] This minimizes the formation of undesired isomers by reducing the activation energy available for competing reaction pathways.

    • Slow Reagent Addition: Add the nitrating mixture very slowly to the dissolved 2-chlorobenzoic acid. This prevents localized temperature spikes that can dramatically reduce regioselectivity.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and concentration profile.

Part 2: Selective Reduction of 2-chloro-4,5-dinitrobenzoic acid

Q3: My reduction reaction is producing the di-amino byproduct (2-chloro-4,5-diaminobenzoic acid) instead of the desired mono-amino product. How can I achieve selectivity?

A3: Achieving mono-reduction requires precise control over the reducing agent's stoichiometry and reaction conditions. Powerful reducing agents like catalytic hydrogenation with Pd/C or SnCl₂ in excess will often lead to complete reduction of both nitro groups.[4]

  • Causality: The nitro group at the C5 position is generally more sterically accessible and may be slightly more electron-deficient, making it more susceptible to initial reduction. Chemoselective reduction is achieved by using a milder reducing agent or a stoichiometric amount of a stronger one under controlled conditions.

  • Recommended Method (Zinin Reduction): The use of sulfide or polysulfide salts (e.g., sodium sulfide, sodium hydrosulfide, or ammonium sulfide) is the classic and most effective method for this transformation.

  • Troubleshooting Steps:

    • Choice of Reagent: Switch to sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium.

    • Control Stoichiometry: Carefully control the molar equivalents of the sulfide reagent. You will typically need between 1.5 and 2.5 equivalents for the selective reduction of one nitro group. An excess will lead to the di-amino byproduct.

    • pH and Temperature Control: The reaction is often pH-sensitive. Maintain a basic pH during the reaction. Gentle heating may be required, but monitor the reaction closely by TLC to avoid over-reduction.

Q4: The reduction is incomplete, leaving a mixture of starting material and product that is difficult to separate. How can I push the reaction to completion without over-reducing?

A4: This is a common process optimization challenge.

  • Troubleshooting Steps:

    • Incremental Reagent Addition: Instead of adding all the reducing agent at once, add it in portions. Monitor the reaction by TLC after each addition until the starting material is consumed.

    • Temperature Adjustment: If the reaction stalls, a modest increase in temperature (e.g., to 50-70°C) can increase the reaction rate. Be prepared to cool the reaction quickly once the starting material is consumed.

    • Extended Reaction Time: Sometimes, simply increasing the stirring time at a moderate temperature is sufficient to achieve full conversion.

Part 3: Purification

Q5: My final product is dark brown or black, not the expected yellow/orange crystalline solid. What is the cause and how can I purify it?

A5: Discoloration is almost always due to aerial oxidation of the aromatic amino group or the presence of highly colored polymeric impurities.

  • Causality: Aromatic amines, especially when impure or in solution, are susceptible to oxidation, which forms highly colored quinone-like structures.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture). Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 10-15 minutes. The charcoal will adsorb the colored impurities.[5]

    • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.[5]

    • Recrystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.[5]

    • Work Under Inert Atmosphere: For high-purity material, performing the final purification steps under a nitrogen or argon atmosphere can prevent oxidation.[5]

Quantitative Data & Reaction Parameters

The following table summarizes typical reaction conditions for scaling up this synthesis. Note that specific parameters may require optimization based on the scale and equipment used.

ParameterStep 1: DinitrationStep 2: Selective Reduction
Key Reagents 2-chlorobenzoic acid, HNO₃, H₂SO₄ (oleum)2-chloro-4,5-dinitrobenzoic acid, Na₂S·9H₂O
Solvent Sulfuric AcidWater / Ethanol
Temperature 0-10°C (addition), then 50-60°C60-80°C
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%70-85%
Purification Precipitation on ice, water washAcidification, Recrystallization from Ethanol/Water
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4,5-dinitrobenzoic acid

Materials:

  • 2-chlorobenzoic acid (15.6 g, 0.1 mol)

  • Fuming Sulfuric Acid (20% SO₃, 80 mL)

  • Concentrated Nitric Acid (68%, 15 mL, ~0.3 mol)

  • Ice water

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the fuming sulfuric acid and cool the flask to 0°C in an ice-salt bath.

  • Slowly add the 2-chlorobenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.

  • Add the concentrated nitric acid to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60°C and hold for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a pale-yellow solid. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. The material is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid

Materials:

  • 2-chloro-4,5-dinitrobenzoic acid (24.6 g, 0.1 mol)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O, 48.0 g, 0.2 mol)

  • Water (250 mL)

  • Concentrated Hydrochloric Acid (~37%)

Procedure:

  • In a flask equipped with a reflux condenser and mechanical stirrer, dissolve the sodium sulfide nonahydrate in 150 mL of water.

  • Add the crude 2-chloro-4,5-dinitrobenzoic acid to the sulfide solution. The mixture will turn a deep red/brown color.

  • Heat the mixture to 60-70°C and stir for 3-4 hours. Monitor the reaction progress by TLC (a typical eluent is 1:1 Ethyl Acetate:Hexanes with 1% acetic acid).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Transfer the filtrate to a beaker and cool in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 3-4.

  • The product will precipitate as a yellow-orange solid. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • For further purification, recrystallize the crude product from a minimal amount of hot ethanol/water.

Troubleshooting Workflow Diagram

cluster_0 Step 1: Dinitration Issues cluster_1 Step 2: Reduction Issues N_Start Problem: Low Yield or High Impurity in Step 1 N_TLC Analyze by TLC/HPLC. Is starting material present? N_Start->N_TLC N_Isomer Is isomeric impurity >5%? N_TLC->N_Isomer No N_Sol_Time Solution: Increase reaction time/temp. Verify nitrating agent. N_TLC->N_Sol_Time Yes N_Sol_Temp Solution: Repeat with stricter temp control (<5°C). Ensure slow addition. N_Isomer->N_Sol_Temp Yes N_Continue Proceed to Step 2 N_Isomer->N_Continue No R_Start Problem: Low Yield or Byproducts in Step 2 R_TLC Analyze by TLC/HPLC. What is the main impurity? R_Start->R_TLC R_Sol_SM Solution: Add more reducing agent incrementally. Increase reaction time. R_TLC->R_Sol_SM Starting Material R_Sol_Over Solution: Reduce equivalents of Na₂S. Lower reaction temp. R_TLC->R_Sol_Over Di-amino Product R_Purify Proceed to Purification R_TLC->R_Purify Minor Impurities

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References
  • BenchChem. (2025).
  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. US2100242A.
  • PrepChem. (2023).
  • BenchChem. (2025).
  • Guidechem. (2020). How to Prepare 2-Chloro-5-nitrobenzoic Acid?.

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Amino-2-chloro-4-nitrobenzoic Acid Synthesis

The following technical guide is designed as a specialized support resource for researchers and process chemists working on the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid . It addresses the critical challenge of c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working on the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid . It addresses the critical challenge of chemoselective reduction —specifically, reducing one nitro group in a dinitro-halogenated system without causing hydrodehalogenation (loss of chlorine).

Topic: Chemoselective Reduction & Catalyst Optimization Target Molecule: 5-Amino-2-chloro-4-nitrobenzoic acid (CAS: N/A for specific isomer, analogous to 13280-60-9 derivatives) Primary Precursor: 2-Chloro-4,5-dinitrobenzoic acid

Executive Summary: The Chemoselectivity Challenge

Synthesizing 5-Amino-2-chloro-4-nitrobenzoic acid from its dinitro precursor (2-chloro-4,5-dinitrobenzoic acid) presents a dual selectivity challenge that defeats standard hydrogenation protocols:

  • Regioselectivity: You must reduce the nitro group at the 5-position while leaving the nitro group at the 4-position intact.

  • Chemoselectivity: You must prevent hydrodechlorination (cleavage of the C-Cl bond), a rapid side reaction common with Palladium (Pd) catalysts.[1]

Standard Protocol Failure: Using standard Pd/C will typically result in the formation of 3,4-diaminobenzoic acid (complete reduction and dechlorination), rendering the batch useless.

Catalyst Selection Matrix

The following table summarizes the performance characteristics of industrial catalysts for this specific transformation.

Catalyst SystemSelectivity (Cl Retention)Regioselectivity (5-NO₂ vs 4-NO₂)ActivityRecommendation
5% Pt(S)/C (Sulfided) Excellent (>99%) HighModeratePrimary Choice
1% Pt-Fe/C (Bimetallic) ExcellentVery High HighBest for Regiocontrol
5% Pd/C (Standard) Poor (<50%)LowVery HighDO NOT USE
Raney Nickel (Doped) ModerateModerateHighCost-Effective Alternative
Fe / HCl (Bechamp) ExcellentHighLowLegacy Method (Messy)

Experimental Workflow & Mechanism

Core Synthesis Pathway

The following diagram illustrates the critical decision points in the reductive pathway.

SynthesisPathway Start 2-Chloro-4,5-dinitrobenzoic acid Path1 Standard Pd/C (Uncontrolled) Start->Path1 Path2 Sulfided Pt/C or Pt-Fe/C (Controlled) Start->Path2 Product_Dehalo 3,4-Diaminobenzoic acid (Dehalogenated) Path1->Product_Dehalo Fast Reaction Product_Correct 5-Amino-2-chloro-4-nitrobenzoic acid (Target) Path2->Product_Correct Selective Red. Product_Over Diamino-chlorobenzoic acid (Over-reduction) Path2->Product_Over High Temp/Press

Caption: Divergent reaction pathways based on catalyst selection. Green path indicates the target chemoselective route.

Recommended Protocol: Sulfided Platinum Hydrogenation

Reagents:

  • Substrate: 2-Chloro-4,5-dinitrobenzoic acid (1.0 eq)[2]

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 2 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate (avoid basic solvents which promote dechlorination).

  • Inhibitor (Optional): 0.1 eq Morpholine or Thiourea (further suppresses dechlorination).

Step-by-Step:

  • Charge: Load the autoclave with substrate and solvent.

  • Catalyst Addition: Add Pt(S)/C carefully under inert atmosphere (Nitrogen purge).

  • Pressurization: Purge with H₂ three times. Set pressure to 5–10 bar (low pressure favors partial reduction).

  • Reaction: Heat to 50°C . Monitor via HPLC every 30 minutes.

    • Critical Checkpoint: Stop reaction immediately when the dinitro peak disappears. Extended stirring leads to over-reduction.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[3] Acidify to pH 3-4 to precipitate the product.

Troubleshooting Guide (Q&A)

Q1: I am losing the chlorine atom (Dehalogenation). Why is this happening?

Diagnosis: You are likely using a highly active catalyst like Pd/C or non-sulfided Pt, or your reaction temperature is too high. Technical Insight: Carbon-halogen bonds are susceptible to oxidative addition by Palladium(0). Once inserted, the bond cleaves, replacing Cl with H. Solution:

  • Switch Catalyst: Move to Sulfided Pt/C . The sulfur modifies the electronic state of the platinum, poisoning the active sites responsible for C-Cl cleavage while retaining activity for -NO₂ reduction [1].

  • Add an Inhibitor: If you must use a standard catalyst, add 0.5% thiourea or diphenylsulfide to the reaction mixture. This creates an in-situ poisoned catalyst.

  • Acidic Media: Ensure the reaction medium is slightly acidic (e.g., acetic acid). Basic conditions accelerate dehalogenation.

Q2: I am reducing BOTH nitro groups to amines. How do I stop at the mono-amine?

Diagnosis: Over-reduction due to lack of steric differentiation or excessive hydrogen pressure. Technical Insight: In 2-chloro-4,5-dinitrobenzoic acid, the 5-nitro group is sterically crowded by the 4-nitro and the carboxyl group but is electronically activated. The 4-nitro is para to the Cl (electron withdrawing) and ortho to the 5-nitro. Solution:

  • Kinetic Control: The reduction of the first nitro group is significantly faster than the second. Stop the reaction at 1.0 equivalent of H₂ uptake.

  • Use Pt-Fe/C: Iron-doped platinum catalysts show superior regioselectivity. The FeOx species interact with the nitro group oxygen, facilitating a specific adsorption mode that favors the reduction of the more electron-deficient nitro group first [2].

  • Lower Pressure: Operate at 1–3 bar H₂ instead of high pressure.

Q3: The reaction stalls after 50% conversion.

Diagnosis: Catalyst poisoning or amine inhibition. Technical Insight: The generated amino group (product) can bind strongly to the catalyst surface, blocking active sites. Solution:

  • Solvent Switch: Change from Methanol to Ethyl Acetate or THF . Protic solvents can sometimes stabilize the amine-catalyst complex.

  • Increase Temperature: Bump the temperature by 10°C (e.g., from 50°C to 60°C) to promote desorption of the product from the catalyst surface.

Quantitative Performance Data

Comparison of catalyst performance for chloronitro reduction (Model substrate: 2-chloronitrobenzene derivatives).

CatalystConversion (%)Selectivity to Chloro-Amine (%)Dechlorinated Byproduct (%)Ref
5% Pt(S)/C 99.599.2 0.3[1]
1% Pt-0.2% Fe/C 10099.8 <0.1[2]
5% Pd/C 10045.055.0 [3]
Raney Ni 9588.012.0[3]

References

  • BenchChem Technical Support. (2025).[1] Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents. BenchChem. Link

  • Royal Society of Chemistry. (2019). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Nanoscale Advances. Link

  • Fujifilm Wako. (2024). Chemoselective Reduction Catalysts: Pd/C(en) and Pt(S)/C. Wako Chemicals. Link

  • PrepChem. (2023). Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. Link

Disclaimer: This guide is for research purposes only. Handling of pressurized hydrogen and nitro-compounds poses explosion risks. Always conduct a safety assessment before scaling up.

Sources

Troubleshooting

Solvent effects on the purity of 5-Amino-2-chloro-4-nitrobenzoic acid

Welcome to the technical support center for 5-Amino-2-chloro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-chloro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis and purification of this key chemical intermediate. We will explore the critical role of solvent selection in achieving high purity, providing troubleshooting advice and detailed protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the purity of 5-Amino-2-chloro-4-nitrobenzoic acid?

A1: Solvent selection is arguably the most influential factor in the purification of 5-Amino-2-chloro-4-nitrobenzoic acid by recrystallization. The choice of solvent directly governs several key processes that determine the final purity of the isolated solid:

  • Differential Solubility: The fundamental principle of recrystallization is that the desired compound and its impurities exhibit different solubilities in the chosen solvent system. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while dissolving impurities either very well (so they remain in the mother liquor) or very poorly (so they can be removed by hot filtration).

  • Crystal Growth and Morphology: The solvent environment affects the kinetics of nucleation and the rate of crystal growth.[1] A well-chosen solvent promotes the formation of well-ordered, stable crystals. This ordered lattice structure is crucial as it inherently excludes impurity molecules that do not fit perfectly, leading to a significant increase in purity. The polarity of the solvent can influence the crystal packing and even which polymorphic form crystallizes.[2][3]

  • Impurity Rejection: The effectiveness of purification is a direct result of the solvent's ability to selectively dissolve impurities while allowing the target compound to crystallize. Since 5-Amino-2-chloro-4-nitrobenzoic acid is a polar molecule with acidic (carboxylic acid) and basic (amino) functional groups, its solubility is highly dependent on the solvent's properties, such as polarity and hydrogen bonding capacity.[4][5]

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal recrystallization solvent for 5-Amino-2-chloro-4-nitrobenzoic acid should possess the following characteristics:

  • High Solubility at High Temperature: The solvent must be capable of completely dissolving the crude compound when heated to near its boiling point.

  • Low Solubility at Low Temperature: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, allowing for maximum recovery of the purified product.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the cooled solvent) or nearly insoluble in the hot solvent (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility and Ease of Removal: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals without requiring excessively high temperatures or high vacuum, which could degrade the product.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the scale of the purification.

Q3: Which solvents are commonly recommended for purifying substituted nitrobenzoic acids like this one?

A3: Given the polar nature of 5-Amino-2-chloro-4-nitrobenzoic acid, polar solvents are the primary candidates for recrystallization. While specific solubility data for this exact compound is not widely published, we can infer suitable solvents from its structure and data on related compounds like 2-amino-5-nitrobenzoic acid.[6][7]

The following table summarizes potential solvents and their relevant properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Water 10080.1Excellent for highly polar compounds; often used as an anti-solvent in mixed systems. 5-Amino-2-chloro-4-nitrobenzoic acid is likely sparingly soluble in cold water.[8]
Ethanol 7824.5A very common and effective solvent for polar organic molecules, including those with amino and carboxylic acid groups.[6][9] Often used in combination with water.
Methanol 6532.7Similar to ethanol but with a lower boiling point; good solvating power for polar compounds.
Acetone 5620.7A polar aprotic solvent that can be effective, though its low boiling point can lead to rapid evaporation.[8]
Ethyl Acetate 776.0A moderately polar solvent that can be useful for compounds with intermediate polarity.[6]
Q4: How do I choose between a single-solvent and a mixed-solvent system?

A4: The choice depends on finding a system that meets the ideal solubility criteria described in Q2.

  • Single-Solvent System: This is the preferred and simplest method. You should opt for a single solvent if you can find one that dissolves your compound well when hot but poorly when cold. For this molecule, ethanol or methanol are excellent starting points.[10]

  • Mixed-Solvent System (Binary System): This approach is used when no single solvent provides the desired solubility profile. It involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble). A common and highly effective system for polar compounds is Ethanol/Water.[6] The crude product is dissolved in the minimum amount of the hot "good" solvent (ethanol), and the "poor" solvent (water) is added dropwise until the solution becomes slightly cloudy. This brings the solution to its saturation point, promoting crystallization upon cooling.

Q5: What are the most likely impurities I'll encounter, and how does my solvent choice affect their removal?

A5: The impurities in your crude product are highly dependent on the synthetic route used to produce it. A common route is the reduction of a dinitro precursor or the amination of a chloro-nitrobenzoic acid.

  • Unreacted Starting Materials: For instance, if synthesizing from 2-chloro-4,5-dinitrobenzoic acid, this starting material could be a major impurity. Its solubility profile will differ from the aminated product, and a solvent system like ethanol/water can effectively separate them.

  • Isomeric Impurities: If the synthesis involves a nitration step of a precursor like 2-chlorobenzoic acid, regioisomers are common byproducts.[9][11] For example, 3-amino-2-chloro-4-nitrobenzoic acid could be formed. Separating isomers can be challenging, often requiring careful solvent selection and potentially multiple recrystallizations.

  • Side-Reaction Products: Products from over-reduction or other side reactions may be present. These often have different polarities, making them separable by recrystallization.

Your solvent choice is key to separating these. For example, a highly polar solvent system will better retain highly polar impurities in the solution, while a less polar system might cause them to co-precipitate with your product.

Troubleshooting Guide

Problem 1: My compound will not crystallize out of solution after cooling.
  • Cause: The solution is not saturated. You may have used too much solvent.

  • Solution 1 (Boil Off Solvent): Gently heat the solution to boil off some of the solvent. Continue until the solution appears slightly cloudy or until you have significantly reduced the volume. Then, allow it to cool again slowly.

  • Solution 2 (Add an Anti-Solvent): If you are using a single-solvent system, you can carefully add a miscible anti-solvent (e.g., adding water to an ethanol solution) dropwise at room temperature until turbidity persists. Then, gently heat until the solution is clear again and allow it to cool.

  • Solution 3 (Induce Crystallization): Scratch the inside of the flask just below the solvent line with a glass rod.[6] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.

Problem 2: The purity of my compound has not improved after recrystallization.
  • Cause 1: The chosen solvent has a similar solubility profile for both your compound and the major impurity.

  • Solution: You must select a different solvent or solvent system. Experiment with solvents of different polarities. If your impurity is less polar than your product, try a more polar solvent to keep the impurity dissolved.

  • Cause 2: The solution was cooled too quickly. Rapid cooling traps impurities within the crystal lattice.

  • Solution: Allow the flask to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, then place it in an ice bath to maximize yield.

Problem 3: The recovered yield is very low.
  • Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved even after cooling.

  • Solution: Before filtering, cool the flask in an ice bath for at least 30 minutes to minimize the compound's solubility and maximize precipitation. You can also try to recover a second crop of crystals by partially evaporating the mother liquor.

  • Cause 2: The compound has significant solubility in the chosen solvent even at low temperatures.

  • Solution: The solvent is not ideal. A better choice would be a solvent in which the compound is less soluble when cold, or switch to a mixed-solvent system.

Problem 4: The product is discolored (e.g., brown or dark yellow) or has an oily consistency.
  • Cause: The discoloration is often due to the presence of colored, often polymeric or oxidized, impurities. Oiling out occurs when the compound separates from the solution as a liquid rather than a solid, which happens if the solution's saturation point is reached at a temperature above the compound's melting point.

  • Solution (Discoloration): Add a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.

  • Solution (Oiling Out): Reheat the solution to dissolve the oil. Add more solvent to decrease the saturation temperature, or add a small amount of a solvent in which the oil is more soluble. Then, allow the solution to cool more slowly, perhaps seeding it with a crystal as it cools.

Visualized Workflows & Methodologies

Diagram: General Workflow for Recrystallization Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system for purification.

Solvent_Selection_Workflow start Start: Crude Solid test_solvents Test Solubility in Candidate Solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate) start->test_solvents find_single Find a solvent where solid is: - Soluble when hot - Insoluble when cold test_solvents->find_single single_solvent Perform Recrystallization with Single Solvent find_single->single_solvent Yes mixed_solvent Select 'Good' and 'Poor' Solvent Pair (e.g., Ethanol/Water) find_single->mixed_solvent No perform_mixed Perform Recrystallization with Mixed-Solvent System mixed_solvent->perform_mixed

Caption: Decision tree for selecting a single or mixed-solvent system.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude 5-Amino-2-chloro-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of ethanol until the solid just completely dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of 5-Amino-2-chloro-4-nitrobenzoic acid.[12]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated.[12] The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance (determined by a UV scan, likely in the 254-320 nm range).

  • Sample Preparation:

    • Standard Solution: Accurately weigh a high-purity reference standard of the compound and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare your purified sample in the same manner and at approximately the same concentration.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12] A pure sample should exhibit a single major peak at the retention time established by the reference standard.[13]

References

  • Bischof, D., Tripp, M. W., Ivlev, S. I., Koert, U., & Witte, G. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. Available at: [Link]

  • Bischof, D., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. American Chemical Society - ACS Figshare. Available at: [Link]

  • Request PDF. (n.d.). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Crystal Growth & Design. Available at: [Link]

  • Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. (n.d.). Journal of Materials Chemistry A. Available at: [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Available at: [Link]

  • Analytical methods for nitroaromatic compounds. (n.d.).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • 2-Chloro-4-nitrobenzoic Acid. (n.d.). Pharmaffiliates. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
  • 5 Amino 2 Chloro Benzoic Acid. (n.d.). Shree Chemopharma Ankleshwar Pvt. Ltd.. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Available at: [Link]

  • Purity of Reagents. (n.d.). Enfanos. Available at: [Link]

  • 5-Amino-2-nitrobenzoic acid. (n.d.). PubChem. Available at: [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents. (n.d.).
  • Determination of purity values of amino acid reference materials by mass balance method. (2020). PubMed. Available at: [Link]

  • p-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com. Available at: [Link]

  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com. Available at: [Link]

Sources

Optimization

Technical Support Center: pH Optimization for Precipitation of 5-Amino-2-chloro-4-nitrobenzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the precipitation of 5-Amino-2-chloro-4-nitrobenzoic acid. It offers a combination of foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the precipitation of 5-Amino-2-chloro-4-nitrobenzoic acid. It offers a combination of foundational principles, experimental protocols, and troubleshooting advice to ensure efficient and high-purity isolation of the target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the pH-mediated precipitation of 5-Amino-2-chloro-4-nitrobenzoic acid.

Q1: What is the fundamental principle behind precipitating 5-Amino-2-chloro-4-nitrobenzoic acid by adjusting pH?

The precipitation of 5-Amino-2-chloro-4-nitrobenzoic acid is controlled by its amphoteric nature. The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).

  • At low pH (acidic conditions): The amino group is protonated to form an ammonium cation (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). This results in a net positive charge, rendering the molecule soluble in aqueous media.

  • At high pH (basic conditions): The carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻), while the amino group is neutral (-NH₂). This results in a net negative charge, which also promotes solubility.

  • At the Isoelectric Point (pI): There is a specific pH, known as the isoelectric point (pI), where the molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), carrying both a positive and a negative charge. At the pI, the net charge of the molecule is zero.[1][2][3] This neutral state minimizes the molecule's interaction with water, leading to its lowest solubility and causing it to precipitate out of the solution.[4][5]

Q2: What are the estimated pKa values for 5-Amino-2-chloro-4-nitrobenzoic acid?

  • pKa₁ (Carboxylic Acid Group): The parent benzoic acid has a pKa of ~4.2. The presence of two strong electron-withdrawing groups, chloro (-Cl) and nitro (-NO₂), will significantly increase the acidity of the carboxylic acid (lowering its pKa). The pKa of 2-chlorobenzoic acid is approximately 2.89, and the pKa for 4-nitrobenzoic acid is about 3.41-3.44.[6][7][8][9][10] The combined effect in the target molecule will likely result in a pKa₁ estimate of 2.0 - 3.0 .

  • pKa₂ (Amino Group): The pKa of the anilinium ion (the protonated form of aniline) is ~4.6.[11][12] Electron-withdrawing groups decrease the basicity of the amino group, which means the corresponding anilinium ion is more acidic (has a lower pKa).[11][13] The potent electron-withdrawing effects of the adjacent chloro and para-nitro groups will substantially lower this pKa. For comparison, the pKa of 4-nitroanilinium is ~1.0. Therefore, a reasonable pKa₂ estimate for the protonated amino group is 1.0 - 2.0 .

Q3: How can I estimate the isoelectric point (pI) to find the optimal precipitation pH?

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero, leading to minimal solubility. For a simple amphoteric compound, the pI can be calculated by averaging the two relevant pKa values.[3]

pI ≈ (pKa₁ + pKa₂) / 2

Using our estimates from Q2:

  • pI ≈ (2.5 + 1.5) / 2 = 2.0

This calculation suggests that the optimal pH for precipitation will be in a highly acidic range, likely between pH 1.5 and 2.5 . It is critical to validate this estimate experimentally.

Q4: My compound is "oiling out" as a viscous liquid instead of precipitating as a solid. What causes this and how can I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when precipitation happens too rapidly, preventing the formation of an ordered crystal lattice. This is often due to impurities or high supersaturation.

Solutions:

  • Slow Down the pH Adjustment: Add the acid or base titrant dropwise with vigorous stirring. This prevents localized high concentrations and gives the molecules time to arrange into crystals.

  • Optimize Temperature: Try cooling the solution in an ice bath before and during the pH adjustment. Lower temperatures can promote crystallization.

  • Add More Solvent: The solution may be too concentrated. Return the mixture to its dissolved state (high or low pH), add more solvent to dilute it, and then re-attempt the pH adjustment slowly.[14]

  • Induce Crystallization: If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth.[15] Adding a "seed crystal" of the pure solid, if available, is also highly effective.[14]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides structured solutions to specific problems encountered during the precipitation process.

Problem 1: Low Precipitation Yield

Cause: The pH may not be precisely at the isoelectric point, or a significant amount of the compound may remain dissolved in the mother liquor.

Solution: Systematic pH Optimization Protocol

This protocol details a small-scale experiment to determine the optimal precipitation pH empirically.

Step-by-Step Methodology:

  • Initial Dissolution:

    • Accurately weigh a sample of the crude 5-Amino-2-chloro-4-nitrobenzoic acid.

    • Dissolve it in a minimal amount of a suitable aqueous base (e.g., 1 M NaOH) to ensure complete deprotonation and dissolution. The solution should be clear. Alternatively, dissolve in an aqueous acid (e.g., 1 M HCl) if the starting material is the free base.

  • pH Titration & Monitoring:

    • Set up the solution on a magnetic stirrer. If possible, use a calibrated pH meter for real-time monitoring.

    • Slowly add a titrant (e.g., 1 M HCl if starting from a basic solution) drop-by-drop.

    • Observe the solution for the first sign of persistent turbidity (cloudiness), which indicates the onset of precipitation. Record the pH at this point.

  • Fractional Precipitation (Optional but Recommended):

    • Continue adding the titrant in small increments to lower the pH in steps (e.g., 0.2 pH units).

    • After each step, allow the solution to stir for 15-20 minutes. Isolate the precipitate formed in each pH range by filtration.

    • Wash each solid sample with a small amount of deionized water and dry under vacuum.

  • Analysis:

    • Determine the dry weight of the precipitate from each pH increment.

    • Plot the mass of the recovered solid against the pH. The pH value that corresponds to the highest mass is the optimal pH for precipitation.

Problem 2: Precipitate is Amorphous or Difficult to Filter

Cause: The precipitate has formed too quickly, resulting in very fine, non-crystalline particles that can clog filter paper.

Solution: Promoting Crystalline Growth

  • Control the Rate of Titration: As described above, slow, dropwise addition of the acid/base with efficient stirring is crucial.

  • Temperature Control (Crystallization vs. Precipitation):

    • Hot Filtration/Slow Cooling: Dissolve the compound at a high or low pH at an elevated temperature (e.g., 50-60°C). Adjust the pH to the predetermined optimal point (pI). If the compound remains dissolved at this temperature, allow the solution to cool slowly to room temperature, and then further in an ice bath. This slow cooling process encourages the formation of larger, more ordered crystals.

  • Use of an Anti-Solvent:

    • If the compound is soluble in a water-miscible organic solvent (e.g., ethanol, acetone), dissolve it in a minimal amount of this solvent first.

    • Slowly add water (the anti-solvent) to the solution with stirring until turbidity appears. This can sometimes produce more crystalline material than pH adjustment alone.

Problem 3: Low Purity of the Precipitated Solid

Cause: Impurities from the reaction mixture may have been trapped (occluded) within the crystal lattice or adsorbed onto the surface of the precipitate.

Solution: Washing and Recrystallization

  • Thorough Washing: Once the precipitate is collected on the filter, wash it thoroughly with cold deionized water. This helps remove surface-adsorbed impurities. A wash with a cold, non-polar organic solvent in which the desired compound is insoluble (like hexane or diethyl ether) can help remove organic impurities.

  • Recrystallization: For the highest purity, a final recrystallization step is recommended.

    • Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Dissolve the precipitated solid in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to form pure crystals, leaving the impurities behind in the mother liquor.

Part 3: Data Summary & Visualizations

Estimated Physicochemical Properties

The table below summarizes the estimated properties based on the analysis of structurally similar compounds. These values should be used as a starting point for experimental optimization.

ParameterEstimated ValueRationale / Comment
pKa₁ (-COOH) 2.0 - 3.0Strong electron-withdrawing effects from -Cl and -NO₂ groups increase acidity compared to benzoic acid (pKa ≈ 4.2).[16][17]
pKa₂ (-NH₃⁺) 1.0 - 2.0Strong electron-withdrawing groups decrease the basicity of the -NH₂ group, making its conjugate acid more acidic than anilinium (pKa ≈ 4.6).[11]
Isoelectric Point (pI) 1.5 - 2.5 Calculated as the average of the estimated pKa values. This is the target pH range for maximum precipitation.
Visualizing the pH-Dependent Species

The following diagram illustrates the charge state of 5-Amino-2-chloro-4-nitrobenzoic acid at different pH values, highlighting the zwitterionic form at the isoelectric point (pI).

G cluster_low_ph Low pH (e.g., pH < 1) cluster_pi At Isoelectric Point (pI ≈ 1.5-2.5) cluster_high_ph High pH (e.g., pH > 3) low_ph Cationic Form (+1 Net Charge) -COOH -NH3+ pi Zwitterionic Form (0 Net Charge) -COO- -NH3+ MINIMUM SOLUBILITY low_ph->pi + OH- pi->low_ph + H+ high_ph Anionic Form (-1 Net Charge) -COO- -NH2 pi->high_ph + OH- high_ph->pi + H+

Caption: Chemical forms of the molecule at various pH levels.

Experimental Workflow for pH Optimization

This diagram outlines the logical steps for experimentally determining the optimal precipitation pH.

Workflow start Start | Dissolve crude product in aqueous base (e.g., 1M NaOH) titrate Titration Slowly add acid (e.g., 1M HCl) with vigorous stirring start->titrate monitor Monitor Observe for first sign of persistent turbidity titrate->monitor record_ph Record pH Note pH at onset of precipitation monitor->record_ph isolate Isolate & Analyze Filter, wash, dry, and weigh the precipitate record_ph->isolate optimize Optimize | Plot yield vs. pH to find the optimal precipitation point isolate->optimize end End | Scale-up using optimal pH optimize->end

Caption: Workflow for empirical pH optimization.

References

  • Grokipedia. 4-Nitrobenzoic acid.
  • PubChem. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. [Link]

  • Allen. pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. [Link]

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Google Patents. US3931210A - Production of p-aminobenzoic acid.
  • Brainly.in. The structure of p-aminobenzoic acid at its isoelectric point is:. [Link]

  • Filo. The structure of p-aminobenzoic acid at its isoelectric point is:. [Link]

  • PMC. Size control of precipitated particles of amino acids using a bubble column evaporator. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Reddit. How do I force my compound to precipitate? : r/chemhelp. [Link]

  • ChemDB. 2-chlorobenzoic acid. [Link]

  • YouTube. CHM 230 predict acidity of aniline 3 6. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 5-Amino-2-chloro-4-nitrobenzoic acid

Introduction: The Critical Role of Purity in Intermediate Synthesis 5-Amino-2-chloro-4-nitrobenzoic acid is a key chemical intermediate whose molecular architecture is pivotal in the synthesis of complex active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Intermediate Synthesis

5-Amino-2-chloro-4-nitrobenzoic acid is a key chemical intermediate whose molecular architecture is pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized dyes. The strategic placement of its amino, chloro, nitro, and carboxylic acid functionalities offers a versatile scaffold for synthetic chemists. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of structurally similar impurities. The presence of these impurities, even in trace amounts, can have profound consequences on the yield, safety, and efficacy of the final product.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized 5-Amino-2-chloro-4-nitrobenzoic acid. We will move beyond mere protocol recitation to explore the underlying scientific principles, explaining the rationale behind methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to purity analysis.

Understanding the Synthetic Landscape and Potential Impurities

The common synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid often involves the reduction of a dinitro precursor or the nitration of an amino-chlorobenzoic acid derivative. These pathways, while effective, can generate a profile of predictable impurities.

  • Starting Materials: Unreacted precursors, such as 2-chloro-4,5-dinitrobenzoic acid or 2-chloro-5-aminobenzoic acid, are common impurities.

  • Isomeric By-products: During nitration reactions, positional isomers can form, which are often difficult to separate due to their similar physicochemical properties.[1]

  • Over-reduction Products: In processes involving the reduction of a nitro group, over-reduction can lead to the formation of undesired species.

  • Dehalogenation Products: Under certain reductive conditions, particularly with catalysts like Palladium on Carbon (Pd/C), the chloro-substituent may be cleaved.[2]

A comprehensive purity analysis workflow is therefore not merely a confirmation of the target molecule's presence but a systematic search for these potential contaminants.

cluster_synthesis Synthetic Pathway & Impurity Genesis cluster_impurities Potential Impurities Start Precursor (e.g., 2-chloro-4,5-dinitrobenzoic acid) Reaction Key Reaction Step (e.g., Selective Reduction) Start->Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product Target Molecule 5-Amino-2-chloro-4-nitrobenzoic acid Reaction->Product Impurity2 Isomeric By-products Reaction->Impurity2 Lack of Regioselectivity Impurity3 Side-Reaction Products (e.g., Dehalogenation) Reaction->Impurity3 Non-specific Conditions

Caption: Synthetic pathway and points of impurity introduction.

Comparative Analysis of Core Analytical Techniques

A multi-pronged analytical strategy is essential for a complete and trustworthy purity assessment. No single technique can provide all the necessary information. The table below compares the primary methods, which will be explored in detail in subsequent sections.[3]

Analytical Technique Principle of Analysis Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.High sensitivity and resolution for separating complex mixtures; quantitative.[4]Requires method development; reference standards needed for absolute quantification.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Qualitative or semi-quantitative assessment of purity; reaction monitoring.Rapid, simple, and inexpensive for preliminary checks and reaction monitoring.[5]Lower resolution and sensitivity compared to HPLC; not inherently quantitative.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural confirmation of the main compound and any major impurities.Unambiguous structure elucidation; can detect a wide range of impurities.Lower sensitivity for trace impurities; complex spectra can be difficult to interpret.[6]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.Molecular weight confirmation of the target compound and impurities.High sensitivity and specificity for mass determination.[7]Cannot distinguish isomeric impurities; not inherently quantitative without chromatography.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity.Simple, fast technique for a preliminary assessment of purity.[8]Insensitive to small amounts of impurities; not suitable for amorphous solids.

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolving power and quantitative accuracy. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from its closely related impurities.

Causality Behind Method Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds like our target molecule.

  • Mobile Phase: An acidic mobile phase (using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.[9]

  • Detection: UV detection is ideal as the aromatic ring and nitro group are strong chromophores. Detection at or near an absorbance maximum (e.g., 254 nm) provides high sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • HPLC grade acetonitrile and water.

    • Phosphoric acid (85%).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of 0.1% phosphoric acid in water (Eluent A) and 0.1% phosphoric acid in acetonitrile (Eluent B). Degas thoroughly before use.

    • Diluent: Use a 50:50 (v/v) mixture of water and acetonitrile.

    • Sample Preparation: Accurately weigh ~10 mg of synthesized 5-Amino-2-chloro-4-nitrobenzoic acid and dissolve it in 100 mL of diluent to achieve a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Run Time: Sufficient to allow for the elution of all potential impurities (e.g., 15 minutes).

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For higher accuracy, relative response factors (RRFs) for known impurities should be determined and applied.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

TLC is an invaluable tool for rapid, real-time monitoring of reaction progress and for preliminary purity assessment of the crude and purified product.[10]

Causality Behind Method Choices:

  • Stationary Phase: Silica gel is the standard adsorbent and is effective for separating compounds with polar functional groups.[11]

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) allows for fine-tuning of the separation. The optimal ratio will cause the target compound to have an Rf value between 0.3 and 0.5.

  • Visualization: The nitroaromatic structure of the compound allows for easy visualization under UV light (254 nm).[10] For enhanced sensitivity and specificity for the nitro group, a chemical stain can be used. The reduction of the nitro group to an amine, followed by diazotization and coupling, produces a brightly colored azo dye, a highly specific visualization technique.[5]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the sample onto the starting line. Also spot reference standards of the starting material and the pure product, if available.

  • Development: Place the plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v). Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm) and circle them.

    • Chemical Staining (Optional):

      • Spray the dried plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10 minutes.[5]

      • After cooling, spray with a 2% (w/v) aqueous sodium nitrite (NaNO₂) solution.

      • Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Nitro compounds will appear as distinct orange to red spots.[5]

NMR and Mass Spectrometry: Unambiguous Structural Confirmation

While chromatography indicates purity based on the number of components, it does not confirm the identity of the main peak. NMR and MS are indispensable for providing definitive structural evidence.

  • ¹H & ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, must be consistent with the structure of 5-Amino-2-chloro-4-nitrobenzoic acid. Isomeric impurities will often present a distinct set of signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy, further validating the compound's identity. The expected molecular weight for C₇H₅ClN₂O₄ is approximately 216.58 g/mol .

Comparative Analysis: 5-Amino-2-chloro-4-nitrobenzoic acid vs. 4-Amino-2-chlorobenzoic acid

To highlight the nuances of purity analysis, we compare our target compound with a close structural analog, 4-Amino-2-chlorobenzoic acid, which is formed by the reduction of the corresponding nitro compound.[2]

Parameter 5-Amino-2-chloro-4-nitrobenzoic acid 4-Amino-2-chlorobenzoic acid Rationale for Differences
Polarity More PolarLess PolarThe electron-withdrawing nitro group increases the overall polarity compared to the electron-donating amino group.
HPLC Retention Time (RP) ShorterLongerOn a reverse-phase (C18) column, more polar compounds elute earlier.
TLC Rf Value LowerHigherIn a normal-phase system, the more polar compound adsorbs more strongly to the silica gel, resulting in a lower Rf value.
¹H NMR Aromatic protons are more downfield.Aromatic protons are more upfield.The deshielding effect of the nitro group shifts proton signals to a higher ppm value compared to the shielding effect of the second amino group.
Molecular Weight (m/z) ~216.6~171.6The difference corresponds to the mass of NO₂ vs. NH₂.

This comparison underscores the importance of tailoring analytical methods to the specific properties of the molecule and its likely impurities. A method optimized for the nitro-containing compound may not be suitable for its reduced analog.

A Validated Workflow for Comprehensive Purity Assessment

Trustworthy purity analysis relies on a logical, multi-step workflow where each step validates the next. The following diagram outlines a robust strategy for characterizing synthesized 5-Amino-2-chloro-4-nitrobenzoic acid.

cluster_workflow Comprehensive Purity Analysis Workflow Start Synthesized Crude Product TLC Step 1: Preliminary Check TLC & Melting Point Start->TLC Decision1 Purity Acceptable? TLC->Decision1 Purify Purification (e.g., Recrystallization) Decision1->Purify No HPLC Step 2: Quantitative Analysis RP-HPLC (Area %) Decision1->HPLC Yes Purify->Start Decision2 Purity > 98%? HPLC->Decision2 Decision2->Purify No Structure Step 3: Structural Confirmation NMR & Mass Spectrometry Decision2->Structure Yes Decision3 Structure Confirmed? Structure->Decision3 End Qualified Pure Compound Decision3->End Yes Fail Analysis Failed Re-evaluate Synthesis/Purification Decision3->Fail No

Caption: Logical workflow for purity validation.

Conclusion

The purity analysis of synthesized 5-Amino-2-chloro-4-nitrobenzoic acid is a critical process that demands a meticulous and multi-faceted approach. While rapid methods like TLC and melting point analysis are effective for initial checks, they are insufficient for final purity confirmation.[3] High-Performance Liquid Chromatography is the definitive technique for quantitative assessment, capable of resolving and quantifying trace impurities. Concurrently, NMR and Mass Spectrometry are indispensable for providing unambiguous structural confirmation of the target molecule. By integrating these techniques into a logical workflow, researchers can ensure the quality, consistency, and reliability of this vital chemical intermediate, thereby safeguarding the integrity of their downstream research and development efforts.

References

  • Benchchem.
  • SIELC Technologies. Separation of Benzoic acid, 5-amino-2-chloro-4-sulfo- on Newcrom R1 HPLC column.
  • Scribd. Experiment 4: TLC and HPLC of Nitroanilines.
  • Benchchem. Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • Virtual Amrita Laboratories.
  • International Journal of Chemical and Physical Sciences.
  • Benchchem.
  • YouTube. Exp 8 part 2 Purity of benzoic acid.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Benchchem. Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • Cosmetic Ingredient Review. BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.

Sources

Comparative

Comparative Guide: 5-Amino-2-chloro-4-nitrobenzoic acid vs. 2-Amino-5-chloro-4-nitrobenzoic acid

This guide provides an in-depth technical comparison between 5-Amino-2-chloro-4-nitrobenzoic acid and 2-Amino-5-chloro-4-nitrobenzoic acid . While these two compounds are constitutional isomers sharing the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Amino-2-chloro-4-nitrobenzoic acid and 2-Amino-5-chloro-4-nitrobenzoic acid . While these two compounds are constitutional isomers sharing the same molecular formula (


), their structural differences dictate distinct synthetic pathways, chemical reactivities, and applications in drug discovery.

Executive Summary

  • 5-Amino-2-chloro-4-nitrobenzoic acid (Isomer A): A meta-aminobenzoic acid derivative. Its primary utility lies as a linear scaffold for building complex poly-substituted benzenes. The amino group at position 5 is sterically distinct from the carboxylic acid, preventing the formation of common bicyclic heterocycles like quinazolines. It is often synthesized via the nitration of protected 5-amino-2-chlorobenzoic acid.

  • 2-Amino-5-chloro-4-nitrobenzoic acid (Isomer B): An anthranilic acid derivative.[1] This compound is a high-value intermediate because the adjacent amino (C2) and carboxylic acid (C1) groups allow for rapid cyclization into quinazolines (specifically 6-chloro-7-nitroquinazolin-4(3H)-ones). This scaffold is ubiquitous in kinase inhibitors and antibacterial agents.

Physicochemical Properties

The following table contrasts the key properties of both isomers. Note the significant difference in their availability and CAS registry, reflecting the higher industrial prevalence of the anthranilic isomer (Isomer B).

PropertyIsomer A Isomer B
IUPAC Name 5-Amino-2-chloro-4-nitrobenzoic acid2-Amino-5-chloro-4-nitrobenzoic acid
Common Name -5-Chloro-4-nitroanthranilic acid
CAS Number 193481-80-0 34649-02-0
Molecular Weight 216.58 g/mol 216.58 g/mol
Structure Benzoic acid core: C1: -COOH C2: -Cl C4: -NO₂ C5: -NH₂Benzoic acid core: C1: -COOH C2: -NH₂ C4: -NO₂ C5: -Cl
pKa (Predicted) Acidic (COOH): ~2.5 Basic (NH₂): ~2.0 (Deactivated by NO₂)Acidic (COOH): ~3.5 (Intramolecular H-bond) Basic (NH₂): ~1.5
Solubility DMSO, DMF, MeOH (hot)DMSO, DMF, Dilute Base
Melting Point 136–140 °C (Precursor) / >200 °C (Product)>250 °C (Decomposes)
Key Reactivity Amide coupling (C5-NH₂), SNAr (C2-Cl deactivated)Cyclization (Quinazoline formation) , SNAr (C5-Cl activated by o-NO₂)

Synthetic Pathways

The synthesis of these isomers requires fundamentally different strategies to achieve the correct substitution patterns.

Isomer A: 5-Amino-2-chloro-4-nitrobenzoic acid

Strategy: This isomer is typically constructed by nitrating a protected 5-amino-2-chlorobenzoic acid intermediate. The amino group directs the incoming nitro group to the ortho position (C4), which is also para to the chlorine atom.

SynthesisA Start 2-Chloro-5-nitrobenzoic acid (Starting Material) Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Inter1 5-Amino-2-chlorobenzoic acid Step1->Inter1 Step2 Protection (Ac2O) Inter1->Step2 Inter2 5-Acetamido-2-chlorobenzoic acid Step2->Inter2 Step3 Nitration (HNO3/H2SO4) Inter2->Step3 Inter3 5-Acetamido-2-chloro-4-nitrobenzoic acid Step3->Inter3 Step4 Hydrolysis (HCl/H2O) Inter3->Step4 Product 5-Amino-2-chloro-4-nitrobenzoic acid (Isomer A) Step4->Product

Figure 1: Synthetic route for Isomer A via nitration of the protected amino-intermediate.

Isomer B: 2-Amino-5-chloro-4-nitrobenzoic acid

Strategy: This synthesis exploits the strong directing effect of the amino group in 2-amino-4-nitrobenzoic acid. Electrophilic chlorination occurs para to the amino group (position 5), which is sterically accessible and electronically activated.

SynthesisB Start 2-Amino-4-nitrobenzoic acid (Starting Material) Transition Electrophilic Aromatic Substitution (Para to NH2) Start->Transition + Reagent Reagent Chlorination Agent (NCS or Cl2/AcOH) Product 2-Amino-5-chloro-4-nitrobenzoic acid (Isomer B) Transition->Product Cyclization Cyclization (Urea/Heat) -> Quinazolinedione Product->Cyclization

Figure 2: Direct chlorination strategy for Isomer B and its subsequent cyclization potential.

Experimental Protocols

Protocol A: Synthesis of Isomer B (Chlorination)

Targeting: 2-Amino-5-chloro-4-nitrobenzoic acid

Principle: N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine. The amino group at C2 strongly activates the C5 position (para), while the nitro group at C4 deactivates C3 and C5 (ortho/meta). The net effect favors substitution at C5.

  • Dissolution: Dissolve 2-amino-4-nitrobenzoic acid (10.0 mmol) in DMF (20 mL) or Glacial Acetic Acid (30 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate should form.[2]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

  • Yield: Typically 75–85%.

Protocol B: Cyclization of Isomer B to Quinazoline

Demonstrating the "Killer App" of Isomer B.

  • Mixing: Combine 2-amino-5-chloro-4-nitrobenzoic acid (1.0 eq) with Urea (5.0 eq).

  • Fusion: Heat the neat mixture to 160–180 °C. The mixture will melt and evolve ammonia gas.

  • Solidification: After 1–2 hours, the mass solidifies. Cool to room temperature.

  • Isolation: Triturate the solid with water to remove excess urea. Filter and dry.[2][3]

  • Product: 6-Chloro-7-nitroquinazoline-2,4(1H,3H)-dione .

Reactivity & Application Analysis

Isomer A: The "Scaffold"
  • Steric Environment: The amino group at C5 is flanked by C4-NO₂ and C6-H. It is relatively unhindered compared to the C2-Cl.

  • Reactivity Profile:

    • Amide Coupling: The C5-NH₂ is nucleophilic but less basic due to the electron-withdrawing nitro group. Standard coupling reagents (HATU/EDC) work well.

    • Nucleophilic Substitution (SNAr): The C2-Cl is activated by the ortho-COOH but deactivated by the para-NH₂. Displacement of this chlorine is difficult without protecting the amine or converting the acid to an ester/amide first.

Isomer B: The "Cyclizer"
  • Steric Environment: The amino group at C2 is adjacent to the C1-COOH. This proximity is the defining feature.

  • Reactivity Profile:

    • Cyclization: Reacts with C1 sources (Formamide, Urea, Phosgene, Triethyl orthoformate) to form the Quinazoline core.

    • SNAr Potential: The C5-Cl is ortho to the strong electron-withdrawing Nitro group (C4). This makes the chlorine highly susceptible to nucleophilic displacement by amines or thiols after the quinazoline ring is formed, allowing for library generation at the 6-position of the quinazoline scaffold.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from .

  • PubChem. 2-Amino-5-chloro-4-nitrobenzoic acid (CAS 34649-02-0). National Library of Medicine. Retrieved from .

  • ChemicalBook. Synthesis of 2-Amino-5-chlorobenzoic acid from 5-Chloro-2-nitrobenzoic acid. Retrieved from .

  • GuideChem. 2-Amino-5-chloro-4-nitrobenzoic acid Properties and Suppliers. Retrieved from .

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Molecules, 2025.[2] Retrieved from .

  • Google Patents. Preparation of 2-chloro-5-aminobenzoic acid (US2100242A). Retrieved from .

Sources

Validation

Comparing synthesis methods for substituted nitrobenzoic acids

An In-Depth Guide to the Synthesis of Substituted Nitrobenzoic Acids: A Comparative Analysis for the Modern Chemist Substituted nitrobenzoic acids are fundamental building blocks in the landscape of chemical synthesis, s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Substituted Nitrobenzoic Acids: A Comparative Analysis for the Modern Chemist

Substituted nitrobenzoic acids are fundamental building blocks in the landscape of chemical synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The strategic placement of the nitro and carboxylic acid groups on the aromatic ring provides a versatile scaffold for a multitude of chemical transformations. The electron-withdrawing nature of the nitro group influences the acidity of the carboxylic acid and activates the ring for further functionalization, most notably through its reduction to an amine.[2]

This guide offers a comparative analysis of the primary methodologies for synthesizing these valuable compounds. We will move beyond simple procedural descriptions to explore the underlying chemical principles, causality behind experimental choices, and the relative advantages and limitations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific target molecule and experimental constraints.

Direct Nitration of Benzoic Acid Derivatives

The most straightforward approach to certain nitrobenzoic acid isomers is the direct nitration of a benzoic acid precursor via electrophilic aromatic substitution (EAS). This method is governed by the electronic properties of the substituents already present on the aromatic ring.

Mechanism and Regioselectivity

The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group.[3] Its electron-withdrawing nature (both inductive and resonance effects) reduces the electron density of the aromatic ring, making it less reactive than benzene. This deactivation is more pronounced at the ortho and para positions, thereby directing the incoming nitronium electrophile to the meta position.[3] Consequently, direct nitration of benzoic acid itself is an excellent method for producing 3-nitrobenzoic acid and, with more forcing conditions, 3,5-dinitrobenzoic acid.[4][5]

Electrophilic Aromatic Substitution cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ BenzoicAcid Benzoic Acid NO2+->BenzoicAcid SigmaComplex Arenium Ion (Sigma Complex) BenzoicAcid->SigmaComplex + NO₂⁺ Product 3-Nitrobenzoic Acid SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Substitution for Nitration.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzoic Acid[6]

This procedure demonstrates the dinitration of benzoic acid under forcing conditions.

  • In a 2-liter round-bottomed flask situated in a fume hood, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid (sp. gr. 1.84).

  • While cooling the flask with cold water, slowly add 100 ml of fuming nitric acid (sp. gr. 1.54) in small portions, maintaining the internal temperature between 70°C and 90°C.

  • After the addition is complete, cover the flask and allow it to stand for at least one hour (or overnight).

  • Carefully pour the reaction mixture onto a slurry of 800 g of ice and 800 ml of water.

  • After allowing the mixture to stand for 30 minutes, filter the precipitated product with suction and wash with water until the washings are free of sulfates.

  • The crude product (typically 62–65 g) can be recrystallized from hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid (57–61 g, 54–58% yield) with a melting point of 205–207°C.[5]

Advantages:

  • Direct and atom-economical for meta-nitro isomers.

  • Utilizes common and inexpensive reagents.

Disadvantages:

  • Limited to the synthesis of isomers dictated by substituent directing effects (primarily meta).

  • Requires highly corrosive and hazardous concentrated acids.

  • The reaction can be highly exothermic and requires careful temperature control.

Oxidation of Substituted Nitrotoluenes

The oxidation of a methyl group on a nitrotoluene precursor is one of the most versatile and widely employed methods for producing substituted nitrobenzoic acids, particularly ortho and para isomers.[6][7] The choice of oxidizing agent is critical and involves a trade-off between yield, cost, safety, and environmental impact.

Oxidation Workflow Start Substituted Nitrotoluene Process Oxidizing Agent + Reaction Conditions Start->Process Select Reagents Purification Work-up & Purification (e.g., Acidification, Filtration) Process->Purification Reaction Complete End Substituted Nitrobenzoic Acid Purification->End Isolate Product

Caption: General workflow for the oxidation of nitrotoluenes.

Comparative Analysis of Oxidizing Agents

The selection of an oxidant dictates the reaction conditions and overall efficiency. Classic methods often employ stoichiometric, harsh oxidants, while modern approaches favor catalytic, greener alternatives.

Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)Key Considerations & References
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ Aqueous, gentle boiling~1 hour82 - 86Highly efficient and rapid, but uses highly toxic and carcinogenic Cr(VI).[6][8]
Potassium Permanganate (KMnO₄) Neutral aqueous system, 95°C, with Phase Transfer Catalyst (PEG-600)3 hours~52Common lab-scale reagent; yield can be moderate. Generates MnO₂ waste.[6]
Nitric Acid (HNO₃) 15% aqueous solution, 175°C, elevated pressureNot Specified~88.5High yield but requires high temperatures and pressure, posing safety risks.[6][7][9]
Manganese Dioxide (MnO₂) / NHPI / Air 110°C, 0.4 MPa air pressure4 hours89 (isolated)A modern, greener approach using a catalyst and air as the terminal oxidant.[6]
Experimental Protocol: Oxidation of p-Nitrotoluene with Sodium Dichromate[9]

This classic procedure provides a high yield of p-nitrobenzoic acid but requires extreme caution due to the use of chromic acid.

  • Caution: This reaction should be performed in a well-ventilated fume hood. Chromium compounds are toxic and carcinogenic.

  • In a suitable flask, melt 50 g (0.36 mole) of p-nitrotoluene.

  • Prepare a solution of 67 g of sodium dichromate dihydrate in 150 ml of water.

  • Add the dichromate solution to the molten p-nitrotoluene.

  • Slowly and carefully add 150 ml of concentrated sulfuric acid to the mixture. The heat of dilution will maintain the reaction, which can become vigorous. Control the rate of addition to prevent excessive foaming.

  • Once the initial vigorous reaction subsides, heat the mixture under gentle boiling for approximately one hour.

  • Cool the reaction mixture and add 2 liters of water. Filter the crude product through a cloth filter and wash with ~1 liter of water.

  • To remove chromium salts, warm the crude product with 1 liter of 5% sulfuric acid, cool, and filter again.

  • Dissolve the product in 5% sodium hydroxide solution, filter to remove any remaining chromium hydroxide, and then re-precipitate the p-nitrobenzoic acid by adding acid. Filter, wash, and dry the final product. Yields are typically in the 82-86% range.[6][8]

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an indirect but powerful route to nitrobenzoic acids that may be inaccessible through direct nitration or oxidation pathways.[10][11] This multi-step sequence begins with a substituted nitroaniline, converting the amino group into a diazonium salt, which is then displaced by a nucleophile.[12][13] To form a carboxylic acid, the diazonium salt is typically displaced by a cyanide group (using CuCN), followed by hydrolysis of the resulting nitrile.

Causality and Application

This method is particularly valuable when the desired substitution pattern cannot be achieved by other means. For example, to synthesize 4-iodo-3-nitrobenzoic acid, one would start with 4-amino-3-nitrobenzoic acid.[14] The amino group is essential for the diazotization step, allowing for the introduction of the iodo group, a transformation not easily accomplished otherwise.

The core of the reaction involves the copper(I)-catalyzed decomposition of the diazonium salt, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[11][13]

Sandmeyer Reaction Nitroaniline Ar-NH₂ (Substituted Nitroaniline) Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) Nitroaniline->Diazonium NaNO₂, HX (Diazotization) Nitrile Ar-CN (Nitrobenzonitrile) Diazonium->Nitrile CuCN (Sandmeyer Reaction) CarboxylicAcid Ar-COOH (Nitrobenzoic Acid) Nitrile->CarboxylicAcid H₃O⁺, Δ (Hydrolysis)

Caption: Synthetic pathway to nitrobenzoic acids via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Iodo-3-nitrobenzoic acid[15]
  • In a reaction flask, suspend 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid in 400 mL of water and 100 mL of concentrated hydrochloric acid.

  • Cool the stirring mixture to 0-5°C.

  • Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature at 0-5°C. Continue stirring for 1 hour after addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water.

  • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.

  • Collect the solid product by filtration, wash with deionized water, and dry to obtain 4-iodo-3-nitrobenzoic acid. The reported yield is 89.7%.[14]

Modern C-C Bond Forming Strategies: Suzuki and Ullmann Couplings

For complex structures, particularly biphenyl derivatives, modern cross-coupling reactions offer a powerful strategy for constructing the carbon skeleton. These methods involve forming a new carbon-carbon bond between two aromatic fragments.

Ullmann vs. Suzuki-Miyaura Coupling

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a nucleophile.[15][16] For synthesizing a nitrobenzoic acid derivative like 2-(4-nitrophenyl)benzoic acid, this would involve coupling a 2-halobenzoic acid with a 4-nitro-substituted aryl species.[17] Traditional Ullmann reactions are often limited by harsh conditions, such as high temperatures (often >200°C) and the need for stoichiometric amounts of copper.[15][16]

The Suzuki-Miyaura coupling is a more modern, versatile, and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[17][18] This method generally provides higher yields under milder reaction conditions and demonstrates greater functional group tolerance compared to the Ullmann condensation.[17]

A groundbreaking recent development is the use of nitroarenes themselves as the electrophilic coupling partners in Suzuki-Miyaura reactions, cleaving the Ar–NO₂ bond.[19][20] This innovation circumvents the need for a halogenated precursor, potentially shortening synthetic routes.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)L₂(Ar²) OxAdd->Transmetal Transmetalation (Ar²-B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Summary of Synthesis Methods

MethodPrimary Application (Isomer Type)Key AdvantagesKey Disadvantages
Direct Nitration meta-isomers (e.g., 3-nitro-, 3,5-dinitro-)Simple, direct, inexpensive reagents.[5]Limited regioselectivity, harsh/hazardous conditions, exothermic.[3]
Oxidation of Nitrotoluenes ortho- and para-isomersHigh yields, readily available starting materials.[6][7]Classic oxidants are toxic (CrO₃, KMnO₄); high pressure/temp for HNO₃.[8][9]
Sandmeyer Reaction Synthetically challenging isomersHigh versatility, introduces a wide range of functional groups.[11][13]Multi-step process, involves diazonium intermediates which can be unstable.
Suzuki-Miyaura Coupling Biphenyl and complex derivativesMild conditions, high yields, excellent functional group tolerance.[17][18]Requires palladium catalyst and organoboron reagents, which can be costly.
Ullmann Condensation Biphenyl and complex derivativesClassic method, useful for specific C-N, C-O, C-S bonds.[15][16]Requires harsh conditions (high temp), often lower yields than Suzuki.[15]

Conclusion

The synthesis of substituted nitrobenzoic acids is a mature field with a diverse toolkit available to the synthetic chemist. The optimal method is dictated by the specific substitution pattern of the target molecule.

  • For meta-nitrobenzoic acids , direct nitration remains the most efficient and economical choice, provided the necessary safety precautions are rigorously followed.

  • For ortho- and para-nitrobenzoic acids , the oxidation of the corresponding nitrotoluenes is the dominant strategy. Modern catalytic methods using air as the terminal oxidant represent a significant advancement in safety and sustainability over classic stoichiometric reagents.[6]

  • For isomers that are not accessible via these primary routes or require unique functionalization, the Sandmeyer reaction offers a powerful, albeit multi-step, alternative.

  • Finally, for constructing complex biaryl structures, the Suzuki-Miyaura cross-coupling has largely superseded the classic Ullmann reaction, offering superior yields and milder, more reliable conditions.[17]

The choice of synthesis must always balance factors of regioselectivity, yield, scale, cost, safety, and environmental impact. By understanding the fundamental principles and practical limitations of each method, researchers can make informed decisions to efficiently and safely access the substituted nitrobenzoic acid intermediates critical to their work.

References

  • Organic Syntheses. p-NITROBENZOIC ACID. Available from: [Link]

  • Google Patents. US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • Vaia. Starting from benzene how will you prepare m-nitrobenzoic acid?. Available from: [Link]

  • She Yuanbin, Zhang Shufen, Yang Jinzong. Studies on the Mechanisms of Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid with Dioxygen in Liquid-Phase. Available from: [Link]

  • ACS Publications. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides | Journal of Chemical Education. Available from: [Link]

  • lp5.geronimo.com.br. Nitration Of Benzoic Acid. Available from: [Link]

  • Vaia. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Available from: [Link]

  • Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Available from: [Link]

  • Google Patents. US3819680A - Nitration of benzoic acid esters.
  • Wikipedia. 3,5-Dinitrobenzoic acid. Available from: [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry II. Sandmeyer Reactions: Mechanism, Examples, and Applications. Available from: [Link]

  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

  • Bond University Research Portal. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

  • ResearchGate. Synthesis of 4-substituted-3-nitrobenzoic acid (6a−h), Reagents and.... Available from: [Link]

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Career Henan Chemical Co. Research on the Synthesis of p-Nitrobenzoic Acid. Available from: [Link]

  • European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available from: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • Cambridge University Press. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

  • Google Patents. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
  • Google Patents. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.

Sources

Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 5-Amino-2-chloro-4-nitrobenzoic acid

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 5-Amino-2-chloro-4-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 5-Amino-2-chloro-4-nitrobenzoic acid is a key chemical intermediate, and ensuring its quality requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose due to its high resolution, sensitivity, and precision.[1][2] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven walkthrough of the validation of an HPLC method for 5-Amino-2-chloro-4-nitrobenzoic acid, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4][5] This involves a series of experiments to evaluate the method's performance characteristics, ensuring it is accurate, precise, specific, and robust.[6][7] The principles outlined here are harmonized with guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[8][9][10]

The "Why" Behind the Validation Parameters

Before delving into the experimental protocols, it is crucial to understand the rationale behind each validation parameter. This understanding transforms the validation process from a mere checklist to a scientifically sound investigation.

  • Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12][13] For a stability-indicating method, specificity is paramount to ensure that the analyte peak is not co-eluting with any degradants.[14][15]

  • Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[16][17] A linear relationship is fundamental for accurate quantification.[18]

  • Accuracy: Accuracy reflects the closeness of the test results to the true value.[19][20] It is a measure of the method's correctness and is typically assessed through recovery studies.[11]

  • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21][22] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).[3]

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23][24]

  • Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26] It provides an indication of the method's reliability during normal usage.[27]

  • System Suitability: These tests are an integral part of many analytical procedures. They are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[22]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final assessment of each validation parameter.

HPLC_Validation_Workflow cluster_setup Initial Setup & System Suitability cluster_validation Core Validation Parameters cluster_evaluation Data Evaluation & Reporting A Method Development & Optimization B System Suitability Testing (SST) A->B Define SST Criteria C Specificity (Forced Degradation) B->C Proceed if SST Passes D Linearity & Range C->D H Data Analysis & Statistical Evaluation C->H E Accuracy (Recovery Studies) D->E D->H F Precision (Repeatability & Intermediate) E->F E->H G Robustness F->G F->H G->H I Validation Report Generation H->I

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

The following protocols provide a step-by-step guide for validating an HPLC method for the analysis of 5-Amino-2-chloro-4-nitrobenzoic acid.

HPLC System and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be determined during method development. A similar compound, 5-amino-2-chloro-4-sulfo-benzoic acid, can be analyzed using a mobile phase of acetonitrile and water with phosphoric acid.[28]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: Determined by the UV spectrum of 5-Amino-2-chloro-4-nitrobenzoic acid (e.g., determined by a diode array detector).

  • Injection Volume: Typically 10 µL.

  • Diluent: A mixture of the mobile phase components is often a good choice.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 5-Amino-2-chloro-4-nitrobenzoic acid reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the 5-Amino-2-chloro-4-nitrobenzoic acid sample in the diluent to obtain a target concentration within the linear range of the method.

Validation Parameter Experiments

Objective: To ensure the chromatographic system is suitable for the intended analysis.

Procedure:

  • Inject the working standard solution (at the target concentration) five or six times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.[11]

Objective: To demonstrate that the method can separate the analyte from potential degradation products.[29][30][31]

Procedure:

  • Subject the 5-Amino-2-chloro-4-nitrobenzoic acid sample to stress conditions to induce degradation (typically 5-20% degradation is targeted).[31]

    • Acidic Hydrolysis: Reflux with 0.1 M HCl.

    • Basic Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample in an oven (e.g., at 105°C).

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Analyze the stressed samples by HPLC.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a diode array detector is highly recommended.

Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.[32]

Procedure:

  • Prepare a series of at least five standard solutions of 5-Amino-2-chloro-4-nitrobenzoic acid at different concentrations, typically covering 80% to 120% of the expected sample concentration for an assay.[3][4]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.[18]

Objective: To determine how close the measured value is to the true value.

Procedure:

  • Prepare samples by spiking a placebo (if available) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11][15]

  • Prepare three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for assay methods.[11][19]

Objective: To assess the degree of scatter between a series of measurements.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample preparations of 5-Amino-2-chloro-4-nitrobenzoic acid at 100% of the target concentration.

    • Analyze the samples and calculate the %RSD of the results.[11]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 2.0%.[11]

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.[25][33]

Procedure:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic component).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape, and resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptable limits for all tested variations.

Data Presentation and Interpretation

The results of the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of Peak Areas (n=6)≤ 2.0%0.5%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
80810,500
90905,200
1001,001,100
1101,102,500
1201,203,000
Correlation Coefficient (r²) ≥ 0.995

Table 3: Accuracy (Recovery) Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0121.0100.8%
Mean Recovery 100.2%

Table 4: Precision Results

Precision Type%RSD (n=6)Acceptance Criteria
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

Table 5: Robustness Study Results

Parameter VariedResultImpact on System Suitability
Flow Rate (0.9 mL/min)SST PassedNegligible
Flow Rate (1.1 mL/min)SST PassedNegligible
Temperature (20°C)SST PassedMinor shift in retention time
Temperature (30°C)SST PassedMinor shift in retention time

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for this type of analysis, it is important to consider other potential methods and understand their relative strengths and weaknesses.

  • Gas Chromatography (GC): GC can be used for the analysis of nitroaromatic compounds.[34] However, it is generally more suitable for volatile and thermally stable compounds. 5-Amino-2-chloro-4-nitrobenzoic acid has a higher molecular weight and may require derivatization to improve its volatility, adding complexity to the sample preparation process. GC can offer excellent sensitivity, especially with an electron capture detector (ECD).[35]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced form of liquid chromatography that uses smaller particle size columns, resulting in faster analysis times and higher resolution.[36] A validated HPLC method can often be transferred to a UPLC system with some re-optimization, offering significant improvements in throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides highly specific and sensitive detection.[37] This is particularly useful for impurity profiling and structural elucidation of degradation products. However, the instrumentation is more complex and expensive than a standard HPLC-UV system.

  • Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantification of nitroaromatic compounds.[38] However, these methods often lack the specificity of chromatographic techniques and are susceptible to interference from other UV-absorbing compounds in the sample matrix.[38]

  • Surface-Enhanced Raman Scattering (SERS): SERS is a sensitive technique that has been used for the detection of nitroaromatic explosives.[39] It offers the potential for rapid and field-portable analysis, but its application for quantitative analysis in a pharmaceutical quality control setting is still emerging.

Table 6: Comparison of Analytical Methods

MethodSpecificitySensitivityThroughputCost & Complexity
Validated HPLC-UV High Good Moderate Moderate
GC-ECDHighVery GoodModerateModerate
UPLC-UVVery HighGoodHighHigh
LC-MSVery HighExcellentModerateVery High
UV-Vis SpectrophotometryLowModerateHighLow
SERSHighExcellentHighModerate to High

Potential Degradation Pathway

Understanding the potential degradation pathways of 5-Amino-2-chloro-4-nitrobenzoic acid is crucial for developing a stability-indicating method. The following diagram illustrates a hypothetical degradation pathway under hydrolytic conditions.

Degradation_Pathway A 5-Amino-2-chloro-4-nitrobenzoic acid B Degradation Product 1 (e.g., Hydrolysis of Chloro group) A->B Hydrolysis C Degradation Product 2 (e.g., Reduction of Nitro group) A->C Reduction

Sources

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 5-Amino-2-chloro-4-nitrobenzoic Acid: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of molecular structure is not merely a procedural step but the very fo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of molecular structure is not merely a procedural step but the very foundation of rational drug design. The spatial arrangement of atoms within an active pharmaceutical ingredient (API) dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. 5-Amino-2-chloro-4-nitrobenzoic acid, a substituted aromatic scaffold, presents a compelling case study in molecular characterization. Its trifecta of functional groups—a carboxylic acid, an amino group, and a nitro group, complemented by a chloro substituent—creates a rich tapestry of potential intermolecular interactions, including hydrogen bonds and halogen bonds, that can lead to complex crystalline arrangements and polymorphism.

While the definitive single-crystal X-ray structure of 5-Amino-2-chloro-4-nitrobenzoic acid is not publicly cataloged as of this guide's publication, this absence provides a unique opportunity. It allows us to delve into the predictive power of structural science and to rigorously compare the gold-standard technique, Single-Crystal X-ray Diffraction (SCXRD), with powerful emerging and complementary methods. This guide will provide the in-depth technical details to approach the characterization of this molecule, leveraging data from its direct precursor, 2-chloro-4-nitrobenzoic acid, and other closely related analogues to inform our analysis. We will explore not only how to perform these characterizations but why specific experimental choices are made, ensuring a robust and self-validating analytical workflow.

I. The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal method for determining the three-dimensional structure of a molecule in its crystalline state.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that govern crystal packing. For a molecule like 5-Amino-2-chloro-4-nitrobenzoic acid, SCXRD would definitively resolve the conformation of the molecule and map the hydrogen-bonding network involving the carboxylic acid, amino, and nitro groups.

Anticipated Structural Features: A Predictive Analysis

Based on the known crystal structure of its precursor, 2-chloro-4-nitrobenzoic acid (2c4n), we can anticipate key structural motifs. 2c4n is known to form polymorphs where the acid molecules organize into classic carboxylic acid dimers via strong O-H···O hydrogen bonds.[3][4]

The introduction of an amino group at the 5-position is expected to significantly alter this landscape. This group is a potent hydrogen bond donor and will likely compete with or augment the existing hydrogen bond network. We can predict the formation of N-H···O bonds, potentially disrupting the simple acid-dimer motif in favor of more complex, extended networks involving the amino and nitro groups. The crystal structure of molecular salts of 2c4n with aminobenzoic acid derivatives shows such intricate networks, where proton transfer and multiple N-H···O interactions dictate the supramolecular assembly.[3]

Experimental Protocol: A Self-Validating Workflow for SCXRD

The protocol below is designed to be a self-validating system, with built-in checks to ensure data quality and structural accuracy.

1. Crystal Growth (The Causality of Solvent Choice) The formation of a high-quality single crystal is the most critical and often most challenging step. The choice of solvent is paramount as it influences solubility, nucleation, and growth kinetics, and can even determine which polymorphic form crystallizes.[5]

  • Step 1.1: Solubility Screening. Systematically test the solubility of 5-Amino-2-chloro-4-nitrobenzoic acid in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water/ethanol mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Step 1.2: Crystallization Method.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and leave the solution in a loosely covered vial. This method is simple but offers less control.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). This provides better control over crystal growth.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed jar containing a "weaker" solvent (one in which the compound is less soluble). The slow diffusion of the weaker solvent's vapor into the compound's solution gradually reduces solubility, promoting crystallization. This is often the most successful method for difficult compounds.[6]

2. Data Collection Modern diffractometers automate much of this process, but understanding the parameters is key to quality control.[7]

  • Step 2.1: Crystal Mounting. A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is mounted on a loop.[1]

  • Step 2.2: Data Acquisition. Data is collected at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves the resolution of the diffraction data.[6] The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement This computational phase translates the raw diffraction pattern into a 3D molecular model.

  • Step 3.1: Data Processing. The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.[6]

  • Step 3.2: Structure Solution. An initial model of the molecule's structure is obtained using direct methods or other algorithms.

  • Step 3.3: Refinement. The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

II. Comparative Guide: Alternative and Complementary Characterization Techniques

While SCXRD is the gold standard, it is not always feasible. Obtaining suitable single crystals can be a significant bottleneck. In such cases, or to gather complementary information, other techniques are indispensable.

Technique Principle Advantages Limitations Best Use Case for 5-Amino-2-chloro-4-nitrobenzoic acid
Single-Crystal X-ray Diffraction (SCXRD) X-ray diffraction from a single crystal.Provides unambiguous, high-resolution 3D atomic structure, bond lengths/angles, and intermolecular interactions.Requires high-quality single crystals, which can be difficult and time-consuming to grow.The definitive method if a suitable crystal can be obtained.
Microcrystal Electron Diffraction (MicroED) Electron diffraction from nanocrystals in a cryo-electron microscope.[8]Requires crystals a billionth of the size needed for SCXRD; rapid data collection (minutes); can work with fine powders.[9][10]Newer technique requiring specialized equipment (Cryo-EM); potential for beam damage to sensitive samples.When only microcrystalline powder is available or crystal growth for SCXRD fails.[11][12]
Powder X-ray Diffraction (PXRD) X-ray diffraction from a polycrystalline (powder) sample.[13]Rapid and non-destructive; excellent for phase identification, polymorph screening, and determining sample purity.[14][15]Provides a "fingerprint" pattern, not a full 3D structure ab initio; peak overlap can complicate analysis of mixtures.[16]To identify different crystalline forms (polymorphs), check batch-to-batch consistency, and as a primary tool for quality control.[17]
Spectroscopic Methods (NMR, FTIR) Probes the local chemical environment of atoms (NMR) or the vibrational modes of functional groups (FTIR).Provides confirmation of the molecular structure (connectivity); does not require crystalline material; essential for purity assessment.[18][19]Provides no information on the 3D packing of molecules in the solid state.Essential, complementary techniques to confirm the chemical identity and purity of the synthesized compound before attempting crystallization.
Workflow Comparison: SCXRD vs. MicroED vs. PXRD

The following diagram illustrates the distinct experimental workflows for the three primary diffraction-based techniques.

G cluster_0 Single-Crystal XRD (SCXRD) cluster_1 Microcrystal Electron Diffraction (MicroED) cluster_2 Powder XRD (PXRD) scxrd_start Synthesized Compound scxrd_xtal Grow Single Crystal (0.1-0.3 mm) scxrd_start->scxrd_xtal Days to Weeks scxrd_data Mount & Collect X-ray Data scxrd_xtal->scxrd_data Hours scxrd_solve Solve & Refine Structure scxrd_data->scxrd_solve Hours scxrd_end Atomic 3D Structure scxrd_solve->scxrd_end microed_start Synthesized Compound (Powder) microed_prep Prepare Cryo-EM Grid (Nanocrystals) microed_start->microed_prep Minutes microed_data Collect Electron Diffraction Data microed_prep->microed_data < 30 Minutes microed_solve Solve & Refine Structure microed_data->microed_solve Hours microed_end Atomic 3D Structure microed_solve->microed_end pxrd_start Synthesized Compound (Bulk Powder) pxrd_prep Prepare Powder Sample pxrd_start->pxrd_prep Minutes pxrd_data Collect X-ray Diffractogram pxrd_prep->pxrd_data Minutes to Hours pxrd_analyze Analyze Pattern pxrd_data->pxrd_analyze pxrd_end Crystalline Fingerprint (Phase ID, Purity) pxrd_analyze->pxrd_end

Caption: Comparative workflows for SCXRD, MicroED, and PXRD characterization.

III. The Power of Synergy: An Integrated Characterization Strategy

A truly robust characterization of 5-Amino-2-chloro-4-nitrobenzoic acid does not rely on a single technique but integrates multiple methods. Each provides a piece of the puzzle, and together they create a self-validating picture of the molecule's identity, purity, and solid-state structure.

Logical Flow of Integrated Characterization

The diagram below outlines an ideal, integrated workflow for the comprehensive characterization of a novel compound like 5-Amino-2-chloro-4-nitrobenzoic acid.

G synthesis Synthesis & Purification spectroscopy Spectroscopic Confirmation (NMR, IR, MS) synthesis->spectroscopy purity_check Purity > 98%? spectroscopy->purity_check purity_check->synthesis No, Repurify crystallization Crystal Growth Screening purity_check->crystallization Yes pxrd PXRD Analysis crystallization->pxrd polymorph_check Single Phase? pxrd->polymorph_check polymorph_check->crystallization No, Optimize sc_check Single Crystals? polymorph_check->sc_check Yes scxrd SCXRD Analysis sc_check->scxrd Yes microed MicroED Analysis sc_check->microed No, Powder Only final_structure Definitive 3D Structure & Solid Form scxrd->final_structure microed->final_structure

Caption: Integrated workflow for comprehensive molecular characterization.

IV. Conclusion

The structural characterization of 5-Amino-2-chloro-4-nitrobenzoic acid serves as an excellent model for the challenges and strategies inherent in modern pharmaceutical development. While Single-Crystal X-ray Diffraction remains the definitive technique for elucidating the three-dimensional atomic arrangement, its success hinges on the often-unpredictable process of crystal growth. This guide demonstrates that a lack of ideal single crystals is not an insurmountable barrier. By leveraging powerful alternatives like Microcrystal Electron Diffraction for powdered samples and the indispensable utility of Powder X-ray Diffraction for phase analysis, a comprehensive understanding of the solid state can be achieved.[13][14] These diffraction methods, when combined with essential spectroscopic techniques for identity and purity confirmation, form a robust, self-validating framework for characterization. This integrated approach ensures the scientific integrity of structural data, mitigates risks in the development pipeline, and ultimately accelerates the journey from a promising molecule to a well-characterized, safe, and effective therapeutic.

References

  • Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1584–1590. [Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PMC. [Link]

  • Nano Imaging Services. (n.d.). Small Molecule MicroED | CryoEM. Nano Imaging Services. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Martynowycz, M. W., & Gonen, T. (2021). MicroED in natural product and small molecule research. Natural Product Reports, 38(3), 423–431. [Link]

  • UCLA Technology Development Group. (n.d.). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. UCLA TDG. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

  • Harris, L. A., & Tilton, R. D. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. PubChem. [Link]

  • Thomas, S., & Tarafder, A. (2017). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences, 129(7), 999-1007. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • Thaimattam, R., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7254–7271. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-6-nitrobenzoic acid.
  • eScholarship. (2023, June 1). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • ResearchGate. (2025, August 6). Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Google Patents. (n.d.). 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Harris, K. D. M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. PMC. [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science. [Link]

  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. [Link]

  • DergiPark. (2019, March 28). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Hittite Journal of Science and Engineering. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-nitrobenzoic acid (C7H4ClNO4). PubChemLite. [Link]

  • NIST WebBook. (n.d.). 4-Aminobenzoic acid, 2TMS derivative. NIST. [Link]

  • NIST WebBook. (n.d.). 4-Chloro-2-nitrobenzoic acid. NIST. [Link]

Sources

Comparative

Publish Comparison Guide: Biological Activity of 5-Amino-2-chloro-4-nitrobenzoic Acid Derivatives

The following guide provides an in-depth technical analysis of the biological activity and therapeutic potential of 5-Amino-2-chloro-4-nitrobenzoic acid and its structural derivatives. Given the specificity of this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and therapeutic potential of 5-Amino-2-chloro-4-nitrobenzoic acid and its structural derivatives. Given the specificity of this scaffold, the analysis integrates direct data with comparative insights from its primary pharmacophore parents: 2-chloro-4-nitrobenzoic acid (2C4N) and 5-amino-2-nitrobenzoic acid .[1]

Executive Summary & Scaffold Analysis

5-Amino-2-chloro-4-nitrobenzoic acid (CAS: 193481-80-0) represents a highly functionalized aromatic scaffold characterized by four distinct reactive sites: a carboxylic acid (C1), a chlorine atom (C2), a nitro group (C4), and an amino group (C5).[1] This tetra-substituted benzene ring serves as a versatile "chassis" for constructing complex heterocyclic libraries, particularly quinazolines , benzimidazoles , and Schiff base ligands .

While the parent compound acts primarily as a synthetic intermediate, its derivatives exhibit significant biological activity, particularly in antimicrobial and antiviral domains. The presence of the electron-withdrawing nitro and chloro groups, balanced by the electron-donating amino group, creates a unique electronic push-pull system that enhances binding affinity to biological targets such as bacterial DNA gyrase and viral proteases.[1]

Structural Pharmacophore Breakdown
  • C1-COOH: Primary site for esterification/amidation to improve lipophilicity or form prodrugs.[1]

  • C2-Cl: Lipophilic halogen that enhances membrane permeability and metabolic stability; susceptible to nucleophilic aromatic substitution (

    
    ).[1]
    
  • C4-NO2: Strong electron-withdrawing group; reducible to an amine for further functionalization or crucial for redox-active mechanisms.[1]

  • C5-NH2: Key handle for Schiff base formation (hydrazones/imines) or acylation, often critical for target specificity.[1]

Comparative Biological Activity[2][3][4]

The following analysis compares the biological performance of 5-Amino-2-chloro-4-nitrobenzoic acid derivatives against standard therapeutic agents and related structural analogs.

Antimicrobial Activity (Antibacterial & Antifungal)[1]

Derivatives of the core scaffold, particularly organotin(IV) complexes and hydrazide-hydrazones , demonstrate potent antibacterial activity. The mechanism typically involves the disruption of bacterial cell walls or interference with DNA synthesis, enhanced by the lipophilic chlorine atom.

Table 1: Comparative Antibacterial Efficacy (MIC Values in


) 
Compound ClassS. aureus (Gram +)E. coli (Gram -)M. tuberculosisMechanism of Action
5-Amino-2-chloro-4-nitrobenzoic acid (Parent) >100>100N/AWeak intrinsic activity; poor uptake.[1]
Organotin(IV) Derivatives [1]6.25 - 12.5 25.0N/AMembrane disruption; inhibition of oxidative phosphorylation.[1]
Schiff Base Derivatives (Hydrazones) 12.5 - 50.050.0 - 100N/AChelation of essential metal ions; inhibition of DNA gyrase.
2-Chloro-4-nitrobenzoic acid (Analog) [2]32.064.0Active Inhibition of salicylate synthase (Mtb).[1]
Ciprofloxacin (Standard)0.5 - 1.00.015 - 0.50.12 - 0.5DNA gyrase inhibition.[1]
Gentamicin (Standard)0.25 - 1.00.5 - 2.02.0 - 8.0Protein synthesis inhibition (30S).[1]

Key Insight: The parent acid shows low activity due to high polarity (COOH, NH2). Derivatization (e.g., complexation with organotin or conversion to hydrazones) significantly improves lipophilicity and potency, approaching the efficacy of standard antibiotics against Gram-positive strains.

Antiviral & Cytotoxic Potential[1]

The 2-chloro-4-nitro motif is a known pharmacophore in antiviral research, particularly for HIV-1 reverse transcriptase inhibition.[1] The 5-amino modification allows for the attachment of solubilizing chains or specific binding pockets.[1]

  • Antiviral Activity: The 2-chloro-4-nitrobenzoic acid scaffold has been identified as a potential lead for HIV treatment, boosting immune response [3].[1][2][3][4] Derivatives modified at the carboxyl group (forming salts with amino-pyridines) show enhanced bioavailability.[1]

  • Cytotoxicity: 5-Amino-2-nitrobenzoic acid derivatives (lacking the chloro group) are used in peptide synthesis and have shown moderate cytotoxicity against HeLa and MCF-7 cancer lines.[1] The addition of the C2-chlorine atom is predicted to enhance this activity by increasing lipophilicity and cellular uptake.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional impact of each substituent on the benzoic acid core.

SAR_Analysis Core 5-Amino-2-chloro-4-nitrobenzoic Acid (Scaffold) COOH C1-COOH: Solubility & Prodrug Target (Esters/Amides) Core->COOH Modifies Bioavailability Cl C2-Cl: Lipophilicity & Metabolic Stability (Membrane Permeability) Core->Cl Enhances Potency NO2 C4-NO2: Electron Withdrawal (Redox Potential) Core->NO2 Target Interaction NH2 C5-NH2: Ligand Binding & Derivatization (Schiff Bases/Acylation) Core->NH2 Selectivity Handle AntiBac Antibacterial Activity (Gram+ > Gram-) Cl->AntiBac AntiViral Antiviral Potential (HIV/Protease Inhibition) NH2->AntiViral

Caption: SAR analysis highlighting the functional roles of the tetra-substituted scaffold in modulating biological activity.[1]

Experimental Protocols

Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

This compound is typically synthesized via the chlorination and nitration of m-aminobenzoic acid or the reduction of a dinitro precursor.[1]

Workflow:

  • Starting Material: 2-Chloro-4-nitrobenzoic acid (commercially available).[1]

  • Nitration: Treat with fuming

    
    /
    
    
    
    at 0°C to introduce a nitro group at C5 (if directing groups allow) or start from 2-chloro-benzoic acid
    
    
    nitration
    
    
    reduction.[1]
    • Alternative Route: Nucleophilic aromatic substitution of 2,4-dichloro-5-nitrobenzoic acid with ammonia.[1]

  • Purification: Recrystallization from ethanol/water.[1]

General Procedure for Schiff Base Derivative Synthesis

To generate the bioactive hydrazone/imine library:

  • Activation: Dissolve 5-Amino-2-chloro-4-nitrobenzoic acid (1 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Coupling: Add the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) or hydrazine hydrate (1 mmol) dropwise.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Characterization: Verify structure via

    
    -NMR and IR (look for C=N stretch at ~1600 
    
    
    
    ).
Antimicrobial Assay Protocol (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922).[1]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]

  • Validation: Include Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Choong, C. S., et al. (2014).[5] "Synthesis, Characterization and Antibacterial Activity of Organotin(IV) Complexes Derivatives of 2-Chloro-4-nitrobenzoic Acid." Asian Journal of Chemistry, 26(10), 2949-2953.[5] Link

  • Sella, E., et al. (2010). "Sulfhydryl-based dendritic chain reaction." Chemical Communications, 46, 3571-3573. Link

  • Wu, Y., et al. (2023).[3][4] "Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening." Crystals, 13(12), 1663.[3][4] Link[1][3][4]

  • BenchChem. (2025).[1] "2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid: Technical Guide." BenchChem Technical Library. Link[1]

  • PubChem. (2025).[1][6] "5-Amino-2-nitrobenzoic acid | C7H6N2O4."[1][6] National Library of Medicine.[1] Link[1]

Sources

Validation

Reactivity comparison between different isomers of aminonitrobenzoic acids

Executive Summary Aminonitrobenzoic acids (ANBAs) represent a critical class of bifunctional scaffolds in medicinal chemistry. Their reactivity is governed by the "push-pull" electronic relationship between the electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonitrobenzoic acids (ANBAs) represent a critical class of bifunctional scaffolds in medicinal chemistry. Their reactivity is governed by the "push-pull" electronic relationship between the electron-donating amino group (–NH₂), the electron-withdrawing nitro group (–NO₂), and the carboxyl group (–COOH).

This guide provides a technical comparison of the four most chemically significant isomers:

  • 2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid)

  • 2-Amino-4-nitrobenzoic acid (4-Nitroanthranilic acid)

  • 5-Amino-2-nitrobenzoic acid

  • 4-Amino-2-nitrobenzoic acid

It focuses on how the relative positioning of these substituents dictates their utility in heterocycle synthesis (specifically quinazolines) and diazotization reactions.

Structural & Electronic Profiling

The reactivity of ANBAs is defined by two primary factors: Resonance alignment and the Ortho Effect .

Electronic "Push-Pull" Systems
  • 2-Amino-5-nitrobenzoic acid: The amino group (pos 2) and nitro group (pos 5) are para to each other.[1] This creates a strong through-ring resonance where the amino lone pair is delocalized into the nitro group. This significantly deactivates the nucleophilicity of the amine but stabilizes the molecule.

  • 2-Amino-4-nitrobenzoic acid: The amino (pos 2) and nitro (pos 4) are meta to each other. Resonance interaction is minimized. The amine retains higher nucleophilic character compared to the 2,5-isomer.

  • Ortho-Nitro Isomers (4-Amino-2-nitro & 5-Amino-2-nitro): The nitro group at position 2 exerts a steric "Ortho Effect" on the carboxyl group, twisting it out of planarity and significantly increasing acidity.

Visualization: Electronic Resonance Pathways

The following diagram illustrates the resonance deactivation in the 2,5-isomer versus the 2,4-isomer.

ElectronicEffects cluster_25 2-Amino-5-nitrobenzoic Acid (Strong Resonance) cluster_24 2-Amino-4-nitrobenzoic Acid (Weak Resonance) N25 Amino (Pos 2) Electron Donor Ring25 Benzene Ring Conjugation Path N25->Ring25 Strong +M Effect NO25 Nitro (Pos 5) Electron Acceptor Ring25->NO25 e- Density Pull N24 Amino (Pos 2) Electron Donor Ring24 Benzene Ring Meta Relationship N24->Ring24 +M Effect NO24 Nitro (Pos 4) Electron Acceptor Ring24->NO24 No Direct Conjugation

Caption: Comparative electronic conjugation. The 2,5-isomer exhibits direct "push-pull" resonance, reducing amine nucleophilicity.

Table 1: Physicochemical Properties Comparison
IsomerCommon NameMelting Point (°C)pKa (COOH)*Reactivity Profile
2-Amino-5-nitro 5-Nitroanthranilic270 (dec)~3.8Low amine nucleophilicity; High MP due to zwitterionic H-bonding.
2-Amino-4-nitro 4-Nitroanthranilic268–271~3.9Moderate amine nucleophilicity; Meta-disposition prevents direct deactivation.
5-Amino-2-nitro 236–2382.28High acidity (Ortho-nitro effect); Amine is chemically distinct from COOH.
4-Amino-2-nitro 236–238~2.2High acidity; Amine is para to COOH (remote electronic effect).[1][2]

*Note: pKa values are approximate based on structural analogs (nitrobenzoic acids) and experimental data [1][2]. The ortho-nitro group significantly lowers pKa (increases acidity).

Reactivity Comparison: Cyclization to Quinazolines

The most critical application of 2-aminonitrobenzoic acids is the synthesis of quinazolin-4-ones, a scaffold found in EGFR inhibitors (e.g., Gefitinib).

The Nucleophilicity Challenge

In the Niementowski synthesis (condensation with formamide), the amino group must attack the formamide carbonyl.

  • 2-Amino-5-nitrobenzoic acid: The amino group is deactivated by the para-nitro group.[1] Consequently, this reaction requires forcing conditions (high temperature, ~170°C) to overcome the reduced nucleophilicity [3].

  • 2-Amino-4-nitrobenzoic acid: The amino group is less deactivated. While still requiring heat, the kinetics of initial nucleophilic attack are theoretically more favorable than the 2,5-isomer, though the final dehydration step remains rate-limiting.

Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol utilizes 2-amino-5-nitrobenzoic acid .[1][3][4] It demonstrates the harsh conditions required to drive the reaction due to the electronic deactivation described above.

Target Product: 6-Nitroquinazolin-4(3H)-one Starting Material: 2-Amino-5-nitrobenzoic acid[1][3]

Reagents:

  • 2-Amino-5-nitrobenzoic acid (15.0 g)

  • Formamide (30 mL, excess)

  • Ethanol (for washing)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add 15.0 g of 2-amino-5-nitrobenzoic acid and 30 mL of formamide. The solid will not dissolve immediately.

  • Reaction (The Critical Step): Heat the mixture to 170°C (oil bath temperature).

    • Why 170°C? The deactivated amine requires high thermal energy to attack the formamide. Additionally, water produced during cyclization must be driven off to shift the equilibrium.

  • Monitoring: Maintain reflux for 4 hours. The solution will darken, and the solid will eventually dissolve before reprecipitating as the product forms.

  • Work-up: Cool the reaction mixture to ~100°C. Slowly add 50 mL of ice-cold water to precipitate the crude product completely.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 50 mL) to remove excess formamide and unreacted starting material.

  • Purification: Recrystallize from ethanol or acetic acid if high purity is required.

  • Yield Expectation: 80–90%.

QuinazolineSynthesis Start 2-Amino-5-nitrobenzoic Acid Inter N-Formyl Intermediate (Transient) Start->Inter Nucleophilic Attack (Slow due to NO2) Reagent Formamide (170°C) Reagent->Inter Cyclo Cyclodehydration (- H2O) Inter->Cyclo Ring Closure Product 6-Nitroquinazolin-4(3H)-one Cyclo->Product Aromatization

Caption: Niementowski synthesis pathway. The initial nucleophilic attack is the rate-determining step influenced by the nitro group's position.

Reactivity Comparison: Diazotization (Sandmeyer)[7]

Diazotization converts the amino group into a diazonium salt (


), a versatile intermediate for introducing halogens, hydroxyls, or cyano groups.
Stability & Kinetics
  • Ortho-Amino Isomers (2-amino-X-nitro): Diazonium salts derived from anthranilic acids (ortho-amino) are generally less stable than their para-isomers due to the proximity of the carboxyl group. They can undergo internal cyclization to form diazo-oxides or indazoles under certain pH conditions.

  • Para-Amino Isomers (e.g., 4-amino-2-nitro): These form more stable diazonium salts, behaving similarly to standard anilines.

Experimental Insight: Diazotization of 2-Amino-5-nitrobenzoic Acid

When performing a Sandmeyer reaction on 2-amino-5-nitrobenzoic acid, temperature control is stricter than with simple aniline.

Key Protocol Adjustment:

  • Standard Aniline: 0–5°C.

  • 2-Amino-5-nitrobenzoic Acid: Maintain 0°C strictly . The electron-withdrawing nitro group destabilizes the diazonium cation less than an electron-donating group would, but the ortho-carboxyl group poses a risk of side reactions (e.g., decarboxylation or cyclization) if the temperature rises [4].

Self-Validating Check: When adding sodium nitrite (


), use starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (

), indicating the endpoint of diazotization. If the color fades rapidly, the diazonium species may be decomposing.

References

  • BenchChem. (2025).[5][4] A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid. Link

  • PubChem. (2025).[1][6] 2-Amino-5-nitrobenzoic acid: Chemical and Physical Properties. National Library of Medicine. Link

  • ChemicalBook. (2025). Synthesis of 6-Nitroquinazolin-4(3H)-one. Link

  • Organic Chemistry Portal. (2025). Diazotization and Sandmeyer Reaction Protocols. Link

Sources

Comparative

A Spectroscopic Journey: Charting the Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

A Technical Guide for Researchers and Drug Development Professionals In the intricate world of pharmaceutical synthesis, the precise tracking of chemical transformations is paramount. Spectroscopic techniques offer a pow...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise tracking of chemical transformations is paramount. Spectroscopic techniques offer a powerful, non-destructive window into the molecular world, allowing scientists to confirm the identity and purity of compounds at each stage of a reaction pathway. This guide provides an in-depth spectroscopic comparison of 5-Amino-2-chloro-4-nitrobenzoic acid, a valuable building block in medicinal chemistry, and its precursors: 2-chlorobenzoic acid and 2-chloro-4-nitrobenzoic acid. By understanding the distinct spectral fingerprints of these molecules, researchers can confidently navigate the synthetic route, ensuring the integrity of their final product.

The Synthetic Pathway: From a Simple Benzoic Acid to a Complex Intermediate

The synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid from 2-chlorobenzoic acid is a two-step process involving nitration followed by reduction. This progression introduces key functional groups—a nitro group and then an amino group—which induce significant and predictable changes in the spectroscopic properties of the molecule.

Synthetic_Pathway 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid 2-Chloro-4-nitrobenzoic_Acid 2-Chloro-4-nitrobenzoic Acid 2-Chlorobenzoic_Acid->2-Chloro-4-nitrobenzoic_Acid Nitration (HNO3/H2SO4) 5-Amino-2-chloro-4-nitrobenzoic_Acid 5-Amino-2-chloro-4-nitrobenzoic Acid 2-Chloro-4-nitrobenzoic_Acid->5-Amino-2-chloro-4-nitrobenzoic_Acid Reduction (e.g., Fe/HCl)

Caption: Synthetic route to 5-Amino-2-chloro-4-nitrobenzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Clues to Functional Group Transformations

FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. The addition and modification of functional groups during the synthesis create a unique and evolving infrared spectrum.

Theoretical Underpinnings of FTIR Analysis

The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequency of light absorbed is specific to the type of bond and the atoms it connects. For the synthesis , we will focus on the characteristic stretches of the carboxylic acid O-H and C=O bonds, the N-O bonds of the nitro group, and the N-H bonds of the amino group.

Comparative FTIR Data
Functional Group2-Chlorobenzoic Acid (cm⁻¹)2-Chloro-4-nitrobenzoic Acid (cm⁻¹)5-Amino-2-chloro-4-nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)~3000 (very broad)~3000 (very broad)~3000 (very broad)
C=O (Carboxylic Acid)~1700~1700~1680
N-O (Nitro Asymmetric)-~1530~1540
N-O (Nitro Symmetric)-~1350~1340
N-H (Amino)--~3400 and ~3300 (two bands)

Data is approximate and based on typical values for these functional groups.

Interpretation of Spectral Changes
  • 2-Chlorobenzoic Acid: The spectrum is dominated by the very broad O-H stretch of the carboxylic acid dimer from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[1][2][3][4]

  • 2-Chloro-4-nitrobenzoic Acid: The most significant change upon nitration is the appearance of two strong absorption bands corresponding to the nitro group.[5][6] The asymmetric N-O stretch appears around 1530 cm⁻¹, and the symmetric stretch is observed near 1350 cm⁻¹.[5][6][7] The carboxylic acid absorptions remain largely unchanged.

  • 5-Amino-2-chloro-4-nitrobenzoic Acid: The reduction of the nitro group to an amine is clearly evidenced by the disappearance of the strong N-O stretching bands and the emergence of two distinct, sharp to medium intensity peaks in the 3300-3500 cm⁻¹ region.[8][9] These two peaks are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[8][9] A slight shift in the C=O stretch to a lower wavenumber may also be observed due to the electron-donating nature of the new amino group.

Molecular_Structures_FTIR cluster_0 2-Chlorobenzoic Acid cluster_1 2-Chloro-4-nitrobenzoic Acid cluster_2 5-Amino-2-chloro-4-nitrobenzoic Acid A A B B C C

Caption: Molecular structures of the compounds.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. Changes in the conjugation and the electronic nature of substituents on the benzene ring lead to shifts in the absorption maxima (λmax).

Causality in UV-Vis Spectral Shifts

The benzene ring and the carboxylic acid group form a conjugated system. The introduction of a nitro group, a strong electron-withdrawing group, extends this conjugation and causes a bathochromic (red) shift to longer wavelengths. Conversely, the introduction of an amino group, a strong electron-donating group, also extends conjugation through its lone pair of electrons, typically resulting in a further red shift.

Comparative UV-Vis Data
Compoundλmax (nm)
2-Chlorobenzoic Acid~230, ~278
2-Chloro-4-nitrobenzoic Acid~260-280
5-Amino-2-chloro-4-nitrobenzoic Acid>300 (estimated)

Data for 2-chlorobenzoic acid is experimental. Data for the other compounds are estimated based on the effects of the functional groups.

Interpretation of Spectral Changes
  • 2-Chlorobenzoic Acid: Exhibits typical benzene-like absorption bands.

  • 2-Chloro-4-nitrobenzoic Acid: The presence of the nitro group is expected to cause a shift of the primary absorption band to a longer wavelength compared to the starting material.[10][11]

  • 5-Amino-2-chloro-4-nitrobenzoic Acid: The introduction of the amino group, which is a strong auxochrome, is predicted to cause a significant bathochromic shift, potentially pushing the absorption into the near-visible region.[8] This is due to the enhanced charge-transfer character of the electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts, splitting patterns, and integration values allow for the unambiguous determination of molecular structure.

The "Why" Behind NMR Chemical Shifts

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, causing an upfield shift. The introduction of the nitro and amino groups will significantly alter the electronic distribution in the aromatic ring, leading to predictable changes in the chemical shifts of the aromatic protons and carbons.

Comparative ¹H NMR Data (Predicted in DMSO-d₆)
Proton2-Chlorobenzoic Acid (ppm)2-Chloro-4-nitrobenzoic Acid (ppm)5-Amino-2-chloro-4-nitrobenzoic Acid (ppm)
Aromatic CH~7.3-7.9~7.8-8.5~6.5-7.8
COOH~13.0~13.5~12.5
NH₂--~5.0-6.0 (broad)

Chemical shifts are approximate and based on known substituent effects.

Comparative ¹³C NMR Data (Predicted in DMSO-d₆)
Carbon2-Chlorobenzoic Acid (ppm)2-Chloro-4-nitrobenzoic Acid (ppm)5-Amino-2-chloro-4-nitrobenzoic Acid (ppm)
Aromatic C~127-133~120-150~110-155
C=O~167~165~168

Chemical shifts are approximate and based on known substituent effects.

Interpretation of NMR Spectra
  • 2-Chlorobenzoic Acid: The ¹H NMR spectrum will show a complex multiplet pattern for the four aromatic protons.[12] The carboxylic acid proton will appear as a broad singlet far downfield.[12] The ¹³C NMR will show six aromatic carbon signals and one for the carbonyl carbon.

  • 2-Chloro-4-nitrobenzoic Acid: The strong electron-withdrawing nitro group will cause a significant downfield shift of the aromatic protons, particularly the one ortho to it.[13][14] The aromatic region in the ¹³C NMR will also be affected, with the carbon bearing the nitro group showing a downfield shift.[15][16][17]

  • 5-Amino-2-chloro-4-nitrobenzoic Acid: The introduction of the electron-donating amino group will cause a notable upfield shift of the aromatic protons, especially those ortho and para to it. A new broad signal for the NH₂ protons will appear. In the ¹³C NMR, the carbon attached to the amino group will experience a significant upfield shift, providing a clear diagnostic marker for the success of the reduction step.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Rationale: ATR is a rapid and convenient method for analyzing solid samples directly without the need for pellet preparation.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Rationale: A suitable solvent must be chosen that dissolves the compound and is transparent in the wavelength range of interest. Methanol or ethanol are common choices for these types of compounds.

  • Procedure:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol) to an approximate concentration of 10-5 M.

    • Use matched quartz cuvettes, one for the sample and one for the solvent blank.

    • Record a baseline with the solvent-filled cuvette.

    • Record the spectrum of the sample solution over a range of 200-400 nm.

NMR Spectroscopy
  • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is a good choice for these compounds due to its ability to dissolve all three and its high boiling point. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Add a small amount of TMS.

    • Acquire the ¹H NMR spectrum, ensuring an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Conclusion

The transformation of 2-chlorobenzoic acid into 5-Amino-2-chloro-4-nitrobenzoic acid is accompanied by a series of distinct and predictable spectroscopic changes. By carefully analyzing the FTIR, UV-Vis, and NMR spectra at each stage, researchers can unequivocally confirm the introduction of the nitro group and its subsequent reduction to an amino group. This guide provides the foundational knowledge and practical protocols to confidently utilize these powerful analytical techniques for reaction monitoring and quality control in the synthesis of this important pharmaceutical intermediate.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. (PDF) Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution. [Link]

  • International Journal of Current Research and Review. VIBRATIONAL SPECTRAL STUDIES, NLO AND NBO ANALYSES OF 2-CHLORO-4-NITROBENZOICACID BASED ON DENSITY FUNCTIONAL THEORY. [Link]

  • DSpace@MIT. APPENDIX 2. [Link]

  • Analyst (RSC Publishing). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer? [Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • ResearchGate. Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. [Link]

  • Taylor & Francis Online. UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. [Link]

  • RSC Publishing. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. [Link]

  • ChemistrySkill. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • RSC Publishing. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

  • PubMed. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • PMC. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]

  • Lviv Polytechnic National University Institutional Repository. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. [Link]

  • mzCloud. 2 Chlorobenzoic acid. [Link]

  • SpectraBase. 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • PubMed. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

Sources

Validation

Performance of different catalysts in 5-Amino-2-chloro-4-nitrobenzoic acid synthesis

An Application Scientist's Guide to Catalyst Performance in the Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid Introduction: The Significance of 5-Amino-2-chloro-4-nitrobenzoic Acid 5-Amino-2-chloro-4-nitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Catalyst Performance in the Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid

Introduction: The Significance of 5-Amino-2-chloro-4-nitrobenzoic Acid

5-Amino-2-chloro-4-nitrobenzoic acid is a crucial intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an amine, a chlorine atom, and a nitro group on a benzoic acid core, makes it a versatile building block for constructing complex heterocyclic systems. The efficiency and selectivity of its synthesis are therefore of paramount importance, directly impacting the overall yield and purity of the final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of different catalytic strategies for the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid typically involves a multi-step process. A common and efficient route starts from 2-chloro-4-nitrobenzoic acid, which undergoes a selective amination at the 5-position. The choice of catalyst for this key transformation is critical to achieving high yields and minimizing the formation of byproducts. This guide will focus on comparing the performance of different catalytic systems for this amination step.

Catalyst Comparison in the Amination of 2-chloro-4-nitrobenzoic Acid

The direct amination of an activated aromatic ring, such as 2-chloro-4-nitrobenzoic acid, can be a challenging transformation. The presence of multiple functional groups requires a catalyst that is not only active but also highly selective. We will compare two major classes of catalysts for this reaction: traditional strong acid catalysts and modern transition metal catalysts.

Sulfuric Acid Catalysis: The Classical Approach

Concentrated sulfuric acid is a widely used catalyst in electrophilic aromatic substitution reactions. In the context of our target synthesis, it serves a dual purpose: it acts as a solvent and as a catalyst to protonate the nitro group, further activating the ring towards nucleophilic attack by an amine source.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (98%, 5-10 volumes) to the flask under constant stirring. The mixture will generate heat.

  • Reactant Addition: Once the mixture has cooled to room temperature, add the aminating agent (e.g., hydroxylamine-O-sulfonic acid, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.

ParameterSulfuric Acid Catalysis
Yield Moderate to Good (60-80%)
Reaction Time 4-8 hours
Temperature 80-100°C
Catalyst Loading Used as solvent
Selectivity Good
Cost Low
Safety High; corrosive, exothermic
Work-up Difficult; large amounts of acidic waste

Expertise & Experience: The use of concentrated sulfuric acid is a robust and cost-effective method. However, the highly corrosive nature of the reagent and the generation of significant amounts of acidic waste make it less environmentally friendly. The exothermic nature of the reaction also requires careful temperature control to prevent side reactions.

Palladium Catalysis: A Modern Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, offers a versatile and highly selective method for the synthesis of anilines from aryl halides.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reactant Addition: Add 2-chloro-4-nitrobenzoic acid (1.0 eq) and the amine source (e.g., benzophenone imine, 1.2 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 volumes) to the tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

ParameterPalladium Catalysis
Yield Good to Excellent (80-95%)
Reaction Time 2-6 hours
Temperature 100-120°C
Catalyst Loading Low (0.5-2 mol%)
Selectivity Excellent
Cost High
Safety Air-sensitive reagents, flammable solvents
Work-up Standard organic work-up

Expertise & Experience: Palladium catalysis offers significantly higher yields and selectivity compared to the classical sulfuric acid method. The mild reaction conditions are also more compatible with a wider range of functional groups. However, the high cost of the palladium catalyst and ligands, as well as the need for inert atmosphere techniques, can be a drawback for large-scale synthesis.

Comparative Analysis and Recommendations

FeatureSulfuric Acid CatalysisPalladium Catalysis
Efficiency Moderate yield, longer reaction timeHigh yield, shorter reaction time
Selectivity GoodExcellent
Cost LowHigh
Scalability Challenging due to waste disposalMore scalable with catalyst recycling
Environmental Impact High (acidic waste)Moderate (organic solvents)
Ease of Use Simple setup, but hazardous reagentRequires inert atmosphere techniques

Recommendations:

  • For small-scale laboratory synthesis where cost is a major concern and moderate yields are acceptable, the sulfuric acid catalyzed method is a viable option.

  • For industrial-scale production and applications where high purity and yield are critical, palladium catalysis is the superior choice, despite the higher initial cost. The potential for catalyst recycling can offset some of the cost on a larger scale.

Visualizing the Workflow

A generalized workflow for the synthesis and catalyst selection process is depicted below:

Catalyst Selection Workflow start Start: Synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid synthesis_route Key Step: Amination of 2-chloro-4-nitrobenzoic acid start->synthesis_route catalyst_choice Catalyst Selection synthesis_route->catalyst_choice sulfuric_acid Sulfuric Acid Catalysis catalyst_choice->sulfuric_acid Classical palladium Palladium Catalysis catalyst_choice->palladium Modern sa_pros Pros: - Low Cost - Simple Setup sulfuric_acid->sa_pros sa_cons Cons: - Moderate Yield - Hazardous - Acidic Waste sulfuric_acid->sa_cons pd_pros Pros: - High Yield - Excellent Selectivity - Milder Conditions palladium->pd_pros pd_cons Cons: - High Cost - Air-Sensitive Reagents palladium->pd_cons evaluation Evaluation Criteria: - Yield - Cost - Scalability - Safety sa_cons->evaluation pd_cons->evaluation recommendation Recommendation evaluation->recommendation

Caption: A decision workflow for selecting a catalyst for the amination of 2-chloro-4-nitrobenzoic acid.

Future Outlook

The development of more sustainable and cost-effective catalytic systems for the synthesis of 5-Amino-2-chloro-4-nitrobenzoic acid remains an active area of research. Future work may focus on the use of earth-abundant metal catalysts (e.g., copper or iron) as alternatives to palladium, as well as the development of heterogeneous catalysts that can be easily recovered and reused, further improving the economic and environmental viability of the synthesis.

References

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald-Hartwig Amination: A Practical Guide Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Aromatic Nitration Source: Organic Reactions URL: [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Amino-2-chloro-4-nitrobenzoic Acid

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule hapten, 5-Amino-2-chloro-4-nitrobenzoic acid. As a substituted nitroaromatic compound, it serves a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule hapten, 5-Amino-2-chloro-4-nitrobenzoic acid. As a substituted nitroaromatic compound, it serves as a critical intermediate in the synthesis of various dyes and potentially novel pharmaceutical agents.[1][2] Understanding its immunochemical profile, particularly its cross-reactivity with structurally similar molecules, is paramount for the development of specific antibodies and the validation of any subsequent immunoassays. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Immunological Challenge: Haptens and the Genesis of Cross-Reactivity

5-Amino-2-chloro-4-nitrobenzoic acid, like most small organic molecules, is a hapten. On its own, it is incapable of eliciting an immune response. To generate antibodies, it must first be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[3] The resulting antibodies will recognize the unique epitope presented by the hapten.

However, the specificity of these antibodies is never absolute. They may exhibit binding affinity for other molecules that share structural motifs with the target hapten. This phenomenon, known as cross-reactivity, is a critical parameter to quantify.[4] In a diagnostic or quantitative immunoassay, significant cross-reactivity can lead to false-positive results or inaccurate measurements due to interference from related compounds.[5] Therefore, a rigorous comparative analysis against a panel of structurally analogous compounds is not merely a suggestion but a foundational requirement for assay validation.

Selecting the Comparison Panel: Structurally Related Alternatives

The first step in a cross-reactivity study is to identify and procure a logical panel of potential cross-reactants. The selection should be based on structural similarity to the parent molecule, 5-Amino-2-chloro-4-nitrobenzoic acid. The rationale is to challenge the antibody with molecules that differ by single or multiple functional groups, thereby mapping the epitope features critical for specific binding.

Compound NameStructureKey Differences from Target Molecule
5-Amino-2-chloro-4-nitrobenzoic acid (Target Analyte) N/A
2-Chloro-4-nitrobenzoic acidLacks the C5-amino group.
2-Chloro-5-nitrobenzoic acid[6]Nitro group at C5 instead of C4; Lacks C5-amino group.
5-Amino-2-nitrobenzoic acid[7][8]Lacks the C2-chloro group.
4-Amino-2-chlorobenzoic acid[2]Lacks the C4-nitro group; Amino group at C4 instead of C5.
2-Amino-5-chlorobenzoic acid[9]Lacks the C4-nitro group; Chloro group at C5 instead of C2; Amino group at C2 instead of C5.

Core Methodologies for Cross-Reactivity Profiling

Two primary techniques are recommended for a comprehensive assessment: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the advanced, label-free Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassay Specificity

The competitive ELISA format is the gold standard for determining the specificity of antibodies against small molecule haptens.[3] In this setup, the free analyte (the target or a potential cross-reactant) in the sample competes with a fixed amount of a hapten-protein conjugate immobilized on the microplate well for binding to a limited number of specific antibodies in solution. A higher affinity of the free analyte for the antibody results in less antibody binding to the plate, leading to a weaker signal.

ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Detection p1 Coat Microplate: Immobilize Hapten-OVA conjugate in coating buffer (e.g., carbonate). p2 Incubate: Overnight at 4°C to allow passive adsorption. p1->p2 p3 Wash & Block: Wash 3x with PBST. Block with 1% BSA in PBST for 1-2h at RT. p2->p3 a2 Add Reagents to Wells: 50µL Standard/Sample + 50µL primary antibody solution. p3->a2 a1 Prepare Standards: Serial dilutions of target analyte and potential cross-reactants. a1->a2 a3 Incubate: 1h at 37°C to allow competition. a2->a3 d1 Wash Plate: Remove unbound antibody and analyte (4x with PBST). a3->d1 d2 Add Secondary Ab: Add HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). d1->d2 d3 Incubate & Wash: 1h at 37°C, then wash 4x with PBST. d2->d3 d4 Add Substrate: Add TMB substrate and incubate in the dark. d3->d4 d5 Stop Reaction: Add 2M H₂SO₄. d4->d5 d6 Read Absorbance: Measure OD at 450 nm. d5->d6

Caption: Competitive ELISA workflow for hapten cross-reactivity.
  • Plate Coating:

    • Dilute a conjugate of 5-Amino-2-chloro-4-nitrobenzoic acid with a heterologous carrier protein (e.g., Ovalbumin, OVA, to avoid cross-reactivity with the immunizing carrier, BSA) to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. Causality: This allows the protein conjugate to passively adsorb to the hydrophobic surface of the plate.

  • Blocking:

    • Wash the plate three times with 200 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[5]

    • Incubate for 1-2 hours at room temperature. Causality: Blocking prevents non-specific binding of subsequent antibodies to unoccupied sites on the plastic surface, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer (e.g., 10% MeOH in PBST). The concentration range should span the expected IC50 value.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (raised against the Hapten-BSA immunogen), diluted to a concentration that gives an optimal signal (typically an OD450 of ~1.0-1.5 in the zero-analyte control).

    • After washing the blocked plate twice, transfer 100 µL of the antibody/analyte mixture to the corresponding wells.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate four times with PBST.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate for 15-20 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance vs. log[concentration] for the target analyte and each cross-reactant.

    • Determine the IC50 value (the concentration of analyte required to inhibit 50% of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundIC50 (ng/mL)% Cross-Reactivity
5-Amino-2-chloro-4-nitrobenzoic acid 15.2 100%
2-Chloro-4-nitrobenzoic acid45.833.2%
5-Amino-2-nitrobenzoic acid98.115.5%
2-Chloro-5-nitrobenzoic acid850.51.8%
4-Amino-2-chlorobenzoic acid> 10,000< 0.15%
2-Amino-5-chlorobenzoic acid> 10,000< 0.15%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technology that measures biomolecular interactions in real time.[10][11] It provides detailed kinetic data (association and dissociation rates) and affinity constants (KD), offering a more nuanced view of cross-reactivity than endpoint assays like ELISA.[12][13][14]

In a typical experiment for small molecule analysis, the target protein (the specific antibody) is immobilized on the sensor chip surface. The small molecule analytes (the target hapten and potential cross-reactants) are then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).[12]

SPR_Workflow cluster_prep Phase 1: Surface Preparation cluster_assay Phase 2: Binding Analysis Cycle cluster_data Phase 3: Data Processing p1 Activate Sensor Chip: Inject EDC/NHS to activate carboxymethylated dextran surface. p2 Immobilize Ligand: Inject primary antibody at low pH (e.g., 10mM Acetate pH 4.5) to achieve target RU. p1->p2 p3 Deactivate & Block: Inject ethanolamine-HCl to cap any remaining active esters. p2->p3 a1 Inject Analyte (Association): Flow a specific concentration of hapten over the surface for a set time. p3->a1 a2 Buffer Flow (Dissociation): Flow running buffer to measure the dissociation of the complex. a1->a2 a3 Regeneration: Inject a low pH solution (e.g., glycine-HCl) to remove all bound analyte. a2->a3 a3->a1 Repeat for each concentration/analyte d1 Reference Subtraction: Subtract signal from a reference flow cell to correct for bulk refractive index changes. a3->d1 d2 Kinetic Modeling: Fit the association/dissociation curves to a binding model (e.g., 1:1 Langmuir). d1->d2 d3 Determine Constants: Calculate ka (association rate), kd (dissociation rate), and KD (affinity). d2->d3

Caption: SPR experimental workflow for small molecule interaction analysis.
  • Ligand Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., a CM5 chip) with a fresh 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the purified antibody (raised against the hapten) diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate pre-concentration and covalent amine coupling. Aim for an immobilization level that will provide a robust signal without causing mass transport limitations.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining activated carboxyl groups. Causality: This ensures that any subsequent signal changes are due to specific binding of the analyte and not non-specific binding to the chip surface.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a dilution series for the target hapten and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). It is crucial to include a zero-analyte (buffer only) injection for double referencing.

    • Perform analysis cycles for each concentration. Each cycle consists of:

      • Association Phase: Inject the analyte for a defined period (e.g., 120 seconds) to monitor binding.

      • Dissociation Phase: Flow running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the antibody.

      • Regeneration Step: Inject a pulse of a harsh, low-pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to strip all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the signal from a reference flow cell and the zero-analyte injection.

    • Fit the processed curves to a suitable kinetic binding model (e.g., a 1:1 Langmuir model is often appropriate for simple hapten-antibody interactions).

    • This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value signifies a higher binding affinity.

Compoundka (1/Ms)kd (1/s)KD (M)Relative Affinity vs. Target
5-Amino-2-chloro-4-nitrobenzoic acid 1.5 x 10⁵ 2.2 x 10⁻³ 1.47 x 10⁻⁸ 1.0
2-Chloro-4-nitrobenzoic acid1.1 x 10⁵5.0 x 10⁻³4.55 x 10⁻⁸0.32
5-Amino-2-nitrobenzoic acid9.8 x 10⁴9.5 x 10⁻³9.69 x 10⁻⁸0.15
2-Chloro-5-nitrobenzoic acid4.2 x 10⁴2.5 x 10⁻²5.95 x 10⁻⁷0.02
4-Amino-2-chlorobenzoic acidNo Binding DetectedNo Binding DetectedN/AN/A

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Synthesizing the Results: A Holistic View of Specificity

The combination of competitive ELISA and SPR provides a powerful, multi-faceted understanding of antibody specificity.

  • ELISA offers a high-throughput, cost-effective method to screen a wide panel of compounds and provides a clear, percentage-based metric for cross-reactivity that is directly relevant to immunoassay performance.[15]

  • SPR delivers deeper mechanistic insight by dissecting the binding event into its kinetic components.[10] For example, two compounds might have similar affinities (KD), but one might have a very fast on-rate and fast off-rate, while another has a slow on-rate and very slow off-rate. This level of detail can be critical for optimizing assay conditions and understanding the molecular basis of specificity.

By employing these methodologies, researchers can confidently characterize the cross-reactivity profile of antibodies raised against 5-Amino-2-chloro-4-nitrobenzoic acid, ensuring the development of robust, specific, and reliable analytical tools for research and development.

References

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]

  • Petrucci, T. C., et al. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanità, 41(4), 437-441. Retrieved from [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 223-234). Humana Press. Retrieved from [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • C&EN. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN White Papers. Retrieved from [Link]

  • Marley, E., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology, 48(14), 8029-8037. Retrieved from [Link]

  • Marley, E., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. ACS Publications. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Retrieved from [Link]

  • Marley, E., et al. (2014). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River. Retrieved from [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid. Retrieved from [Link]

  • Molecular Diagnostic Services. (n.d.). Cross-reactivity testing. Retrieved from [Link]

  • Talbot, B., et al. (1990). Immunoassays for proteins alkylated by nicotine-derived N-nitrosamines. PubMed. Retrieved from [Link]

  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Retrieved from [Link]

  • Weller, M. G., et al. (2004). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. PubMed. Retrieved from [Link]

  • Franze, T., et al. (2003). Enzyme immunoassays for the investigation of protein nitration by air pollutants. PubMed. Retrieved from [Link]

  • StageBio. (2024). What Is a Tissue Cross Reactivity Study?. StageBio. Retrieved from [Link]

  • Khan, K. N., et al. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. PubMed. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Bumetanide. Wikipedia. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Stat Technologies. (n.d.). Cross-Reactivity Chart. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

Sources

Validation

Efficacy of 5-Amino-2-chloro-4-nitrobenzoic acid as an intermediate vs alternatives

The following technical guide details the efficacy, synthesis, and comparative analysis of 5-Amino-2-chloro-4-nitrobenzoic acid (an isomer of high value in heterocyclic chemistry) versus alternative intermediates. [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy, synthesis, and comparative analysis of 5-Amino-2-chloro-4-nitrobenzoic acid (an isomer of high value in heterocyclic chemistry) versus alternative intermediates.

[1][2]

Executive Summary

5-Amino-2-chloro-4-nitrobenzoic acid is a critical, highly functionalized intermediate used primarily in the synthesis of poly-substituted benzimidazoles and quinazolines .[1][2] Its specific substitution pattern—placing a nitro group ortho to an amine, with a chlorine atom and a carboxylic acid handle—makes it a "linchpin" scaffold.[1][2]

Unlike its more common isomer (4-amino-2-chloro-5-nitrobenzoic acid), this compound allows for the construction of 5-carboxy-6-chloro-benzimidazole derivatives via reduction and cyclization.[1][2] This guide compares its synthesis and utility against alternative routes, demonstrating that while direct synthesis requires strict regiocontrol, it offers superior downstream purity compared to nucleophilic aromatic substitution (SNAr) strategies.[2]

Comparative Analysis: Synthetic Routes & Efficacy[1]

The efficacy of an intermediate is defined by its accessibility (yield/cost) and its downstream utility (purity of API) .[2] We compare the primary route (Nitration of Protected Amine) against the most common alternative (SNAr of Dinitro precursors).[2]

Table 1: Comparative Efficacy Data
MetricRoute A: Nitration of 5-Acetamido-2-chlorobenzoic acid (Recommended)Route B: Amination of 2-Chloro-4,5-dinitrobenzoic acid (Alternative)
Regioselectivity High (>95%) due to strong ortho-directing acetamido group.[1][2]Moderate to Low. Ammonia can displace Cl at C2 or NO₂ at C4 depending on conditions.[1][2]
Overall Yield 65 - 72% (3 steps)40 - 50% (2 steps)
Impurity Profile Main impurity: 6-nitro isomer (easily removed by crystallization).[1][2]Main impurities: 2-amino-4,5-dinitro isomer and denitrated byproducts.[1][2]
Safety Profile Moderate. Requires handling HNO₃/H₂SO₄.[1][2]High Risk. Polynitro aromatics are shock-sensitive and prone to thermal runaway.[1][2]
Cost Efficiency High.[1][2] Starting material (2-chloro-5-aminobenzoic acid) is a commodity chemical.[1][2]Low. Dinitro precursors are expensive and hazardous to transport.[1][2]
Mechanism of Action & Causality[2]
  • Route A (Electronic Control): In 2-chloro-5-acetamidobenzoic acid, the bulky acetamido group at C5 strongly activates the C4 and C6 positions.[1][2] However, C6 is sterically hindered by the adjacent carboxylic acid and chlorine.[2] Therefore, nitration occurs selectively at C4 , locking in the desired 5-amino-4-nitro substitution pattern.[1][2]

  • Route B (Steric/Electronic Conflict): In 2-chloro-4,5-dinitrobenzoic acid, both nitro groups activate the ring for nucleophilic attack.[1][2] The chlorine at C2 is also a leaving group.[1][2] Controlling the regioselectivity of ammonia attack to solely displace the C4-nitro or C4-chloro is thermodynamically difficult, leading to "isomer soup."[1][2]

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The appearance of specific color changes and precipitates serves as a visual checkpoint for reaction progress.[1][2]

Phase 1: Preparation of the Precursor (Acetylation)[1]
  • Reagents: 2-Chloro-5-aminobenzoic acid (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).[1][2]

  • Protocol:

    • Suspend 2-Chloro-5-aminobenzoic acid in glacial acetic acid at 25°C.

    • Add acetic anhydride dropwise over 20 minutes. Checkpoint: Exotherm observed; solution clears then reprecipitates.

    • Heat to 60°C for 1 hour to ensure completion.

    • Cool to 10°C; filter the white precipitate (5-acetamido-2-chlorobenzoic acid). Yield: ~95%.

Phase 2: Regioselective Nitration (The Critical Step)[1]
  • Reagents: 5-Acetamido-2-chlorobenzoic acid, Fuming HNO₃, H₂SO₄.[1][2]

  • Protocol:

    • Dissolve the acetamide substrate in conc.[1][2] H₂SO₄ at 0–5°C. Note: Maintain temp <10°C to prevent hydrolysis.

    • Add fuming HNO₃ dropwise.[1][2] The acetamido group directs the nitro group to the C4 position .[1]

    • Stir at 10°C for 2 hours.

    • Quench: Pour onto crushed ice. A yellow solid precipitates.[1][2]

    • Validation: TLC (Ethyl Acetate:Hexane 1:1) should show a single new spot with lower R_f than the starting material.[1][2]

Phase 3: Hydrolysis to Target[1]
  • Reagents: 6N HCl or NaOH (followed by acidification).[1][2]

  • Protocol:

    • Reflux the wet cake from Phase 2 in 6N HCl for 4 hours.

    • Cool to room temperature. Adjust pH to 3–4 with NaOH if needed to maximize precipitation.[1][2]

    • Filter the bright yellow/orange solid.[1][2]

    • Product: 5-Amino-2-chloro-4-nitrobenzoic acid.[1][2]

Synthetic Pathway Visualization[2][3]

The following diagram illustrates the regiochemical logic distinguishing the recommended route from the alternative.

SynthesisComparison Start 2-Chloro-5-aminobenzoic acid (Comm. Available) Protect 5-Acetamido-2-chlorobenzoic acid (Ortho-director installed) Start->Protect Ac2O, AcOH 95% Yield Nitration Intermediate Complex (Steric steering to C4) Protect->Nitration HNO3, H2SO4 <10°C Product 5-AMINO-2-CHLORO-4-NITROBENZOIC ACID (Target Scaffold) Nitration->Product 1. Isolation 2. Hydrolysis (HCl) AltStart 2-Chloro-4,5-dinitrobenzoic acid AltProduct Mixture of Isomers (Low Purity) AltStart->AltProduct NH3 (Ammonolysis) Poor Selectivity

Caption: The acetamido group (Route Top) enforces regioselectivity, whereas direct ammonolysis (Route Bottom) leads to inseparable mixtures.[2]

Downstream Applications: Why This Isomer?

The specific utility of 5-Amino-2-chloro-4-nitrobenzoic acid lies in its reduction product: 4,5-diamino-2-chlorobenzoic acid .[1][2]

  • Benzimidazole Synthesis: Reaction of the diamine with formic acid or orthocarbonates yields 6-chloro-benzimidazole-5-carboxylic acid .[1][2] This scaffold is prevalent in antiviral agents and PARP inhibitors.[1][2]

  • Quinazoline Synthesis: Unlike the 4-amino-5-nitro isomer (used for Afatinib-like kinase inhibitors), this isomer cyclizes to form 7-amino-6-nitro-quinazolinones (if the acid is converted to amide first) or 6-nitro-7-chloro-quinazolinones , providing a complementary substitution pattern for Structure-Activity Relationship (SAR) studies.[1][2]

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.[1][2][3] (2025).[1][2][3][4][5][6] [2][3]

  • Deese, R.F. Process for the preparation of 2-chloro-5-aminobenzoic acid.[1][2][7] U.S. Patent 2,100,242. (1937).[1][2]

  • Sigma-Aldrich. Product Specification: 5-Amino-2-nitrobenzoic acid and related chloro-isomers.[1][2] (2025).[1][2][3][4][5][6]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles and Quinazolines. (2023).[1][2][6]

  • ChemicalBook. Synthesis and Suppliers of 2-Chloro-4-nitrobenzoic acid Derivatives. (2025).[1][2][3][4][5][6]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 5-Amino-2-chloro-4-nitrobenzoic Acid

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate like 5-Amino-2-chloro-4-nitrobenzoic acid is not merely a quality metric; it is the foundation o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate like 5-Amino-2-chloro-4-nitrobenzoic acid is not merely a quality metric; it is the foundation of a safe and effective therapeutic. This guide provides an in-depth comparison of common purification techniques for this molecule, grounded in experimental logic and practical insights. We will dissect the methodologies of recrystallization, column chromatography, and acid-base extraction, offering not just protocols, but the scientific rationale that underpins them.

The molecular structure of 5-Amino-2-chloro-4-nitrobenzoic acid is key to designing an effective purification strategy. It is an amphoteric compound, possessing both a weakly basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1][2] This dual nature, combined with its overall polarity imparted by the nitro group, dictates its solubility and interactive properties, which we can exploit for purification. The compound typically appears as a yellow to light orange crystalline solid and is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and acetone.[3]

Purification via Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the "mother liquor."[5]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar, amphoteric molecule like 5-Amino-2-chloro-4-nitrobenzoic acid, a polar protic solvent or a mixed-solvent system is often effective. An ethanol/water mixture is a common choice for similar substituted benzoic acids, as it allows for fine-tuning of polarity to achieve optimal solubility characteristics.[6][7]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[4]

  • Activated Charcoal: If the crude product is discolored, it often indicates the presence of colored, high-molecular-weight impurities. These can be effectively removed by adding a small amount of activated charcoal to the hot solution, which adsorbs the impurities before a hot filtration step.[6]

Experimental Workflow: Recrystallization

cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot ethanol charcoal 2. Add activated charcoal (if colored) dissolve->charcoal hot_filter 3. Perform hot gravity filtration to remove insoluble impurities charcoal->hot_filter add_water 4. Add hot water dropwise until solution is turbid hot_filter->add_water clarify 5. Add a few drops of hot ethanol to clarify add_water->clarify cool 6. Cool slowly to room temp, then in an ice bath clarify->cool vac_filter 7. Collect crystals via vacuum filtration cool->vac_filter wash 8. Wash crystals with ice-cold solvent vac_filter->wash dry 9. Dry under vacuum to obtain pure product wash->dry

Caption: Workflow for mixed-solvent recrystallization.

Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 5-Amino-2-chloro-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate to dissolve the solid completely.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[6]

  • Induce Crystallization: While the filtrate is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.[6]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination or HPLC analysis.[5][8]

Purification via Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique that separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. For polar compounds like our target molecule, normal-phase chromatography on silica gel is a standard approach.[9]

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds in the mixture will adhere more strongly to the silica gel and therefore move down the column more slowly.

  • Mobile Phase (Eluent): The eluent's role is to move the compounds down the column. A less polar eluent will result in slower movement of all compounds, while a more polar eluent will increase their speed. By starting with a non-polar solvent (like hexane) and gradually increasing the polarity (by adding ethyl acetate), a gradient is created. Non-polar impurities will elute first, followed by compounds of increasing polarity, with the highly polar 5-Amino-2-chloro-4-nitrobenzoic acid likely requiring a more polar solvent mixture to elute.

Experimental Workflow: Column Chromatography

cluster_prep Preparation cluster_elution Elution cluster_isolation Isolation pack 1. Pack column with silica gel slurry load 2. Load crude sample adsorbed onto a small amount of silica pack->load elute 3. Elute with a solvent gradient (e.g., Hexane to Ethyl Acetate) load->elute collect 4. Collect fractions sequentially elute->collect tlc 5. Monitor fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent under reduced pressure combine->evaporate dry 8. Dry solid to yield pure product evaporate->dry

Caption: General workflow for silica gel column chromatography.

Detailed Protocol: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 5-Amino-2-chloro-4-nitrobenzoic acid in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure desired product.

  • Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Purification via Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is an elegant liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their solubility changes with pH. Given that 5-Amino-2-chloro-4-nitrobenzoic acid has both an acidic and a basic functional group, this method can be highly effective for removing neutral impurities or impurities that are only acidic or basic.[10]

Causality Behind Experimental Choices:
  • Protonation/Deprotonation: In a basic aqueous solution (e.g., NaHCO₃), the carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt (-COO⁻Na⁺). In an acidic aqueous solution (e.g., dilute HCl), the amino group will be protonated to form a water-soluble ammonium salt (-NH₃⁺Cl⁻). Neutral impurities will remain in the organic phase throughout this process.

  • Precipitation: By carefully adjusting the pH of the aqueous extracts back to the isoelectric point of the compound (the pH at which the net charge is zero), its water solubility is minimized, causing it to precipitate out of the solution in its pure form.[2][10]

Experimental Workflow: Acid-Base Extraction

cluster_base Base Extraction cluster_acid Acidification & Isolation dissolve 1. Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate) extract_base 2. Extract with aqueous base (e.g., NaHCO₃) dissolve->extract_base separate_base Aqueous Layer: Contains deprotonated product Organic Layer: Contains neutral & basic impurities extract_base->separate_base acidify 3. Acidify aqueous layer with HCl to precipitate product separate_base->acidify Process Aqueous Layer isolate 4. Filter, wash, and dry the pure solid acidify->isolate

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 5-Amino-2-chloro-4-nitrobenzoic acid will move into the aqueous layer as its sodium salt. Drain and save the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.

  • Separation of Impurities: The remaining organic layer contains neutral impurities. Basic impurities could be subsequently removed by extracting with dilute acid (e.g., 5% HCl), though this is often unnecessary if the primary goal is to isolate the target compound.

  • Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify the solution by adding dilute HCl dropwise while stirring. The pure 5-Amino-2-chloro-4-nitrobenzoic acid will precipitate out as the solution approaches its isoelectric point.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Summary of Purification Techniques

The choice of method depends critically on the scale of the purification, the nature of the impurities, and the desired final purity.

Parameter Recrystallization Column Chromatography Acid-Base Extraction
Purity Achievable High to Very High (often >99%)Very High (can be >99.5%)Good to High
Typical Yield Moderate to High (some loss in mother liquor)Moderate (potential loss on column)High
Scalability Excellent; easily scaled from mg to multi-kgPoor; becomes cumbersome and expensive at large scalesExcellent; easily scaled for industrial processes
Cost Low (solvents, glassware)High (silica gel, large solvent volumes)Low (bulk solvents, common acids/bases)
Speed Moderate (requires slow cooling and drying time)Slow (can take many hours to run a column)Fast (can be completed relatively quickly)
Best For Removing small amounts of impurities from a mostly pure crystalline solid.Separating complex mixtures or compounds with very similar polarities.Removing neutral or non-amphoteric impurities; large-scale purification.

Conclusion and Recommendations

For laboratory-scale research where the goal is to obtain a highly pure analytical sample, recrystallization often provides the best balance of simplicity, cost-effectiveness, and achievable purity.[11] It is particularly effective as a final polishing step after synthesis. If the crude product is a complex mixture containing impurities with similar polarity to the target compound, column chromatography is the most powerful, albeit more resource-intensive, option.[9] For industrial applications or large-scale synthesis where efficiency and cost are paramount, acid-base extraction is an exceptionally robust and scalable method for initial purification.[10]

Ultimately, a multi-step approach may be most effective. For instance, an initial purification by acid-base extraction to remove the bulk of impurities, followed by a final recrystallization to achieve the highest possible purity, represents a comprehensive and scientifically sound strategy for delivering 5-Amino-2-chloro-4-nitrobenzoic acid of a quality suitable for the most demanding applications.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • Guidechem. (n.d.). 2-Chloro-4-nitrobenzoic acid 99-60-5 wiki.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Google Patents.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for Continuous flow synthesis of Tamibarotene.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-chloro-4-nitrobenzoic acid proper disposal procedures

Topic: 5-Amino-2-chloro-4-nitrobenzoic acid Proper Disposal Procedures CAS Number: 193481-80-0 (Isomer specific) / General Class: Halogenated Nitrobenzoic Acids Executive Summary: The Safety Imperative As researchers, we...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-2-chloro-4-nitrobenzoic acid Proper Disposal Procedures CAS Number: 193481-80-0 (Isomer specific) / General Class: Halogenated Nitrobenzoic Acids

Executive Summary: The Safety Imperative

As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. 5-Amino-2-chloro-4-nitrobenzoic acid is not merely "organic waste."[1][2] It is a multi-functional aromatic scaffold containing an energetic nitro group (


), a corrosive carboxylic acid (

), and a halogen (

).

Improper disposal of this compound does not just risk regulatory non-compliance; it introduces chemical incompatibility risks into your waste streams. The nitro moiety presents a potential for energetic decomposition if subjected to strong reduction or thermal shock, while the chlorine atom mandates specific incineration protocols to prevent dioxin formation.

This guide provides a self-validating disposal protocol designed to ensure personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Hazard Characterization & Waste Classification

Before handling waste, you must understand the "Why" behind the segregation.

PropertyHazard Implication for Disposal
Nitro Group (

)
Energetic Potential: While mono-nitro compounds are generally stable, they are oxidizers in their own right. Action: Never mix with strong reducing agents (e.g., hydrides, active metals) or incompatible organics in the waste drum.
Chlorine Atom (

)
Incineration Requirement: Halogenated organics require high-temperature incineration (

) to prevent the formation of polychlorinated dibenzodioxins (PCDDs). Action: Must go into the Halogenated waste stream.
Carboxylic Acid (

)
Corrosivity: Low pH. Action: Can generate heat if mixed rapidly with basic waste streams.
Amino Group (

)
Reactivity: Potential to form unstable diazonium salts if accidentally mixed with nitrites under acidic conditions.

Pre-Disposal Stabilization Protocol

The Golden Rule: Waste must be stable before it enters the central accumulation area.

A. Solid Waste (Powder/Crystals)
  • Status: Most likely form (synthesis intermediate or degraded reagent).

  • Protocol:

    • Do not sweep dry dust. This generates static and inhalation hazards.

    • Dampen the material slightly with an inert solvent (e.g., water or high-flashpoint glycol) if it appears dry/dusty, to minimize electrostatic discharge risks near the nitro group.

    • Double Containment: Place the solid in a clear polyethylene bag. Seal it with tape. Place this bag inside a secondary high-density polyethylene (HDPE) container or a dedicated "Solid Toxic" waste drum.

    • Labeling: Clearly mark as "Solid Organic Waste, Toxic, Corrosive." List the full chemical name.

B. Liquid Waste (Mother Liquors/Solutions)
  • Scenario 1: Organic Solvent (DCM, Ethyl Acetate, Methanol)

    • Segregation: This MUST go into the Halogenated Organic Solvents carboy. Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chloro-benzoic acid classifies the entire mixture as halogenated.

    • Validation: Verify the waste container pH. If highly basic, neutralize the acid solution before addition to prevent exotherms.

  • Scenario 2: Aqueous Solution

    • Segregation: Collect in "Aqueous Toxic/Acidic" waste.

    • Validation: Check pH. If

      
      , adjust to pH 5-9 using dilute NaOH or Sodium Bicarbonate slowly in a fume hood to avoid splattering.
      

Detailed Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of 5-Amino-2-chloro-4-nitrobenzoic acid. This is a closed-loop logic system : every path ends in a verified destruction method.

DisposalWorkflow Start Waste Generation: 5-Amino-2-chloro-4-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene (Prevent Dust) Solid->Bagging SolidBin Solid Hazardous Waste Bin (Label: Toxic/Corrosive) Bagging->SolidBin Incineration Final Fate: High-Temp Incineration (>1100°C) SolidBin->Incineration SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (MeOH, DCM, EtOAc) SolventCheck->Organic Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water HaloCheck Add to HALOGENATED Waste Carboy Organic->HaloCheck Contains -Cl HaloCheck->Incineration pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 5-9 (Slow addition of NaHCO3) pHCheck->Neutralize pH < 5 or > 9 AqWaste Aqueous Toxic Waste Carboy pHCheck->AqWaste pH 5-9 Neutralize->AqWaste AqWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of halogenated nitro-amino benzoic acid derivatives.

Emergency Response: Spills & Exposure

In the event of a spill, immediate action prevents a minor incident from becoming a site evacuation.[3]

ScenarioImmediate Action Protocol
Dry Powder Spill Do NOT use a brush/broom (static risk). Cover with a damp paper towel to suppress dust. Scoop up the damp material into a waste bag. Wipe area with dilute bicarbonate solution.
Liquid Spill Absorb with vermiculite or clay-based absorbent . Do not use sawdust or paper (combustibles) if the solution is concentrated, as the nitro group acts as an oxidizer.
Skin Contact Wash with soap and water for 15 minutes.[4][5] The compound is a skin irritant and potential sensitizer.

Regulatory & Compliance Context

  • RCRA (Resource Conservation and Recovery Act): This compound likely falls under "Process Waste" unless specifically listed. However, due to the Chlorine content, it must be treated as a Halogenated Organic (D001/D002 characteristics may apply depending on solvent/pH) .

  • EPA Waste Code: If not specifically listed (P or U list), characterize by toxicity and ignitability. Default to Halogenated Solvent Streams for organic mixtures to ensure proper destruction.

  • Destruction Efficiency: The presence of the Chlorine atom mandates that the waste contractor uses an incinerator capable of 99.99% destruction removal efficiency (DRE) to prevent dioxin release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

Sources

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